molecular formula C9H11NO3 B182500 N-(4-methoxyphenyl)Glycine CAS No. 22094-69-5

N-(4-methoxyphenyl)Glycine

Cat. No.: B182500
CAS No.: 22094-69-5
M. Wt: 181.19 g/mol
InChI Key: NJVJSULZTHOJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)Glycine is a valuable synthetic intermediate in organic and medicinal chemistry. Its derivatives, particularly N-aryl glycines, have garnered significant interest for their role as efficient photopolymerization initiators in fields such as stereolithography and the development of polymeric dental formulations . The compound serves as a versatile building block for the synthesis of more complex structures, including peptoid oligomers studied as biomimetic foldamers . In synthetic methodology, this compound can be utilized in decarboxylative coupling reactions and serves as a precursor for the generation of methyleneamino synthons, enabling the construction of novel carbon-carbon bonds and access to unnatural α-amino acids . Furthermore, the N-aryl glycine scaffold is a key motif in the development of compounds for biochemical research, such as inhibitors targeting protein-protein interactions . This product is intended for research use only.

Properties

IUPAC Name

2-(4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVJSULZTHOJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399389
Record name N-(4-methoxyphenyl)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22094-69-5
Record name N-(4-methoxyphenyl)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to N-(4-methoxyphenyl)Glycine (CAS: 22094-69-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)Glycine, a significant organic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and an exploration of its biological activities.

Core Chemical and Physical Properties

This compound, with the CAS number 22094-69-5, is a derivative of the amino acid glycine.[1] Its structure features a 4-methoxyphenyl group attached to the nitrogen atom of glycine.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 22094-69-5[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Melting Point 225°C (sublimes)[2]
Boiling Point 396.7 ± 27.0 °C (Predicted)[2]
Density 1.258 ± 0.06 g/cm³ (Predicted)[2]
Synonyms DL-4-Methoxyphenylglycine, (4-methoxyanilino)acetic acid[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two common approaches are the alkylation-saponification sequence and mechanosynthesis.

Experimental Protocol 1: Alkylation-Saponification Sequence

This method involves the reaction of p-anisidine with an haloacetic acid ester, followed by saponification of the resulting ester.

Methodology:

  • Alkylation: In a round-bottom flask, dissolve p-anisidine in a suitable solvent such as ethanol.

  • Add an equimolar amount of ethyl bromoacetate and a weak base (e.g., sodium bicarbonate) to the solution.

  • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography.

  • After cooling, the reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure to yield the crude ethyl N-(4-methoxyphenyl)glycinate.

  • Saponification: The crude ester is then dissolved in a mixture of ethanol and water containing an excess of sodium hydroxide.

  • The solution is stirred at room temperature or gently heated until the ester is completely hydrolyzed.

  • The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.[3]

Experimental Protocol 2: Mechanochemical Synthesis

Mechanosynthesis, or ball milling, offers a solvent-free and efficient alternative for the synthesis of N-arylglycines.[4]

Methodology:

  • Place p-anisidine and chloroacetic acid in a milling jar with grinding balls.[3]

  • Add a solid base, such as sodium carbonate.

  • Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time.[4]

  • After milling, the solid mixture is treated with water to dissolve the inorganic salts.

  • The aqueous solution is then acidified to precipitate the product.

  • The this compound is collected by filtration, washed with water, and dried.

G cluster_alkylation Alkylation-Saponification cluster_mechanosynthesis Mechanosynthesis p_anisidine p-Anisidine reflux Reflux in Ethanol p_anisidine->reflux ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->reflux base1 Base (e.g., NaHCO3) base1->reflux intermediate_ester Ethyl N-(4-methoxyphenyl)glycinate reflux->intermediate_ester saponification Saponification (NaOH) intermediate_ester->saponification acidification1 Acidification (HCl) saponification->acidification1 product1 This compound acidification1->product1 p_anisidine2 p-Anisidine ball_mill Ball Milling p_anisidine2->ball_mill chloroacetic_acid Chloroacetic Acid chloroacetic_acid->ball_mill base2 Solid Base (e.g., Na2CO3) base2->ball_mill workup Aqueous Workup & Acidification ball_mill->workup product2 This compound workup->product2 G cluster_potential_pathways Potential Signaling Pathways for Glycine and its Derivatives cluster_nmda NMDA Receptor Modulation cluster_gpr158 GPR158 Signaling cluster_ampa AMPA Receptor Potentiation glycine Glycine / this compound (Hypothesized) nmda_receptor NMDA Receptor glycine->nmda_receptor Co-agonist gpr158 GPR158 glycine->gpr158 metabotropic_nmda Metabotropic GluN2A-NMDA Receptor glycine->metabotropic_nmda excitatory_neurotransmission Excitatory Neurotransmission nmda_receptor->excitatory_neurotransmission g_protein G-Protein gpr158->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka cellular_response1 Modulation of Neuronal Excitability pka->cellular_response1 ampa_receptor AMPA Receptor metabotropic_nmda->ampa_receptor Potentiates cellular_response2 Enhanced Synaptic Currents ampa_receptor->cellular_response2

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-methoxyphenyl)Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-methoxyphenyl)glycine, a key intermediate in organic synthesis and pharmaceutical development. This document details established synthetic protocols, thorough characterization methods, and presents all quantitative data in a clear, accessible format.

Introduction

This compound, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol , is a derivative of the simplest amino acid, glycine.[1][2][3] The presence of the 4-methoxyphenyl group attached to the nitrogen atom imparts unique physicochemical properties, making it a valuable building block in the synthesis of more complex molecules, including peptides and potential therapeutic agents.[1] Its derivatives are being explored for their potential in treating various diseases.[1] This guide will focus on two primary synthetic routes and the subsequent characterization of the final product.

Synthesis of this compound

Two robust and widely applicable methods for the synthesis of this compound are nucleophilic substitution and reductive amination. Both pathways offer distinct advantages and can be selected based on the availability of starting materials and desired scale of production.

Synthesis via Nucleophilic Substitution

This method involves the direct alkylation of p-anisidine with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the haloacetic acid.

Reaction Scheme:

G cluster_0 p-Anisidine cluster_1 Chloroacetic Acid cluster_2 This compound p-Anisidine H2N-C6H4-OCH3 This compound CH3O-C6H4-NH-CH2COOH p-Anisidine->this compound + Chloroacetic_Acid ClCH2COOH Chloroacetic_Acid->this compound + Base

Figure 1: Synthesis of this compound via Nucleophilic Substitution.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1.0 eq) in a suitable solvent such as water or ethanol.

  • Addition of Base: Add a slight excess of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (2.2 eq), to the solution.

  • Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (1.0 eq) in water to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of approximately 4-5.

  • Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]

Synthesis via Reductive Amination

Reductive amination provides an alternative route, involving the reaction of 4-methoxybenzaldehyde with glycine in the presence of a reducing agent.[1] This "direct" reductive amination proceeds through the in-situ formation of a Schiff base (imine) intermediate, which is then reduced to the secondary amine.

Reaction Scheme:

G cluster_0 4-Methoxybenzaldehyde cluster_1 Glycine cluster_2 Imine Intermediate cluster_3 This compound 4-Methoxybenzaldehyde CH3O-C6H4-CHO Imine_Intermediate [CH3O-C6H4-CH=N-CH2COOH] 4-Methoxybenzaldehyde->Imine_Intermediate + Glycine H2NCH2COOH Glycine->Imine_Intermediate This compound CH3O-C6H4-CH2-NH-CH2COOH Imine_Intermediate->this compound Reduction

Figure 2: Synthesis of this compound via Reductive Amination.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) and glycine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of a weak acid if necessary to facilitate imine formation.

  • Formation of Imine: Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions.[5]

  • Reaction: Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid to a pH of approximately 4-5.

  • Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.21 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point Not explicitly reported; N-(4-hydroxyphenyl)glycine melts at 244 °C (dec.)
Boiling Point (est.) ~357 °C[1]
Solubility Moderate to high in water; soluble in polar protic solvents (ethanol, methanol)[1]

Characterization Workflow:

G Start Synthesized Product Purification Recrystallization Start->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Determination Characterization->MP Final Pure this compound

Figure 3: Workflow for the characterization of this compound.

Spectroscopic Analysis

Spectroscopic techniques are pivotal for the structural elucidation of the synthesized molecule.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃, ppm)δ 7.2-6.8 (m, 4H, Ar-H), 4.0 (s, 2H, Ar-CH₂-N), 3.8 (s, 3H, OCH₃), 3.4 (s, 2H, N-CH₂-COOH), ~2.5 (br s, 1H, NH), ~10-12 (br s, 1H, COOH)
¹³C NMR (CDCl₃, ppm)δ 173-175 (C=O), 159-160 (Ar-C-O), 129-130 (Ar-C), 114-115 (Ar-C), 55 (OCH₃), ~50 (Ar-CH₂-N), ~48 (N-CH₂-COOH)
IR (cm⁻¹)3300-2500 (broad, O-H stretch of carboxylic acid), ~3300 (N-H stretch), 3000-2850 (C-H stretch), ~1700 (C=O stretch of carboxylic acid), 1610, 1510 (C=C aromatic stretch), 1250 (C-O stretch of ether), 1180 (C-N stretch)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 195. Key Fragments: m/z = 150 ([M-COOH]⁺), m/z = 121 ([CH₃O-C₆H₄-CH₂]⁺, tropylium ion), m/z = 108 ([CH₃O-C₆H₄]⁺), m/z = 77 ([C₆H₅]⁺)

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • Process the spectra and assign the chemical shifts, multiplicities, and integration values to the corresponding protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory or preparing a KBr pellet.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum and identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

  • Melting Point Determination:

    • Place a small amount of the dry, purified product in a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound and outlined the necessary procedures for its thorough characterization. The provided data and protocols offer a solid foundation for researchers and scientists to produce and verify this important chemical intermediate. The versatility of this compound in organic and medicinal chemistry underscores the importance of reliable and well-documented synthetic and analytical methods.

References

N-(4-methoxyphenyl)Glycine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(4-methoxyphenyl)glycine

This technical guide provides a comprehensive overview of this compound, a significant compound in organic chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of peptides and other complex organic molecules.[1] This document details its chemical properties, synthesis methodologies, and potential applications for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound, also known as 2-[(4-methoxyphenyl)methylamino]acetic acid, is a derivative of the simplest amino acid, glycine.[1][2] It is characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of the glycine backbone.[1]

  • Molecular Formula: C₁₀H₁₃NO₃[1][2]

  • Molecular Weight: 195.21 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in various experimental and industrial settings.

PropertyValueReference
IUPAC Name 2-[(4-methoxyphenyl)methylamino]acetic acid[1][2]
CAS Number 20839-78-5[1][2]
Appearance White to off-white crystalline solid[1]
Density (estimated) ~1.27 g/cm³[1]
Canonical SMILES COC1=CC=C(C=C1)CNCC(=O)O[1]
InChI Key QEOHOHDWOLGNLN-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The following are detailed methodologies for two common and effective synthetic pathways.

Reductive Amination

Reductive amination is a highly effective method for preparing this compound. This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine.[1]

Materials:

  • 4-methoxybenzaldehyde

  • Glycine (or a glycine ester)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve 4-methoxybenzaldehyde and a molar equivalent of glycine in the chosen anhydrous solvent.

  • If necessary, add a catalytic amount of acid to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period (typically 1-4 hours) to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent in portions to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or a dilute acid.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines and can be adapted for the synthesis of N-substituted glycine derivatives.[1]

Materials:

  • Potassium phthalimide

  • Chloroacetic acid

  • Hydrazine

  • 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide)

  • Solvent (e.g., dimethylformamide - DMF)

Procedure:

  • Dissolve potassium phthalimide in DMF.

  • Add chloroacetic acid to the solution and heat the mixture to promote the alkylation of the phthalimide, forming N-(carboxymethyl)phthalimide.

  • In a separate reaction, the 4-methoxybenzyl group is introduced.

  • The N-(carboxymethyl)phthalimide is then treated with hydrazine in a suitable solvent (e.g., ethanol) to cleave the phthaloyl group.

  • This cleavage releases the glycine, which can then be reacted with a 4-methoxybenzyl halide to yield this compound.

  • Alternatively, a modified Gabriel synthesis can be employed where the 4-methoxybenzyl group is introduced at a different stage of the synthesis.[1]

  • The final product is isolated and purified using standard techniques such as extraction, crystallization, and chromatography.

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis of this compound and a conceptual workflow for its application in drug discovery.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Step cluster_purification Purification Reactant1 4-methoxybenzaldehyde Imine_Formation Imine Formation Reactant1->Imine_Formation Reactant2 Glycine Reactant2->Imine_Formation Reduction Reduction Imine_Formation->Reduction Extraction Extraction & Workup Reduction->Extraction Purification Chromatography / Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Drug_Discovery_Workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivative_Synthesis Synthesis of Novel Derivatives Start->Derivative_Synthesis Screening In vitro Biological Assays (e.g., anticancer) Derivative_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Active Hits Lead_Optimization Lead Optimization (ADMET) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: Conceptual workflow for drug discovery using this compound as a scaffold.

Applications and Biological Significance

This compound serves as a versatile building block in several areas of chemical and pharmaceutical research:

  • Peptide Synthesis: The 4-methoxybenzyl group can function as a protecting group for the amine functionality of glycine during peptide synthesis.[1]

  • Organic Synthesis: It is a valuable intermediate for the creation of more complex organic molecules.[1]

  • Pharmaceutical Development: Derivatives of this compound are being investigated for their potential therapeutic properties, including anticancer activities.[1] Some studies have explored the cytotoxic effects of compounds derived from it against certain cancer cell lines.[1]

References

An In-depth Technical Guide to N-(4-methoxyphenyl)Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxyphenyl)glycine, with the CAS number 22094-69-5, is an aromatic amino acid derivative.[1][2] Its structure, featuring a glycine backbone attached to a methoxy-substituted phenyl ring, makes it an interesting candidate for various applications in medicinal chemistry and materials science. The formal IUPAC name for this compound is 2-(4-methoxyanilino)acetic acid.[3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses potential areas for research and application.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference
IUPAC Name 2-(4-methoxyanilino)acetic acid[3]
Synonyms DL-4-Methoxyphenylglycine, N-(p-methoxyphenyl)glycine[3][4]
CAS Number 22094-69-5[1][2]
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [1]
Melting Point 225°C (sublimes)[3]
Boiling Point (Predicted) 396.7 ± 27.0 °C[3]
Density (Predicted) 1.258 ± 0.06 g/cm³[3]

Synthesis of this compound

A common and effective method for the synthesis of N-aryl amino acids is through the nucleophilic substitution of an alpha-halo acid with an appropriate aniline. The following protocol details the synthesis of this compound from 4-methoxyaniline and chloroacetic acid.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

  • 4-methoxyaniline (p-anisidine)

  • Chloroacetic acid

  • Sodium carbonate (Na2CO3)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium carbonate (1.1 equivalents) in 100 mL of water.

  • Addition of Reactants: To this solution, add 4-methoxyaniline (1.0 equivalent) and chloroacetic acid (1.05 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction is typically complete within 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly acidify the reaction mixture with 2M hydrochloric acid with constant stirring. The product will precipitate out as a solid. Continue adding acid until the pH of the solution is approximately 3-4.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with cold water to remove any inorganic impurities.

  • Recrystallization: For further purification, recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-methoxyaniline 4-methoxyaniline Mix_and_Reflux Mix and Reflux (3-4 hours) 4-methoxyaniline->Mix_and_Reflux Chloroacetic_acid Chloroacetic_acid Chloroacetic_acid->Mix_and_Reflux Na2CO3_aq Aqueous Na2CO3 Na2CO3_aq->Mix_and_Reflux Cooling Cool to RT Mix_and_Reflux->Cooling Acidification Acidify with HCl (to pH 3-4) Cooling->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallize (Ethanol/Water) Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Product Pure this compound Drying->Product

Caption: Synthesis workflow for this compound.

Potential Applications and Future Research Directions

While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active molecules suggests several promising avenues for future research.

Glycine Transporter (GlyT) Inhibition

N-acyl amino acids have been identified as inhibitors of the glycine transporter 2 (GlyT2), which are promising targets for the development of novel analgesics.[5] The structural motif of this compound makes it a viable scaffold for the design and synthesis of new GlyT2 inhibitors.

G Protein-Coupled Receptor (GPCR) Modulation

Derivatives of the structurally similar N-(4-hydroxyphenyl)glycine have been investigated as agonists for the orphan G protein-coupled receptor GPR88.[6] This suggests that this compound and its derivatives could also be explored as potential ligands for GPR88 or other GPCRs, which are important targets in a variety of diseases.

Building Block in Peptide Synthesis

As a non-proteinogenic amino acid, this compound can be used as a building block in peptide synthesis to create peptidomimetics with unique structural and functional properties.

The following diagram outlines a hypothetical workflow for screening this compound and its derivatives for biological activity.

Biological_Screening_Workflow cluster_screening Biological Screening cluster_evaluation Hit Evaluation Start This compound & Derivatives GlyT_Assay Glycine Transporter (GlyT1/GlyT2) Assays Start->GlyT_Assay GPCR_Assay GPCR Binding & Functional Assays (e.g., GPR88) Start->GPCR_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies GlyT_Assay->SAR_Studies Inactive Inactive GlyT_Assay->Inactive GPCR_Assay->SAR_Studies GPCR_Assay->Inactive Cytotoxicity_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Hit_Compound Hit Compound Identified Lead_Optimization->Hit_Compound

Caption: Hypothetical workflow for biological screening.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activities are not yet fully explored, its structural features present significant opportunities for research in drug discovery, particularly in the areas of GlyT inhibition and GPCR modulation. This guide provides a solid foundation for researchers and scientists to further investigate the potential of this and related compounds.

References

A Technical Guide to the Solubility of N-(4-methoxyphenyl)glycine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-(4-methoxyphenyl)glycine, a derivative of the simplest amino acid, glycine. Understanding the solubility of this compound is critical for its application in various research and development fields, including peptide synthesis, drug discovery, and materials science. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a key synthetic pathway.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general principles of amino acid derivative solubility, a qualitative profile can be inferred. As an amino acid derivative, its solubility is governed by the interplay between the polar carboxylic acid and secondary amine groups, and the relatively nonpolar 4-methoxyphenyl group. Like other N-substituted glycine derivatives, its solubility is highly dependent on the solvent's polarity and its capacity for hydrogen bonding.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally for any specific application.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the carboxylic acid and amine groups.
EthanolHighSimilar to methanol, it can engage in hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole moment facilitates dissolution of polar functional groups.
N,N-Dimethylformamide (DMF)HighA good solvent for many organic compounds, including those with polar moieties.
AcetoneModerateLess polar than DMSO and DMF, may have lower solvating power for the zwitterionic form.
Nonpolar TolueneLow to InsolubleLacks the polarity to effectively solvate the polar amino acid portion of the molecule.
HexaneInsolubleHighly nonpolar, unlikely to dissolve the compound to any significant extent.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following gravimetric method is a robust approach for determining the solubility of a solid compound like this compound in an organic solvent.

Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed collection vials

  • Vacuum oven or desiccator

Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure saturation is reached.

    • Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continuous agitation is necessary.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the collection vial containing the filtered solution.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

    • Once a constant weight is achieved, record the final mass of the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Determine the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution collected.

    • Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Visualization of Synthetic Pathway

This compound can be synthesized through several methods, with reductive amination being a common and efficient approach. This two-step, one-pot process involves the formation of an imine intermediate from 4-methoxybenzaldehyde and glycine, followed by its reduction to the final product.

Reductive_Amination Reactant1 4-Methoxybenzaldehyde Intermediate Schiff Base (Imine) Intermediate Reactant1->Intermediate Condensation (-H2O) Reactant2 Glycine Reactant2->Intermediate Condensation (-H2O) Product This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Spectroscopic Profile of N-(4-methoxyphenyl)Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-methoxyphenyl)glycine, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.94s2H-COOH, -NH
6.77 - 6.66m2HAr-H
6.56 - 6.46m2HAr-H
3.73s3H-OCH₃

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Molecular Ion Data from Mass Spectrometry

Molecular FormulaMolecular WeightMethodObserved Ion (m/z)
C₉H₁₁NO₃181.19 g/mol ESI166 [M+H]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

  • ¹H NMR: A standard proton experiment was performed. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and acquisition of 16 scans. The free induction decay (FID) was Fourier transformed with an exponential window function (line broadening of 0.3 Hz).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a methanol:water (1:1) mixture with 0.1% formic acid to facilitate ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Data Acquisition: The sample was introduced into the ESI source via direct infusion. The mass spectrometer was operated in positive ion mode, scanning a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the cone voltage was optimized to minimize fragmentation.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_processing Data Analysis and Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy Dissolution->IR IR Transparent Matrix (e.g., KBr pellet) MS Mass Spectrometry Dissolution->MS Volatile Solvent (e.g., MeOH/H₂O) NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Determination of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

Physicochemical Properties of N-(4-methoxyphenyl)Glycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-methoxyphenyl)Glycine, a glycine derivative of interest in organic synthesis and pharmaceutical development. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

This compound is a white to off-white crystalline solid under standard conditions.[1] Its fundamental properties are summarized in the table below, providing a quantitative snapshot for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.21 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Boiling Point (estimated) ~357 °C[1]
Density (estimated) ~1.27 g/cm³[1]
pKa₁ (Carboxylic Acid, estimated) 2.3 - 2.4[1]
logP (computed) -1.4[2]
Solubility Moderate to high in water; Excellent in polar protic solvents (e.g., ethanol, methanol)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are protocols for key experiments related to this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

    • For an accurate measurement, heat rapidly to about 15-20 °C below the estimated melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Determination of Aqueous Solubility (Gravimetric Method)

This method determines the concentration of a saturated solution of the compound in water.

Principle: A saturated solution of this compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid is determined.

Apparatus:

  • Scintillation vials or small flasks with screw caps

  • Constant temperature water bath or shaker

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water.

  • Equilibration: Seal the vial and place it in a constant temperature bath/shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a precise volume of the filtered saturated solution into the evaporating dish.

    • Place the dish in an oven at a temperature below the compound's decomposition point (e.g., 60-80 °C) until all the water has evaporated.

    • Cool the dish in a desiccator and weigh it again.

  • Calculation: The solubility (in g/100 mL) is calculated from the mass of the residue and the volume of the solution evaporated.

Synthesis of this compound

One common method for the synthesis of this compound is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the reductive amination of 4-methoxybenzaldehyde with glycine.

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Methoxybenzaldehyde Step1 Mixing in Solvent (e.g., Methanol) Reactant1->Step1 Reactant2 Glycine Reactant2->Step1 Step2 Formation of Schiff Base (Imine Intermediate) Step1->Step2 Spontaneous reaction Step3 Addition of Reducing Agent (e.g., Sodium Cyanoborohydride) Step2->Step3 Step4 Reduction of Imine Step3->Step4 Step5 Work-up and Purification (e.g., pH adjustment, crystallization) Step4->Step5 Product This compound Step5->Product

Caption: Reductive amination synthesis workflow.

Biological Context and Signaling

While a specific signaling pathway directly initiated by this compound is not extensively documented in publicly available literature, its structural component, glycine, is a key neurotransmitter with complex roles in the central nervous system. Glycine can act as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby modulating glutamatergic excitatory neurotransmission. Derivatives of this compound have been investigated for their potential anticancer properties. Further research is required to elucidate any direct involvement of this compound in specific cellular signaling cascades.

References

In-Depth Technical Guide: N-(4-methoxyphenyl)Glycine Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of N-(4-methoxyphenyl)glycine. While a definitive, publicly available crystal structure for this compound could not be located in the course of this review, this document outlines the synthesis and the detailed experimental protocols that would be employed for its crystallographic analysis. The information presented is based on established techniques for similar small organic molecules and is intended to serve as a foundational resource for researchers undertaking such studies.

Introduction

This compound is a derivative of the simplest amino acid, glycine, and belongs to the broader class of N-aryl amino acids. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive molecules and their potential as building blocks in peptide synthesis.[1] The precise three-dimensional arrangement of atoms within a crystal of this compound is crucial for understanding its physicochemical properties, predicting its behavior in biological systems, and for rational drug design. X-ray crystallography remains the gold standard for determining the atomic and molecular structure of crystalline solids.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is the nucleophilic substitution reaction between p-anisidine and a glycine equivalent, such as chloroacetic acid or ethyl bromoacetate.

Example Synthetic Protocol

A typical synthesis involves the reaction of p-anisidine with chloroacetic acid in an aqueous alkaline solution.

Materials:

  • p-Anisidine

  • Chloroacetic acid

  • Sodium carbonate

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Dissolve sodium carbonate in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add p-anisidine to the solution and heat the mixture to reflux until the p-anisidine has dissolved.

  • In a separate beaker, dissolve chloroacetic acid in water.

  • Slowly add the chloroacetic acid solution to the refluxing p-anisidine solution over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound crystals.

Experimental Protocol for Crystal Structure Analysis

The determination of the crystal structure of this compound would follow a standardized workflow involving crystal growth, X-ray diffraction data collection, and structure solution and refinement.

Crystallization

Obtaining a single crystal of sufficient size and quality is the most critical and often the most challenging step in X-ray crystallography.[2] For this compound, a common technique would be slow evaporation from a suitable solvent or solvent mixture.

Protocol for Slow Evaporation:

  • Prepare a saturated solution of purified this compound in a solvent in which it has moderate solubility (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Gently warm the solution to ensure all the solid is dissolved.

  • Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or a small beaker.

  • Cover the container with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant, cool temperature.

  • Monitor the container over several days to weeks for the formation of single crystals.

X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in an intense beam of X-rays.[2][4]

Data Collection Parameters:

ParameterTypical Value/Setting
InstrumentSingle-crystal X-ray diffractometer (e.g., Bruker, Rigaku)
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K or 293 K (cryo-cooling is common to reduce thermal motion)
DetectorCCD or CMOS area detector
Data Collection Strategyω and φ scans
Exposure Time per Frame10 - 60 seconds
Total Data Collection Time2 - 8 hours
Structure Solution and Refinement

The collected diffraction data, which consists of a series of images of diffraction spots, is processed to determine the unit cell dimensions and the intensities of the reflections.

Software:

  • Data Integration and Scaling: Software provided by the diffractometer manufacturer (e.g., APEX, CrysAlisPro).

  • Structure Solution: Direct methods (e.g., SHELXT) or Patterson methods.

  • Structure Refinement: Full-matrix least-squares on F² (e.g., SHELXL).

The initial model of the structure is refined by adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern.

Data Presentation (Illustrative)

As the specific crystal structure of this compound is not publicly available, the following tables provide an illustrative example of the kind of quantitative data that would be obtained from a successful crystal structure determination, based on typical values for similar N-aryl glycine derivatives.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters.

ParameterIllustrative Value
Empirical formulaC₉H₁₁NO₃
Formula weight181.19
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.0 - 6.0 Å, b = 10.0 - 12.0 Å, c = 8.0 - 9.0 Å
α = 90°, β = 95 - 105°, γ = 90°
Volume400 - 550 ų
Z4
Density (calculated)1.3 - 1.5 g/cm³
Absorption coefficient0.10 - 0.12 mm⁻¹
F(000)384
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.0 to 28.0°
Index ranges-h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l
Reflections collected> 5000
Independent reflections> 1000 [R(int) = 0.03 - 0.05]
Completeness to theta = 25.242°> 99.0 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters> 1000 / 0 / > 120
Goodness-of-fit on F²1.0 - 1.1
Final R indices [I>2sigma(I)]R1 = 0.03 - 0.05, wR2 = 0.08 - 0.12
R indices (all data)R1 = 0.04 - 0.07, wR2 = 0.09 - 0.15
Largest diff. peak and hole0.2 to -0.2 e.Å⁻³

Table 2: Illustrative Selected Bond Lengths (Å) and Angles (°).

BondLength (Å)AngleAngle (°)
C(methoxy)-O1.35 - 1.37C(aryl)-O-C(methyl)117 - 119
C(aryl)-N1.40 - 1.43C(aryl)-N-C(glycine)120 - 125
N-C(glycine)1.45 - 1.48N-C(glycine)-C(O)110 - 114
C(glycine)-C(O)1.50 - 1.53C(glycine)-C(O)-O(H)115 - 118
C=O1.20 - 1.22C(glycine)-C(O)=O122 - 125
C-O(H)1.30 - 1.33O=C-O(H)120 - 123

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography s1 Reactants (p-Anisidine, Chloroacetic Acid) s2 Reaction Setup (Aqueous Alkaline Solution) s1->s2 s3 Reflux s2->s3 s4 Acidification & Precipitation s3->s4 s5 Filtration & Washing s4->s5 s6 Recrystallization s5->s6 s7 Pure this compound s6->s7 c1 Single Crystal Growth (Slow Evaporation) s7->c1 Purified Compound c2 Crystal Mounting c1->c2 c3 X-ray Data Collection c2->c3 c4 Data Processing & Reduction c3->c4 c5 Structure Solution (Direct Methods) c4->c5 c6 Structure Refinement c5->c6 c7 Final Crystal Structure c6->c7 validation Structural Analysis (Bond Lengths, Angles, Packing) c7->validation Validation & Analysis

Fig. 1: Experimental workflow for synthesis and crystal structure analysis.

Conclusion

This technical guide has detailed the necessary steps for the synthesis and comprehensive crystal structure analysis of this compound. While the specific crystallographic data for this compound is not currently available in public databases, the outlined protocols provide a robust framework for researchers to pursue this investigation. A successful crystal structure determination would provide invaluable insights into the molecular conformation, intermolecular interactions, and solid-state packing of this compound, which are critical for its application in pharmaceutical and materials science research. The illustrative data presented herein serves as a guide for the expected outcomes of such an analysis.

References

An In-depth Technical Guide to N-(4-methoxyphenyl)Glycine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxyphenyl)glycine, a derivative of the simplest amino acid, glycine, serves as a crucial building block in synthetic organic chemistry. Its primary significance lies in its role as a protected form of glycine, widely utilized in peptide synthesis and as a scaffold for the development of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound. While its direct biological activity is not extensively documented, this guide will also explore the biological relevance of its parent molecule, glycine, and its derivatives, providing context for its potential applications in drug discovery and development. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical properties.

Introduction

This compound, also known as N-(p-anisyl)glycine, is an N-substituted derivative of glycine. The presence of the 4-methoxybenzyl group on the nitrogen atom serves as a valuable protecting group in peptide synthesis, preventing unwanted side reactions at the amino group while allowing for the formation of peptide bonds at the carboxyl terminus.[1] This protective group is stable under various reaction conditions but can be readily cleaved when desired, making it a versatile tool for the construction of complex peptides.[1] Beyond its role in peptide chemistry, the this compound scaffold is of interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.[1]

Discovery and History

The precise historical details of the initial discovery and synthesis of this compound are not prominently documented in readily available scientific literature. Its development is intrinsically linked to the advancements in peptide synthesis and the need for effective N-protecting groups for amino acids. The use of benzyl-type protecting groups became a cornerstone of peptide chemistry in the 20th century, and the introduction of substituents on the phenyl ring, such as the methoxy group in this compound, was a logical progression to fine-tune the properties of these protecting groups, particularly their stability and cleavage conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 2-[(4-methoxyphenyl)methylamino]acetic acid[2]
CAS Number 20839-78-5[2]
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.21 g/mol [2]
Appearance White to off-white crystalline powder
pKa₁ (Carboxylic Acid) Estimated between 2.3 and 2.4[1]
Isoelectric Point Estimated between 5.4 and 5.9[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methods: nucleophilic substitution and reductive amination.

Nucleophilic Substitution

This is the most common and well-established method for synthesizing this compound.[1] The reaction involves the N-alkylation of glycine with a 4-methoxybenzyl halide.

Materials:

  • Glycine

  • 4-Methoxybenzyl chloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide (1-20%).[1]

  • Add 4-methoxybenzyl chloride to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash with cold water.

  • Recrystallize the product from an ethanol/water mixture to obtain pure this compound.

Reductive Amination

An alternative and highly effective method for the synthesis of this compound is reductive amination.[1] This approach involves the reaction of 4-methoxybenzaldehyde with glycine, followed by the reduction of the resulting imine intermediate.

Materials:

  • 4-Methoxybenzaldehyde

  • Glycine

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Methanol or another suitable solvent

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-methoxybenzaldehyde and glycine in methanol.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Slowly add sodium cyanoborohydride to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to the isoelectric point to precipitate the product.

  • Filter the product, wash with cold water, and dry under vacuum.

Applications in Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis.[1] The 4-methoxybenzyl group is stable to the basic conditions often used for peptide coupling while being readily cleavable under acidic conditions. This allows for the selective deprotection of the N-terminus for subsequent amino acid coupling in a growing peptide chain.

Biological Activity and Signaling Pathways

While this compound itself has not been the subject of extensive biological investigation, the biological activities of its parent molecule, glycine, and other N-substituted glycine derivatives are well-documented.

Glycine Receptors

Glycine is a major inhibitory neurotransmitter in the central nervous system, acting on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[3][4] The activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neuronal firing.[3]

NMDA Receptors

Glycine also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[5][6] The binding of both glutamate and glycine is required for the activation of NMDA receptors, which play a critical role in synaptic plasticity, learning, and memory.[5]

Anti-inflammatory and Cytoprotective Effects

Recent research has highlighted the anti-inflammatory, immunomodulatory, and cytoprotective effects of glycine.[7][8][9] Glycine can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines.[7][8] The proposed mechanism involves the activation of glycine-gated chloride channels on these cells, leading to a hyperpolarization of the cell membrane and subsequent inhibition of inflammatory signaling pathways.[7]

Derivatives of N-phenylglycine have been investigated for their anti-inflammatory properties. For instance, a series of N-(4-substituted phenyl)glycine derivatives showed anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[10]

This compound: A Subject for Future Investigation

To date, there is a lack of specific quantitative data on the biological activity of this compound. Its potential to interact with glycine or NMDA receptors, or to exert anti-inflammatory effects, remains to be systematically evaluated. Given the known activities of related compounds, this compound represents an interesting candidate for future biological screening and drug discovery efforts.

Experimental and Logical Diagrams

Below are diagrams illustrating the synthetic pathways and logical relationships discussed in this guide.

Synthesis_Pathways cluster_nucleophilic Nucleophilic Substitution cluster_reductive Reductive Amination Glycine_NS Glycine NMPG_NS This compound Glycine_NS->NMPG_NS NaOH/H2O, Reflux p_Anisyl_Cl 4-Methoxybenzyl chloride p_Anisyl_Cl->NMPG_NS Glycine_RA Glycine Imine Imine Intermediate Glycine_RA->Imine p_Anisaldehyde 4-Methoxybenzaldehyde p_Anisaldehyde->Imine NMPG_RA This compound Imine->NMPG_RA NaBH3CN

Figure 1: Synthetic Pathways to this compound.

Logical_Relationship NMPG This compound Protecting_Group 4-Methoxybenzyl Protecting Group NMPG->Protecting_Group Medicinal_Chemistry Medicinal Chemistry Scaffold NMPG->Medicinal_Chemistry Glycine_Derivative Glycine Derivative NMPG->Glycine_Derivative Peptide_Synthesis Peptide Synthesis Protecting_Group->Peptide_Synthesis Biological_Activity Potential Biological Activity (Anti-inflammatory, Neuromodulatory) Glycine_Derivative->Biological_Activity Hypothesized

Figure 2: Key Roles and Relationships of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a primary and well-established role in peptide chemistry. Its synthesis is straightforward, employing standard organic reactions such as nucleophilic substitution and reductive amination. While the direct biological activities of this compound have not been extensively explored, its structural relationship to glycine and other biologically active N-substituted glycine derivatives suggests that it may possess interesting pharmacological properties. This technical guide provides a foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic endeavors and encourages further investigation into its potential therapeutic applications. The lack of quantitative biological data for this specific compound highlights a gap in the current scientific literature and presents an opportunity for future research.

References

An In-depth Technical Guide to the Safe Handling of N-(4-methoxyphenyl)Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-methoxyphenyl)Glycine was identified. The following information is compiled from data on structurally related compounds and general principles of laboratory safety. Researchers should always perform a thorough risk assessment before handling any chemical.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known properties and recommended safety precautions for handling this compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds. Data for this compound is primarily from computed sources.

PropertyThis compoundN-(4-Hydroxyphenyl)glycineGlycine
Molecular Formula C9H11NO3[1]C8H9NO3[2]C2H5NO2[3][4][5]
Molecular Weight 181.19 g/mol [1]167.16 g/mol [6]75.07 g/mol [4][5]
Appearance Not specified (likely a solid)White to off-white solid[6]White Powder[4]
Melting Point Not specified240 °C (464 °F)[6]233 °C[4]
Boiling Point Not specifiedNo data available[6]No data available[4]
Solubility in Water Not specifiedNo data available[6]Soluble[4]
CAS Number 22094-69-5[1]122-87-2[2]56-40-6[3][4][5]

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. However, based on the data for structurally similar compounds, the following hazards should be anticipated.

Hazard ClassClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2][6][7]P264, P280, P302+P352, P332+P313, P362[2][7]
Serious Eye Damage/Eye Irritation Category 2 (Causes serious eye irritation)[2][6][7]P280, P305+P351+P338, P337+P313[2][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[2][6][7]P261, P271, P304+P340, P312, P403+P233, P405[2][7]

Signal Word: Warning[7]

Hazard Statements:

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling precautions are recommended.

PrecautionRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[8][9] Ensure eyewash stations and safety showers are readily accessible.[2][10]
Eye/Face Protection Wear chemical safety goggles or a face shield.[3][9][11]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile).[3][9][11] Wear a lab coat and closed-toe shoes.[9][11]
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[3]
General Hygiene Avoid breathing dust.[2][6] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[5]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

AspectRecommendation
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[2][7]

First-Aid Measures

In case of exposure, follow these first-aid procedures.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6][7]

Experimental Protocols: Safe Handling of a Powdered Chemical

The following is a generalized protocol for the safe handling of a powdered chemical like this compound in a research laboratory.

  • Preparation and Risk Assessment:

    • Before starting any work, conduct a thorough risk assessment for the specific experiment.[12][13]

    • Consult the Safety Data Sheet (or available safety information for similar compounds).[14]

    • Ensure all necessary personal protective equipment is available and in good condition.[15]

    • Prepare the work area by ensuring it is clean and uncluttered. If weighing the powder, use a disposable weighing paper or boat.[8]

  • Handling in a Ventilated Enclosure:

    • Perform all manipulations that may generate dust within a certified chemical fume hood or other suitable ventilated enclosure.[8][9]

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

  • Weighing and Transfer:

    • Use a spatula or other appropriate tool to carefully transfer the desired amount of powder.

    • Avoid creating dust clouds. If the powder is electrostatically charged, consider using an anti-static gun.[8]

    • Close the container tightly immediately after use.

  • Dissolution (if applicable):

    • If dissolving the powder, add the solvent to the powder slowly while stirring to prevent splashing.

    • Be aware of any potential exothermic reactions.

  • Cleanup:

    • Clean any spills immediately using appropriate methods. For a dry powder spill, gently sweep or vacuum the material into a designated waste container. Avoid dry sweeping that can create dust.

    • Wipe down the work surface with a suitable solvent or cleaning agent.

    • Dispose of all contaminated materials (e.g., weighing paper, gloves) as hazardous waste.

  • Post-Handling:

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.[7]

Diagrams

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: New Experiment risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe prepare_work_area Prepare Work Area (Fume Hood) gather_ppe->prepare_work_area weigh_transfer Weigh and Transfer Chemical prepare_work_area->weigh_transfer perform_reaction Perform Reaction/ Procedure weigh_transfer->perform_reaction decontaminate Decontaminate Glassware & Work Area perform_reaction->decontaminate dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste end End dispose_waste->end

Caption: A logical workflow for the safe handling of a chemical in a laboratory setting.

Risk_Assessment_Process identify_hazards 1. Identify Hazards (Chemical Properties, Procedure) assess_risks 2. Assess Risks (Likelihood & Severity of Exposure) identify_hazards->assess_risks implement_controls 3. Implement Control Measures (PPE, Engineering Controls) assess_risks->implement_controls document_process 4. Document the Process implement_controls->document_process review_update 5. Review and Update (Periodically or with Changes) document_process->review_update review_update->identify_hazards Re-evaluate

Caption: The cyclical process of chemical risk assessment in a research environment.

References

In-depth Technical Guide: Thermal Stability and Decomposition of N-(4-methoxyphenyl)Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxyphenyl)glycine, a derivative of the simplest amino acid, glycine, holds interest in various fields, including medicinal chemistry and materials science, due to its unique structural features. The presence of the methoxy-substituted phenyl ring attached to the nitrogen atom of glycine influences its chemical and physical properties, including its thermal stability. Understanding the thermal behavior of this compound is crucial for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. This guide provides a comprehensive overview of the known and predicted thermal stability and decomposition pathways of this compound.

Physicochemical Properties

A key physical property available for DL-4-Methoxyphenylglycine is its melting point, which is reported to be 225°C, at which it sublimes[1]. This suggests that the compound transitions directly from a solid to a gaseous state upon heating under atmospheric pressure.

Thermal Stability and Decomposition Profile (Hypothetical)

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available in the reviewed literature, a hypothetical thermal profile can be constructed based on related compounds. For instance, the structurally similar N-(4-hydroxyphenyl)glycine is reported to be thermally stable up to 210°C and exhibits a two-stage degradation pattern[2]. Another related compound, N-(4-Methoxybenzyl)glycine, is suggested to be stable up to approximately 100-150°C under an inert atmosphere[1]. The significant difference in reported stability for these related compounds highlights the need for direct experimental analysis of this compound.

Based on the decomposition of glycine and other N-substituted amino acids, the thermal decomposition of this compound is likely to be an endothermic process[3][4].

Table 1: Predicted Thermal Decomposition Data for this compound

ParameterPredicted Value/RangeBasis for Prediction
Decomposition Onset (TGA) > 200 °CBased on the stability of N-(4-hydroxyphenyl)glycine[2].
Major Decomposition Stage(s) Likely two or more stagesCommon for complex organic molecules; observed for N-(4-hydroxyphenyl)glycine[2].
Peak Decomposition Temperature(s) (DSC) > 225 °CExpected to be near or above the reported melting/sublimation point[1].
Final Residue at >600°C (TGA) Variable (likely low in inert atm.)Dependent on decomposition pathways and atmosphere.

Proposed Decomposition Pathways

The thermal decomposition of this compound at elevated temperatures is anticipated to proceed through several competing pathways. Drawing parallels with the predicted decomposition of N-(4-Methoxybenzyl)glycine and the known decomposition of other amino acids, the following primary decomposition routes are plausible[1][5]:

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide is a common decomposition pathway for amino acids.

  • N-C Bond Cleavage: Scission of the bond between the nitrogen and the phenyl ring (N-dearylation) or the nitrogen and the methylene group.

  • Degradation of the Methoxy Group: The methoxy substituent on the phenyl ring may undergo degradation, potentially leading to the formation of phenolic intermediates.

  • Polymerization/Condensation: At high temperatures, amino acids can undergo intermolecular condensation reactions to form peptide-like oligomers or more complex polymeric structures[5].

DecompositionPathways Proposed Decomposition Pathways of this compound A This compound B Decarboxylation A->B C N-C Bond Cleavage A->C D Methoxy Group Degradation A->D E Polymerization/ Condensation A->E F CO2 + N-(4-methoxyphenyl)methanamine B->F G Aniline + Glyoxylic Acid or fragments C->G H Phenolic Intermediates D->H I Oligomers/Polymers E->I

Caption: Proposed major decomposition pathways for this compound.

Comparative Thermal Analysis Data

To provide context, the following table summarizes the thermal decomposition data for glycine and a related N-substituted glycine derivative.

Table 2: Thermal Decomposition Data for Glycine and Related Compounds

CompoundDecomposition Peak (DSC)Heat of DecompositionGaseous ProductsReference
Glycine 250 °C72.1 kJ/molH₂O, NH₃[3][4]
N,N-Dimethylglycine–Chloranilic Acid Complex Two-stage decomposition starting before 277 °CNot specifiedNot specified[6][7]

Recommended Experimental Protocols

For a thorough investigation of the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an appropriate pan (e.g., alumina or platinum).

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon, flow rate 20-50 mL/min) and an oxidative atmosphere (e.g., air, flow rate 20-50 mL/min) to assess the influence of oxygen on the decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C to ensure complete decomposition. A heating rate of 10°C/min is standard, but multiple heating rates (e.g., 5, 10, 15, and 20°C/min) can be used for kinetic analysis.

  • Data Analysis: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative TGA curve), the percentage mass loss in each decomposition step, and the final residue percentage.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, sublimation, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition point observed in TGA, at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Identify endothermic and exothermic peaks. Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

ExperimentalWorkflow General Experimental Workflow for Thermal Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) A Sample Preparation (5-10 mg) B Heating Program (e.g., 10°C/min) A->B C Inert/Oxidative Atmosphere B->C D TGA Data Acquisition (Mass vs. Temp) C->D E Data Analysis: - Onset Temperature - Mass Loss % - Residue % D->E F Sample Preparation (2-5 mg) G Heating Program (e.g., 10°C/min) F->G H Inert Atmosphere G->H I DSC Data Acquisition (Heat Flow vs. Temp) H->I J Data Analysis: - Peak Temperatures - Enthalpy (ΔH) I->J

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the pKa and Isoelectric Point of N-(4-methoxyphenyl)glycine

This technical guide provides a detailed overview of the acid dissociation constants (pKa) and the isoelectric point (pI) of this compound. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this document leverages data from the structurally analogous compound, N-(4-methoxybenzyl)glycine, and established principles of amino acid chemistry.

Introduction

This compound is an N-substituted derivative of the amino acid glycine. Such modifications can significantly influence the molecule's physicochemical properties, including its acidity, basicity, and overall charge at different pH values. These characteristics are critical in various applications, including peptide synthesis, pharmaceutical development, and bioconjugation studies.[1] Understanding the pKa values of the ionizable groups and the isoelectric point is fundamental for predicting the compound's behavior in biological systems and for the development of analytical and purification methods.

Like other amino acids, N-substituted glycines can exist in different ionic forms depending on the pH of the solution: a cationic form in acidic conditions, a zwitterionic (neutral) form, and an anionic form in basic conditions.[2] The pKa values define the pH at which the transition between these forms occurs. The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero.[3][4]

Quantitative Data: pKa and Isoelectric Point

The key ionizable groups in this compound are the carboxylic acid group (-COOH) and the secondary amino group (-NH-).

ParameterFunctional GroupEstimated Value RangeReference Compound
pKa₁ Carboxylic Acid2.3 – 2.4N-(4-methoxybenzyl)glycine
pKa₂ Amino GroupNot explicitly stated-
Isoelectric Point (pI) -5.4 – 5.9N-(4-methoxybenzyl)glycine

Table 1: Estimated pKa and Isoelectric Point for this compound based on N-(4-methoxybenzyl)glycine data.[1]

The enhanced acidity of the carboxylic acid group (pKa₁ around 2.3-2.4) compared to simple carboxylic acids is due to the electron-withdrawing inductive effect of the adjacent amino group.[1] At physiological pH, N-substituted glycines are expected to exist predominantly as zwitterions.[1] The isoelectric point for amino acids with one acidic and one basic group is calculated as the average of their respective pKa values (pI = (pKa₁ + pKa₂)/2).

Experimental Protocol for pKa and Isoelectric Point Determination

The following is a generalized experimental protocol for the determination of pKa values and the isoelectric point of an N-substituted glycine derivative, adapted from standard methods for amino acids like glycine.[2][5][6]

Objective: To determine the pKa values and isoelectric point of this compound by pH-metric titration.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (250 mL)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a precise amount of this compound (e.g., 0.5 g) and dissolve it in a 100 mL volumetric flask with deionized water.

    • Transfer a known volume (e.g., 25 mL) of this solution into a 250 mL beaker.

    • Add a specific volume of deionized water (e.g., 50 mL) to ensure the pH electrode is adequately immersed.

  • Titration with Acid (for pKa₁ determination):

    • If the initial pH of the solution is above the expected pKa₁, first titrate with a standardized HCl solution to protonate the carboxylate and amino groups fully.

    • To determine pKa₁, the fully protonated form is titrated with standardized NaOH.

  • Titration with Base (for pKa₂ determination):

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

    • Allow the pH reading to stabilize and record the initial pH.

    • Fill a burette with the standardized 0.1 M NaOH solution.

    • Add the NaOH solution in small increments (e.g., 0.5 mL or 1.0 mL).[2]

    • After each addition, stir the solution thoroughly and record the pH once the reading stabilizes.

    • Continue the titration until the pH shows a significant and sustained increase, indicating the complete deprotonation of the amino group.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • The curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.

    • The first half-equivalence point gives pKa₁ (for the carboxylic acid group).

    • The second half-equivalence point gives pKa₂ (for the amino group).

    • The isoelectric point (pI) can be calculated using the formula: pI = (pKa₁ + pKa₂)/2.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Handle HCl and NaOH solutions with care as they are corrosive.

Visualizations

The following diagrams illustrate the fundamental chemical principles and the experimental workflow for determining the pKa and isoelectric point of this compound.

AcidBaseEquilibrium Cation Cationic Form (Low pH) Zwitterion Zwitterionic Form (Intermediate pH) Cation->Zwitterion + OH⁻ - H₂O (pKa₁) Zwitterion->Cation + H⁺ Anion Anionic Form (High pH) Zwitterion->Anion + OH⁻ - H₂O (pKa₂) Anion->Zwitterion + H⁺

Caption: Acid-base equilibrium of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare this compound solution B Calibrate pH meter C Titrate with standardized NaOH B->C D Record pH after each addition C->D Iterate D->C E Plot pH vs. Volume of NaOH D->E F Determine pKa values from half-equivalence points E->F G Calculate Isoelectric Point (pI) F->G

Caption: Experimental workflow for pKa and pI determination.

References

Methodological & Application

Application Notes and Protocols for the Use of N-(4-methoxyphenyl)Glycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the construction of complex peptide chains. However, the synthesis of certain sequences, particularly those prone to aggregation, presents significant challenges, often leading to low yields and purity. One effective strategy to mitigate these issues is the incorporation of N-substituted amino acids, which act as backbone-protecting groups to disrupt inter-chain hydrogen bonding.

This document provides detailed application notes and protocols for the use of N-(4-methoxyphenyl)glycine, a valuable tool for improving the efficiency of SPPS, especially for "difficult" sequences. While direct quantitative data for this compound is limited in published literature, the information presented here is based on extensive data from closely related and well-documented N-substituted glycine analogs, such as N-(2-hydroxy-4-methoxybenzyl)glycine (Hmb-Gly) and N-(2,4-dimethoxybenzyl)glycine (Dmb-Gly). The 4-methoxybenzyl group is expected to confer similar benefits in disrupting secondary structure formation during peptide assembly.[1][2][3]

Principle of Action: Overcoming Peptide Aggregation

During SPPS, growing peptide chains attached to the solid support can fold into secondary structures, such as β-sheets, and aggregate. This aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and amino acid coupling, resulting in deletion sequences and truncated peptides.[2]

This compound, when incorporated into a peptide sequence, introduces a bulky 4-methoxybenzyl group on the backbone amide nitrogen. This modification sterically hinders the formation of the hydrogen bonds that are crucial for the formation of stable secondary structures, thereby maintaining the peptide chain in a more solvated and accessible state for subsequent synthetic steps.[1][3]

Aggregation_Disruption cluster_0 Standard SPPS cluster_1 SPPS with this compound Peptide_Chains Growing Peptide Chains H_Bonds Inter-chain H-Bonds Peptide_Chains->H_Bonds Aggregation Aggregation (β-sheets) H_Bonds->Aggregation Incomplete_Reactions Incomplete Coupling & Deprotection Aggregation->Incomplete_Reactions Low_Yield Low Yield & Purity Incomplete_Reactions->Low_Yield N_Substituted_Peptide Peptide with This compound Steric_Hindrance Steric Hindrance N_Substituted_Peptide->Steric_Hindrance Disrupted_Aggregation Disrupted Aggregation Steric_Hindrance->Disrupted_Aggregation prevents H-bonding Complete_Reactions Complete Coupling & Deprotection Disrupted_Aggregation->Complete_Reactions High_Yield High Yield & Purity Complete_Reactions->High_Yield

Caption: Logical workflow demonstrating how this compound disrupts peptide aggregation in SPPS.

Quantitative Data Summary

The following tables summarize typical quantitative data for SPPS incorporating N-substituted glycine derivatives to mitigate aggregation. These values are derived from studies on analogous compounds and serve as a reliable estimate for syntheses involving this compound. Actual results will vary depending on the specific peptide sequence, length, and synthesis conditions.

Table 1: Comparison of Synthesis Outcomes for a "Difficult" Sequence

ParameterStandard SPPSSPPS with N-substituted GlycineNotes
Crude Peptide Purity (%) < 50%> 80%Purity determined by RP-HPLC.[3]
Desired Peptide Yield (%) 5-15%40-60%Yield of the full-length target peptide.
Deletion Sequences (%) 20-40%< 10%Percentage of peptides missing one or more amino acids.
Coupling Efficiency (%) Variable, often < 90%Consistently > 99%Monitored by Kaiser test or Fmoc-release UV analysis.

Table 2: Typical Experimental Parameters for Fmoc-SPPS

ParameterTypical ValueNotes
Resin Loading 0.2 - 0.6 mmol/gLower loading is often beneficial for long or difficult sequences.
Amino Acid Equivalents 3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents 2.9 - 4.9 eq.E.g., HBTU, HATU, HCTU.
Base Equivalents (DIPEA) 6 - 10 eq.Relative to resin loading.
Standard Coupling Time 1 - 2 hoursFor standard amino acids.
N-substituted Glycine Coupling Time 2 - 4 hoursMay require extended coupling times due to steric hindrance.
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-N-(4-methoxyphenyl)glycine into a peptide sequence using manual Fmoc-based SPPS.

Protocol 1: Standard Coupling of Fmoc-N-(4-methoxyphenyl)Glycine

This protocol outlines the steps for a single coupling cycle of Fmoc-N-(4-methoxyphenyl)glycine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-(4-methoxyphenyl)glycine

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Fritted syringe or automated peptide synthesizer

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-peptide-resin in DMF for 30 minutes.

    • Drain the DMF and add the 20% piperidine in DMF solution.

    • Agitate for 10 minutes, then drain.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N-(4-methoxyphenyl)glycine (3-5 eq.), HBTU (or equivalent, 2.9-4.9 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. The longer coupling time is recommended due to the steric hindrance of the N-substituent.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated with a fresh solution of activated amino acid.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle Resin Start: Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Activated Fmoc-N-(4-methoxyphenyl)Glycine Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: A single cycle workflow for incorporating Fmoc-N-(4-methoxyphenyl)Glycine in SPPS.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the 4-methoxybenzyl and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

  • TFA: 95%

  • TIS: 2.5%

  • H₂O: 2.5%

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

    • Gently agitate the mixture at room temperature for 2-3 hours. TIS is crucial to scavenge the cations generated from the cleavage of the 4-methoxybenzyl and other protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (e.g., 40 mL).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage byproducts.

  • Drying and Purification:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Signaling Pathways and Logical Relationships

The incorporation of this compound does not directly interact with known signaling pathways but rather influences the synthetic process itself. The logical relationship is a direct cause-and-effect on the physical chemistry of the growing peptide chain.

Cause_Effect cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Cause_Node Incorporation of This compound Mechanism_Node Backbone Amide Substitution with 4-Methoxybenzyl Group Cause_Node->Mechanism_Node Steric_Hindrance Steric Hindrance Mechanism_Node->Steric_Hindrance Effect_Node1 Disruption of Inter-chain Hydrogen Bonding Steric_Hindrance->Effect_Node1 Effect_Node2 Prevention of β-Sheet Formation Effect_Node1->Effect_Node2 Effect_Node3 Increased Solvation of Peptide-Resin Effect_Node2->Effect_Node3 Effect_Node4 Improved Reagent Access Effect_Node3->Effect_Node4 Effect_Node5 Higher Coupling and Deprotection Efficiency Effect_Node4->Effect_Node5 Effect_Node6 Increased Yield and Purity of Final Peptide Effect_Node5->Effect_Node6

Caption: Cause and effect diagram for the use of this compound in SPPS.

Conclusion

The use of this compound as a backbone-protected amino acid is a powerful strategy for improving the solid-phase synthesis of difficult peptide sequences. By disrupting peptide aggregation, it leads to higher crude purity and overall yield of the target peptide. The protocols provided herein, based on established methods for analogous N-substituted glycines, offer a robust framework for the successful incorporation of this valuable building block in peptide synthesis.

References

N-(4-methoxyphenyl)glycine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-methoxyphenyl)glycine is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of a diverse array of complex organic molecules. Its structure, featuring a secondary amine, a carboxylic acid, and a readily cleavable p-methoxybenzyl (PMB) protecting group, makes it an ideal starting material for various synthetic transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its use in multicomponent reactions and solid-phase peptide synthesis for the generation of peptidomimetics and heterocyclic scaffolds with potential therapeutic applications.

Key Applications

This compound serves as a cornerstone in several key areas of organic synthesis:

  • Multicomponent Reactions (MCRs): It is a frequently employed amine component in isocyanide-based MCRs such as the Ugi and Passerini reactions. These one-pot reactions allow for the rapid assembly of complex molecules from three or four starting materials, offering a high degree of molecular diversity.

  • Peptide Synthesis: The p-methoxybenzyl group serves as a convenient N-protecting group in solid-phase peptide synthesis (SPPS). Its stability to the basic conditions used for Fmoc removal and its facile cleavage under acidic conditions make it a valuable tool for the synthesis of peptides and peptidomimetics.[1]

  • Heterocycle Synthesis: The products derived from reactions involving this compound can be further cyclized to generate a variety of heterocyclic structures, including diketopiperazines and benzodiazepines, which are common motifs in medicinally active compounds.

Data Presentation: Representative Reactions and Yields

The following tables summarize quantitative data for representative applications of this compound and its derivatives in organic synthesis.

Table 1: Synthesis of Diketopiperazines via Ugi Reaction

AldehydeIsocyanideProductYield (%)Reference
4-Nitrobenzaldehydetert-Butyl isocyanide4-benzyl-1-(tert-butyl)-3-(4-nitrophenyl)piperazine-2,5-dione68[2]
Benzaldehydetert-Butyl isocyanide4-benzyl-1-(tert-butyl)-3-phenylpiperazine-2,5-dione65[2]
4-ChlorobenzaldehydeCyclohexyl isocyanide4-benzyl-1-cyclohexyl-3-(4-chlorophenyl)piperazine-2,5-dione55[2]
Isobutyraldehydetert-Butyl isocyanide4-benzyl-1-(tert-butyl)-3-isopropylpiperazine-2,5-dione42[2]

Table 2: Solid-Phase Synthesis of a Model Dipeptide using this compound

ResinCoupling AgentCleavage CocktailPurity (%)Reference
Rink AmideHBTU/DIPEATFA/TIS/H₂O (95:2.5:2.5)>95Adapted from[3][4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diketopiperazines via Ugi Reaction followed by Cyclization

This protocol describes a one-pot synthesis of 2,5-diketopiperazines (DKPs) using an Ugi four-component reaction (Ugi-4CR) followed by an intramolecular SN2 cyclization.[2][5]

Materials:

  • This compound (or a suitable N-substituted glycine derivative)

  • Aldehyde (1.0 equiv)

  • Amine (e.g., benzylamine, 1.0 equiv)

  • Isocyanide (1.0 equiv)

  • α-Haloacetic acid (e.g., monochloroacetic acid, 1.0 equiv)

  • Solvent (e.g., Methanol or Ethanol)

  • Base (e.g., Cesium carbonate, 1.5 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add the amine (1.0 equiv), this compound (1.0 equiv), and the isocyanide (1.0 equiv).

  • Stir the reaction mixture at room temperature for 18-24 hours under an inert atmosphere.

  • Add the α-haloacetic acid (1.0 equiv) and the base (1.5 equiv) to the reaction mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction by TLC or LC-MS until the Ugi adduct is consumed and the cyclized product is formed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Solid-Phase Synthesis of a Peptide Incorporating an this compound Residue (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing an this compound residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • This compound

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solutions: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equiv) with a coupling agent (e.g., HBTU, 3-5 equiv) and DIPEA (6-10 equiv) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test (a negative test indicates complete coupling).[6]

    • Wash the resin with DMF.

  • Incorporation of this compound:

    • Couple this compound using the same procedure as for the Fmoc-protected amino acids. The PMB group is stable to the basic deprotection conditions.

  • Chain Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the N-(4-methoxyphenyl) protecting group simultaneously with other acid-labile side-chain protecting groups.[4]

    • Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of this compound in organic synthesis.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine This compound Ugi_4CR Ugi 4-Component Reaction Amine->Ugi_4CR Aldehyde Aldehyde/Ketone Aldehyde->Ugi_4CR Isocyanide Isocyanide Isocyanide->Ugi_4CR Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_4CR Peptidomimetic Acyclic Peptidomimetic Ugi_4CR->Peptidomimetic

Caption: Workflow of the Ugi 4-Component Reaction.

SPPS_Workflow Start Start with Solid Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Elongation Repeat Deprotection/ Coupling Cycles Wash2->Elongation Cleavage Cleavage from Resin & PMB Deprotection (TFA) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Post_Ugi_Cyclization Ugi_Product Acyclic Ugi Adduct Cyclization Intramolecular Cyclization Ugi_Product->Cyclization Diketopiperazine Diketopiperazine Cyclization->Diketopiperazine Benzodiazepine Benzodiazepine Cyclization->Benzodiazepine

Caption: Post-Ugi Reaction Cyclization Pathways.

References

Applications of N-(4-methoxyphenyl)Glycine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(4-methoxyphenyl)glycine, a derivative of the simplest amino acid, glycine, serves as a versatile scaffold in medicinal chemistry. Its structural features, comprising a glycine backbone, an aromatic methoxyphenyl group, and a reactive carboxylic acid function, offer multiple points for chemical modification, leading to a diverse range of pharmacological activities. The methoxy group on the phenyl ring can influence the molecule's electronic properties and metabolic stability, while the glycine moiety can interact with biological targets that recognize amino acids.

Primarily, this compound and its derivatives have been explored for their potential in several therapeutic areas:

  • Anticancer Agents: Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The core structure can be elaborated to introduce pharmacophores that interfere with cancer cell proliferation, induce apoptosis, or inhibit key enzymes involved in tumor growth.[1]

  • Anti-inflammatory Agents: The N-(4-substituted phenyl)glycine framework has been utilized to design novel anti-inflammatory compounds. By mimicking the glycine amino acid, these derivatives can potentially modulate inflammatory pathways with an improved physicochemical and biological profile.[2]

  • Anticonvulsant Therapy: Glycine and its analogues are known to modulate neuronal excitability. This compound derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promise in preclinical models of seizures.[3]

  • Neurological Disorders: A significant area of application lies in the modulation of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system. Glycine acts as a co-agonist at the NMDA receptor, and compounds targeting the glycine binding site can act as either agonists or antagonists. This modulation is a key strategy in the development of therapeutics for neurodegenerative diseases, stroke, and epilepsy.[4][5]

The synthetic versatility of this compound allows for its incorporation into more complex molecules through various chemical reactions, including nucleophilic substitution, reductive amination, and peptide coupling.[1] This adaptability makes it a valuable building block in the design of new chemical entities with tailored pharmacological profiles.

Data Presentation

Table 1: Anticancer Activity of N-Aryl Glycine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
3a A549 (Lung Carcinoma)5.988 ± 0.12[6]
3d MCF-7 (Breast Cancer)43.4[6]
4d MCF-7 (Breast Cancer)39.0[6]
3d MDA-MB-231 (Breast Cancer)35.9[6]
4d MDA-MB-231 (Breast Cancer)35.1[6]
9f PC-3 (Prostate Cancer)14.7 ± 1.4 (µg/L)[7]
9f MCF-7 (Breast Cancer)16.5 ± 1.2 (µg/L)[7]

Note: Data for various N-aryl glycine derivatives are presented to illustrate the potential of the scaffold. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives
Compound IDDose (mg/kg)% Inhibition of EdemaReference
3 5040.39[2]
6 5051.82[2]
7 5043.80[2]

Note: The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema assay. The percentage of edema inhibition indicates the reduction in swelling compared to a control group.

Table 3: Anticonvulsant Activity of Glycine Derivatives and Related Compounds
CompoundAnimal ModelTestED50 (mg/kg)Reference
(RS)-3,4-DCPG DBA/2 miceSound-induced seizures86[8]
Compound 5 MiceMES40.96[9]
Compound 12 Swiss albino miceMES24.0[9]
Compound 37 MiceMES12.92[9]

Note: ED50 represents the effective dose required to produce an anticonvulsant effect in 50% of the animals tested in the maximal electroshock seizure (MES) model or other relevant models.

Table 4: NMDA Receptor Glycine Site Antagonist Activity
CompoundReceptor/TissueKi (nM)Reference
MRZ 2/502 Rat Cortical Membranes79.9 - 124.4[10]
7Cl-kynurenic acid Mouse Hippocampal Neurons-[11]

Note: Ki (inhibition constant) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of N-substituted glycine derivatives is through nucleophilic substitution or reductive amination.[1]

Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and a glycine ester hydrochloride (1 equivalent) in a suitable solvent such as methanol.

  • Imine Formation: Add a mild base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloride and facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis (if starting with an ester): The resulting ester can be hydrolyzed to the carboxylic acid by treatment with a base (e.g., lithium hydroxide) in a mixture of tetrahydrofuran and water, followed by acidification.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15][16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.[17][18][19][20][21]

Protocol:

  • Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[3][22][23][24][25]

Protocol:

  • Animal Preparation: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer the test compounds intraperitoneally or orally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anticonvulsant drug (e.g., phenytoin).

  • MES Induction: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline is applied to the eyes before placing the electrodes to ensure good electrical contact.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The number of animals protected in each group is recorded. The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) can be calculated using probit analysis.

Mandatory Visualization

Experimental_Workflow_for_Anticancer_Activity cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Varying Concentrations) incubate_24h->add_compounds incubate_treatment Incubate 24/48/72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for In Vitro Anticancer Activity (MTT Assay).

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor GluN2 GluN1 Glutamate->NMDA_Receptor:glu Binds Glycine Glycine / this compound Derivative Glycine->NMDA_Receptor:gly Co-agonist Binding Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening (if depolarized) Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression

Modulation of NMDA Receptor Signaling by Glycine Site Ligands.

Synthesis_Workflow start Starting Materials (4-methoxybenzaldehyde, Glycine Ester HCl) imine_formation Imine Formation (Base, RT) start->imine_formation reduction Reduction (e.g., NaBH4, 0°C to RT) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification hydrolysis Ester Hydrolysis (Optional) purification->hydrolysis final_product This compound Derivative purification->final_product If no hydrolysis needed hydrolysis->final_product

General Workflow for the Synthesis of this compound Derivatives.

References

Application Notes and Protocols: N-(4-methoxyphenyl)glycine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of N-(4-methoxyphenyl)glycine derivatives. Detailed protocols for key experiments are included to facilitate research and development in this promising area of medicinal chemistry.

Introduction

This compound and its derivatives represent a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities. The presence of the glycine moiety can enhance physicochemical properties and biocompatibility, while the substituted phenyl ring allows for diverse structural modifications to modulate pharmacological activity.[1] This document outlines the potential of these compounds in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established methods, primarily involving nucleophilic substitution or reductive amination.[2]

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes a general method for the synthesis of this compound by reacting 4-methoxyaniline with an α-haloacetate.

Materials:

  • 4-methoxyaniline

  • Ethyl chloroacetate

  • Sodium carbonate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) and sodium carbonate (2 equivalents) in ethanol.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture while stirring at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl N-(4-methoxyphenyl)glycinate.

  • For hydrolysis, dissolve the crude ester in a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Logical Workflow for Synthesis

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 4-methoxyaniline 4-methoxyaniline Nucleophilic Substitution Nucleophilic Substitution 4-methoxyaniline->Nucleophilic Substitution Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Nucleophilic Substitution Base (Na2CO3) Base (Na2CO3) Base (Na2CO3)->Nucleophilic Substitution Ethyl N-(4-methoxyphenyl)glycinate Ethyl N-(4-methoxyphenyl)glycinate Nucleophilic Substitution->Ethyl N-(4-methoxyphenyl)glycinate Base Hydrolysis (NaOH) Base Hydrolysis (NaOH) Ethyl N-(4-methoxyphenyl)glycinate->Base Hydrolysis (NaOH) This compound This compound Base Hydrolysis (NaOH)->this compound

Caption: Workflow for the synthesis of this compound.

Anticancer Applications

Derivatives of this compound have shown promise as anticancer agents. Their efficacy is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of a series of hypothetical this compound derivatives against various human cancer cell lines.

Compound IDR Group ModificationMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)
NMG-H H> 100> 100> 100> 100
NMG-Cl 4-Chloro25.331.828.540.1
NMG-F 4-Fluoro30.135.233.745.6
NMG-NO2 4-Nitro15.820.418.928.3
NMG-CH3 4-Methyl45.255.150.368.9
Doxorubicin -0.81.20.91.5

Data is representative and for illustrative purposes.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Screening

anticancer_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for in vitro anticancer activity screening.

Anti-inflammatory Applications

N-(4-substituted phenyl)glycine derivatives have been investigated for their potential as anti-inflammatory agents.[1]

Data Presentation: In Vivo Anti-inflammatory Activity

The following table shows the percentage inhibition of paw edema in a carrageenan-induced rat paw edema model for hypothetical this compound derivatives.

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)
NMG-H 5025.4
NMG-Cl 5045.2
NMG-F 5042.8
NMG-NO2 5051.8
NMG-CH3 5030.1
Indomethacin 1065.7

Data is representative and for illustrative purposes.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

  • Standard animal handling equipment

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin), and test compound groups.

  • Measure the initial paw volume of the right hind paw of each rat using a pletysmometer.

  • Administer the test compounds and controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Applications

The glycine scaffold is a component of many natural antimicrobial peptides, and its synthetic derivatives are being explored for their antimicrobial properties.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values (µg/mL) of hypothetical this compound derivatives against various microbial strains.

Compound IDS. aureus (ATCC 25923)E. coli (ATCC 25922)C. albicans (ATCC 10231)
NMG-H > 256> 256> 256
NMG-Cl 64128128
NMG-F 128128256
NMG-NO2 326464
NMG-CH3 128256> 256
Ciprofloxacin 0.50.25-
Fluconazole --8

Data is representative and for illustrative purposes.

Protocol 4: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Applications

Glycine itself is a neurotransmitter and its derivatives are being investigated for their potential in treating neurodegenerative diseases.[3][4] The neuroprotective effects may be mediated through various signaling pathways.

Plausible Neuroprotective Signaling Pathway

This compound derivatives may exert neuroprotective effects by modulating inflammatory and apoptotic pathways in neuronal cells. One plausible mechanism involves the inhibition of the JNK (c-Jun N-terminal kinase) signaling pathway, which is often activated in response to oxidative stress and can lead to apoptosis.[3][5] Additionally, these compounds might suppress neuroinflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which regulates the expression of pro-inflammatory cytokines.[4]

neuroprotection_pathway cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_compound Therapeutic Intervention cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress JNK Pathway JNK Pathway Oxidative Stress->JNK Pathway NF-kB Pathway NF-kB Pathway Oxidative Stress->NF-kB Pathway Apoptosis Apoptosis JNK Pathway->Apoptosis Inflammation Inflammation NF-kB Pathway->Inflammation This compound Derivative This compound Derivative This compound Derivative->JNK Pathway Inhibits This compound Derivative->NF-kB Pathway Inhibits Neuronal Survival Neuronal Survival

Caption: Plausible neuroprotective signaling pathway.

Conclusion

This compound derivatives represent a promising class of compounds with diverse pharmacological activities. The synthetic accessibility and the potential for structural modification make them attractive candidates for further investigation in drug discovery programs targeting cancer, inflammation, microbial infections, and neurodegenerative diseases. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this chemical scaffold.

References

Protocol for the Incorporation of N-(4-methoxyphenyl)Glycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the incorporation of N-(4-methoxyphenyl)glycine, a non-proteinogenic N-substituted amino acid, into peptide and peptoid sequences using solid-phase synthesis techniques. N-aryl glycines, such as this compound, are valuable building blocks in medicinal chemistry and materials science. They can impart unique conformational constraints on the peptide backbone, often favoring a trans-amide bond geometry, and can offer enhanced proteolytic stability compared to their natural peptide counterparts.

Two primary methods for the incorporation of this compound are detailed: the Submonomer Method and the Monomer Method . The submonomer approach is a highly versatile and economical two-step process performed on the solid support, involving an initial acylation followed by a nucleophilic displacement. The monomer method utilizes a pre-synthesized Fmoc-protected this compound monomer, which is coupled using standard peptide coupling reagents. The choice of method will depend on the specific research needs, available starting materials, and desired scale of the synthesis.

These protocols are intended for researchers, scientists, and drug development professionals familiar with solid-phase peptide synthesis (SPPS).

Data Presentation: Comparison of Synthesis Methods

ParameterSubmonomer MethodMonomer Method
Starting Materials Bromoacetic acid, DIC, 4-methoxyanilineFmoc-N-(4-methoxyphenyl)glycine
Coupling Reagents DIC (for acylation)HATU, HBTU, or PyBOP
Relative Cost Lower (utilizes inexpensive starting materials)Higher (requires synthesis of the monomer)
Versatility High (amenable to a wide range of primary amines)Moderate (specific to the pre-formed monomer)
Reported Efficiency Generally high, but can be sluggish for N-aryl glycinesReported to be >95% with optimized conditions[1]
Key Advantage Cost-effective and highly versatile for library synthesisSingle coupling step, potentially higher efficiency for difficult sequences

Experimental Protocols

Method 1: Submonomer Synthesis Protocol

This method involves a two-step cycle for each this compound residue incorporated into the peptide chain.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Bromoacetic acid

  • 4-methoxyaniline

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Washing solvents: DMF, DCM

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If extending a peptide chain, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

  • Acylation Step: a. In a separate vial, prepare a solution of bromoacetic acid (10 eq.) and DIC (10 eq.) in DMF. b. Add the activated bromoacetic acid solution to the resin. c. Agitate the reaction vessel at room temperature for 30 minutes. d. Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Displacement Step: a. Prepare a 1.5 M solution of 4-methoxyaniline in DMF. b. Add the 4-methoxyaniline solution to the bromoacetylated resin. c. Agitate the reaction vessel at room temperature for 1-2 hours. Note: For less reactive anilines, the reaction time may need to be extended, or additives such as silver salts may be used to accelerate the reaction. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) to prepare for the next cycle or final cleavage.

  • Chain Elongation: For the next amino acid coupling, proceed from step 2 for standard Fmoc-amino acids or repeat steps 3 and 4 for another submonomer addition.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptoid from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

Method 2: Monomer Coupling Protocol

This method uses a pre-synthesized Fmoc-N-(4-methoxyphenyl)glycine monomer and standard peptide coupling reagents.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-N-(4-methoxyphenyl)glycine

  • Coupling reagent: HATU (or HBTU, PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Washing solvents: DMF, DCM

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-N-(4-methoxyphenyl)glycine (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF. b. Add DIPEA (6-10 eq.) to the activation mixture. c. Allow the mixture to pre-activate for 1-2 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel at room temperature for 1-4 hours. For sterically hindered couplings, the reaction time can be extended, or a double coupling can be performed.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

  • Monitoring the Coupling: The completion of the coupling can be monitored using a Kaiser test on a small sample of resin beads. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Chain Elongation: To add the next amino acid, repeat the cycle from step 2.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Purify the crude product by RP-HPLC.

Visualizations

Submonomer_Synthesis_Workflow Resin Fmoc-NH-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Acylation Acylation (Bromoacetic Acid, DIC) Wash1->Acylation Wash2 DMF Wash Acylation->Wash2 Displacement Displacement (4-methoxyaniline) Wash2->Displacement Wash3 DMF/DCM Wash Displacement->Wash3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle

Caption: Workflow for the submonomer synthesis of this compound.

Monomer_Coupling_Workflow Resin H-N(Peptide)-Resin Coupling Couple to Resin Resin->Coupling Activation Activate Monomer (Fmoc-N-(4-MeOPh)Gly, HATU, DIPEA) Activation->Coupling Wash DMF/DCM Wash Coupling->Wash Monitoring Kaiser Test Wash->Monitoring Next_Cycle Next Deprotection or Final Cleavage Monitoring->Next_Cycle

Caption: Workflow for the monomer coupling of Fmoc-N-(4-methoxyphenyl)glycine.

Logical_Relationship cluster_Submonomer Submonomer Method cluster_Monomer Monomer Method Acylation Step 1: Acylation (Bromoacetic Acid) Displacement Step 2: Displacement (4-methoxyaniline) Acylation->Displacement forms N-substituted glycine residue Target Incorporated This compound Displacement->Target Pre_synthesis Pre-synthesis of Fmoc-N-(4-MeOPh)Gly Coupling Single Coupling Step (HATU/DIPEA) Pre_synthesis->Coupling Coupling->Target

Caption: Logical relationship between the two synthesis methods.

References

N-(4-methoxyphenyl)Glycine: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – N-(4-methoxyphenyl)glycine has emerged as a significant building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with promising biological activities. These synthesized heterocycles, including pyridazinones, pyrazolones, thiazoles, and oxadiazoles, have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. This application note provides a detailed overview of the synthetic routes from this compound to these valuable heterocyclic systems, complete with experimental protocols and a summary of their biological evaluation.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their ability to interact with a wide array of biological targets. The unique structural features of this compound, possessing both a secondary amine and a carboxylic acid function attached to a methoxy-activated phenyl ring, make it an ideal starting material for constructing various heterocyclic scaffolds. The methoxy group can influence the electronic properties of the molecule and provide sites for further functionalization, enhancing the potential for developing novel therapeutic agents.

Synthesis of Heterocyclic Derivatives

Detailed experimental protocols have been developed for the synthesis of several classes of heterocyclic compounds using this compound and its derivatives as key precursors.

Pyridazinone Derivatives

Pyridazinone scaffolds are known for their wide range of pharmacological activities, including cardiovascular and anti-inflammatory effects. A general synthetic pathway to pyridazinone derivatives from a precursor structurally related to this compound involves a multi-step reaction starting with a methoxy-substituted acetophenone.

Workflow for the Synthesis of Pyridazinone Derivatives

A Methoxyacetophenone C Condensation A->C B Glyoxylic Acid B->C D Intermediate Keto Acid C->D One-pot reaction Glacial Acetic Acid F Cyclization D->F E Hydrazine Hydrate E->F G 6-(methoxyphenyl)pyridazin-3(2H)-one F->G Formation of Pyridazinone Ring

Caption: General workflow for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-(2-methoxyphenyl)pyridazin-3(2H)-one

  • A one-pot condensation reaction is carried out with 2-methoxyacetophenone and glyoxylic acid in an acidic environment, catalyzed by glacial acetic acid, to form an intermediate enol ion.

  • The resulting intermediate is then cyclized using hydrazine hydrate to form the pyridazinone ring.

  • The impure solid pyridazinone is recrystallized from a suitable solvent to yield the purified product.

Further derivatization can be achieved. For instance, the synthesized 6-(2-methoxyphenyl)pyridazin-3(2H)-one can be reacted with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide to yield further substituted products.

1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocycles that are often used as bioisosteres for ester and amide groups in drug design. They are commonly synthesized from acid hydrazides. This compound can be converted to its corresponding acid hydrazide, which then serves as a key intermediate for 1,3,4-oxadiazole synthesis.

General Synthetic Pathway for 1,3,4-Oxadiazoles from Acid Hydrazides

A This compound B Esterification A->B C Corresponding Ester B->C E Hydrazinolysis C->E D Hydrazine Hydrate D->E F N-(4-methoxyphenyl)acetylhydrazide E->F H Condensation F->H G Aromatic Aldehyde G->H I Hydrazone Intermediate H->I K Oxidative Cyclization I->K J Cyclizing Agent (e.g., POCl3) J->K L 2,5-Disubstituted 1,3,4-Oxadiazole K->L

Caption: Synthesis of 1,3,4-oxadiazoles from this compound.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [1]

  • Esterification: this compound is converted to its corresponding ethyl ester via Fischer esterification.

  • Hydrazide Formation: The resulting ester is reacted with hydrazine hydrate in ethanol to yield N-(4-methoxyphenyl)acetylhydrazide.[1]

  • Hydrazone Formation: The acid hydrazide is then condensed with a substituted aromatic aldehyde in the presence of a catalytic amount of acetic acid to form the corresponding hydrazone.

  • Cyclization: The hydrazone intermediate undergoes oxidative cyclization using a dehydrating agent such as phosphorus oxychloride to yield the final 2,5-disubstituted 1,3,4-oxadiazole.[1]

Aminothiazole Derivatives

Aminothiazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities. A common route to aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea. While a direct synthesis from this compound is not straightforward, derivatives of this precursor can be utilized.

General Workflow for Aminothiazole Synthesis

A α-Bromoketone C Condensation A->C B Substituted Thiourea B->C D Aminothiazole Derivative C->D Diisopropylethylamine Ethanol

Caption: Hantzsch synthesis of aminothiazoles.

Biological Activity

Heterocyclic compounds synthesized from this compound and its analogs have demonstrated significant potential in drug discovery.

Heterocycle ClassDerivative ExampleBiological ActivityQuantitative DataReference
Pyridazinone6-(4-methoxyphenyl)-2-(substituted)-pyridazin-3(2H)-oneVasorelaxantEC50 = 0.0025–2.9480 μM[2]
1,3,4-Oxadiazole2-(substituted)-5-((4-methoxyphenyl)amino)methyl-1,3,4-oxadiazoleAnticancer--
AminothiazoleN-(thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamideAntiproliferativeGI50 values in µM range[3]

Note: The table presents representative data for derivatives containing the 4-methoxyphenyl moiety, highlighting the potential of this scaffold. Specific data for compounds directly synthesized from this compound may vary and requires further investigation for each specific derivative.

Signaling Pathways

The biological activities of these heterocyclic compounds are often attributed to their interaction with specific cellular signaling pathways. For instance, some pyridazinone derivatives exhibit their anti-inflammatory effects by modulating pathways involving TNF-α and IL-6.

Simplified Representation of an Inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->NFkB Inhibition

Caption: Potential inhibition of the NF-κB pathway by pyridazinone derivatives.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of biologically active heterocyclic compounds. The methodologies outlined provide a foundation for researchers and drug development professionals to explore the synthesis of novel derivatives and investigate their therapeutic potential. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.

References

Application Notes and Protocols for the HPLC Analysis of N-(4-methoxyphenyl)glycine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxyphenyl)glycine and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and are utilized in peptide synthesis.[1] The purity and enantiomeric excess of these compounds are critical for the efficacy and safety of the final drug products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of these non-proteinogenic amino acids.

This document provides detailed application notes and protocols for both achiral (reversed-phase) and chiral HPLC analysis of this compound and its derivatives. The methods described are based on established procedures for structurally similar compounds such as 2-(4-hydroxyphenyl)glycine and can be adapted for specific analytical needs.

Achiral Analysis by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a powerful method for determining the purity of this compound and its derivatives, and for monitoring reaction progress during synthesis. Due to the limited UV absorbance of the underivatized amino acid, pre-column derivatization can be employed to enhance detection sensitivity.

Experimental Protocol: Achiral RP-HPLC

1. Sample Preparation:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a suitable solvent (e.g., a 50:50 v/v mixture of water and acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a solid matrix):

    • Accurately weigh a known amount of the powdered sample.

    • Add a measured volume of an extraction solvent (e.g., 50:50 v/v water:acetonitrile) to reach a target concentration within the calibration range.

    • Vortex the mixture for 5 minutes to ensure complete dissolution.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.

    • Carefully collect the supernatant for analysis.[2]

  • Sample Preparation (from biological fluids, e.g., plasma):

    • To 100 µL of the plasma sample, add 200 µL of cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant. For sensitive analyses, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[2]

2. Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min: 10-50% B15-20 min: 50% B20.1-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 274 nm

Rationale for Parameter Selection: A C18 column is a common choice for separating moderately polar compounds like this compound in reversed-phase chromatography. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention. For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid. The methoxyphenyl group allows for UV detection, with 274 nm being a suitable wavelength.[2]

Pre-column Derivatization for Enhanced Sensitivity

For trace analysis, pre-column derivatization with a fluorogenic reagent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can significantly improve detection limits.

Protocol for FMOC-Cl Derivatization:

  • To 100 µL of the prepared sample or standard solution in a vial, add 100 µL of 0.1 M borate buffer (pH 8.5).

  • Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.

  • Vortex for 10 seconds.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.[2]

The derivatized sample can then be analyzed using a modified RP-HPLC method, typically with fluorescence detection.

Chiral Analysis by HPLC

The separation of enantiomers of this compound is crucial for pharmaceutical applications. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for the separation of a broad range of chiral compounds, including underivatized amino acids.[3][4]

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Prepare a solution of the racemic this compound at a concentration of approximately 1 mg/mL in the mobile phase.

  • Prepare individual standard solutions of the (R) and (S) enantiomers, if available, at the same concentration to determine the elution order.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

2. Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection UV at 274 nm

Rationale for Parameter Selection: Polysaccharide-based chiral stationary phases, such as amylose derivatives (e.g., Chiralpak AD-H), are effective for separating a wide variety of chiral compounds, particularly those with aromatic groups. Normal-phase chromatography with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol is commonly used with these columns. A small amount of a strong acid like trifluoroacetic acid is often added to improve peak shape and resolution for acidic and basic analytes.[2]

Data Presentation

The following table summarizes expected quantitative data for the HPLC analysis of a compound structurally similar to this compound, such as 2-(4-hydroxyphenyl)glycine. These values can serve as a starting point for method development and validation for this compound and its derivatives.

ParameterAchiral RP-HPLCChiral HPLC
Analyte This compound(R)- and (S)-N-(4-methoxyphenyl)glycine
Retention Time (min) 5-10 (dependent on gradient)Enantiomer 1: ~8Enantiomer 2: ~10
Resolution (Rs) N/A> 1.5
Limit of Detection (LOD) ~0.1 µg/mL (with UV)~0.5 µg/mL (with UV)
Limit of Quantification (LOQ) ~0.3 µg/mL (with UV)~1.5 µg/mL (with UV)

Note: These are estimated values and will vary depending on the specific HPLC system, column, and exact analytical conditions.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow from the synthesis of this compound via reductive amination to its final analysis by HPLC.

Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis HPLC Analysis 4-methoxybenzaldehyde 4-methoxybenzaldehyde Reductive_Amination Reductive Amination 4-methoxybenzaldehyde->Reductive_Amination Glycine Glycine Glycine->Reductive_Amination Crude_Product Crude this compound Reductive_Amination->Crude_Product Sample_Prep Sample Preparation (Dissolution, Filtration) Crude_Product->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Achiral or Chiral) HPLC_Injection->Chromatographic_Separation Detection Detection (UV or Fluorescence) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Purity, Enantiomeric Excess) Detection->Data_Analysis

Caption: Synthesis and analysis workflow for this compound.

Logical Relationships in HPLC Method Development

The development of a robust HPLC method involves the systematic optimization of several key parameters. The following diagram illustrates the logical relationships between these parameters.

Logical Relationships in HPLC Method Development cluster_method_params Method Parameters Analyte_Properties Analyte Properties (Polarity, pKa, Chromophore, Chirality) Column_Selection Column Selection (e.g., C18, Chiral) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase (Solvents, pH, Additives) Analyte_Properties->Mobile_Phase Detection_Method Detection Method (UV Wavelength, Fluorescence) Analyte_Properties->Detection_Method Column_Selection->Mobile_Phase Method_Performance Method Performance (Resolution, Sensitivity, Peak Shape, Run Time) Column_Selection->Method_Performance Other_Params Other Parameters (Flow Rate, Temperature, Injection Volume) Mobile_Phase->Other_Params Mobile_Phase->Method_Performance Detection_Method->Other_Params Detection_Method->Method_Performance Other_Params->Method_Performance

Caption: Logical relationships in HPLC method development.

References

The Versatility of N-(4-methoxyphenyl)Glycine in the Synthesis of Unnatural Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-methoxyphenyl)glycine serves as a valuable and versatile building block in the synthesis of unnatural amino acids (UAAs), which are critical components in modern drug discovery and chemical biology. The para-methoxyphenyl (PMP) group provides a stable yet readily cleavable protecting group for the glycine nitrogen, enabling a variety of synthetic transformations at the α-carbon. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of α-alkyl and α-aryl unnatural amino acids, as well as its application in multicomponent reactions for the rapid generation of peptide-like structures.

Asymmetric Alkylation of this compound Derivatives for the Synthesis of α-Alkyl Unnatural Amino Acids

A primary application of this compound is its use as a chiral glycine equivalent for the asymmetric synthesis of α-alkyl amino acids. By converting it into a chiral Schiff base, deprotonation and subsequent alkylation can proceed with high diastereoselectivity. The chiral auxiliary directs the approach of the electrophile, and subsequent hydrolysis and deprotection yield the desired enantiomerically enriched unnatural amino acid.

Application Note:

This method is particularly useful for the synthesis of a wide range of α-alkyl amino acids with varying steric and electronic properties. The choice of chiral auxiliary and reaction conditions can be tuned to favor the formation of either the (R)- or (S)-enantiomer. The N-(4-methoxyphenyl) group is stable to the basic conditions of the alkylation and can be efficiently removed under oxidative conditions.

Experimental Protocol: Asymmetric Alkylation of a Chiral Glycine Equivalent

This protocol is adapted from established methods for the alkylation of chiral nickel(II) complexes of glycine Schiff bases.[1]

Materials:

  • This compound

  • (S)-2-(N-Benzylprolyl)aminobenzophenone (or other suitable chiral auxiliary)

  • Nickel(II) nitrate hexahydrate

  • Sodium hydroxide

  • Alkyl halide (e.g., n-octyl bromide)

  • Methanol

  • Acetonitrile

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Chiral Ni(II) Complex:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the chiral auxiliary (1.0 equiv.) in methanol.

    • Add a solution of nickel(II) nitrate hexahydrate (1.0 equiv.) in methanol.

    • Slowly add a solution of sodium hydroxide (2.0 equiv.) in methanol.

    • Stir the mixture at room temperature for 1-2 hours until the formation of the deep red nickel complex is complete.

    • The complex can be isolated by filtration or used directly in the next step.

  • Asymmetric Alkylation:

    • To the solution of the nickel complex, add the alkyl halide (1.1 equiv.).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Hydrolysis and Isolation:

    • Once the alkylation is complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a mixture of methanol and 3 M hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the Schiff base and cleave the nickel complex.

    • Cool the mixture to room temperature and adjust the pH to ~6 with a suitable base (e.g., sodium bicarbonate).

    • Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.

    • The aqueous layer containing the N-(4-methoxyphenyl) protected amino acid can be carried forward to the deprotection step.

  • Deprotection of the N-(4-methoxyphenyl) Group:

    • The N-(p-methoxyphenyl) group can be removed oxidatively. A common method involves the use of ceric ammonium nitrate (CAN) or periodic acid.[2]

    • To the aqueous solution of the N-protected amino acid, add a solution of CAN (2.5 equiv.) in water at 0 °C.

    • Stir the mixture for 1-2 hours.

    • The resulting free amino acid can be purified by ion-exchange chromatography.

Quantitative Data:
Alkyl HalideDiastereomeric Excess (de)Yield (%)Reference
n-Octyl bromide98.8%98.1%[1]

Note: The yields and diastereoselectivities are based on related systems and may vary depending on the specific substrate and reaction conditions.

Diagram of the Asymmetric Alkylation Workflow:

Asymmetric_Alkylation cluster_0 Complex Formation cluster_1 Alkylation cluster_2 Hydrolysis & Deprotection Glycine This compound Complex Chiral Ni(II) Complex Glycine->Complex Auxiliary Chiral Auxiliary Auxiliary->Complex Ni Ni(II) Salt Ni->Complex Base Base Base->Complex Alkylated_Complex Alkylated Complex Complex->Alkylated_Complex Alkylation Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Complex UAA Unnatural Amino Acid Alkylated_Complex->UAA Workup Acid Acid Hydrolysis Acid->UAA Oxidant Oxidative Deprotection Oxidant->UAA

Caption: Workflow for the asymmetric synthesis of α-alkyl unnatural amino acids.

Ugi Four-Component Reaction for the Synthesis of Unnatural Peptidomimetics

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity in a single step. This compound can be utilized as the carboxylic acid component in this reaction, leading to the formation of complex α-acylamino amides that are precursors to various unnatural amino acids and peptidomimetics.

Application Note:

This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials. By varying the aldehyde, amine, and isocyanide components, a large library of compounds can be synthesized. The N-(4-methoxyphenyl) group remains intact during the reaction and can be removed in a subsequent step if desired. This methodology is particularly valuable in drug discovery for the rapid generation of new chemical entities.

Experimental Protocol: Ugi Four-Component Reaction

This protocol is a general procedure adapted from established Ugi reaction methodologies.[3][4][5]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • 10% Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in methanol.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add this compound (1.0 equiv.) to the solution.

    • Add the isocyanide (1.0 equiv.) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 24-48 hours. Progress can be monitored by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, 10% hydrochloric acid, and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:
AldehydeAmineIsocyanideYield (%)Reference
BenzaldehydeAnilinetert-Butyl isocyanideTypically 60-90%[5]
VariousVariousVariousVaries[6]

Note: Yields are highly dependent on the specific combination of reactants.

Diagram of the Ugi Four-Component Reaction:

Ugi_Reaction Aldehyde Aldehyde Ugi_Product α-Acylamino Amide Product Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid This compound Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: Schematic of the Ugi four-component reaction.

Synthesis of α-Aryl Unnatural Amino Acids

While direct arylation of this compound can be challenging, it can be a precursor for the synthesis of α-aryl glycines. One common strategy involves the Strecker synthesis, where an aldehyde, an amine, and a cyanide source react to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. Although this compound itself is not directly used in the one-pot Strecker reaction, its structural motif is relevant in the context of N-aryl glycine synthesis.

A more direct approach for the Cα-functionalization of N-arylglycinyl peptides with boronic acids has been reported, providing a route to α-aryl amino acid derivatives within a peptide context.

Application Note:

The synthesis of α-aryl unnatural amino acids is of significant interest as these motifs are present in numerous biologically active compounds. The choice of synthetic route depends on the desired substitution pattern on the aromatic ring and the overall complexity of the target molecule.

Experimental Protocol: On-Resin Cα-Functionalization with Boronic Acids

This protocol is based on the work of Gauthier and co-workers for the functionalization of N-aryl glycinyl peptides.

Materials:

  • Resin-bound N-(p-methoxyphenyl)glycine peptide

  • Boronic acid

  • Copper(I) bromide (CuBr)

  • tert-Butyl hydroperoxide (TBHP)

  • Dichlorethane (DCE)

  • Trifluoroacetic acid (TFA) for cleavage

Procedure:

  • On-Resin Reaction:

    • Swell the resin-bound peptide in DCE.

    • Add the boronic acid (3.0 equiv.), CuBr (0.3 equiv.), and TBHP (3.0 equiv.).

    • Heat the reaction mixture at 60-80 °C for 12-24 hours.

    • After the reaction is complete, wash the resin thoroughly with DCE, dimethylformamide (DMF), and dichloromethane (DCM).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data:
Boronic AcidYield (%)
Phenyl boronic acidVariable
Substituted boronic acidsVariable

Note: Yields are highly dependent on the peptide sequence and the specific boronic acid used.

Diagram of the Cα-Arylation Logical Relationship:

Arylation_Pathway N_Aryl_Glycine Resin-Bound This compound Peptide Arylated_Peptide Cα-Arylated Peptide N_Aryl_Glycine->Arylated_Peptide C-H Functionalization Reagents Boronic Acid CuBr, TBHP Reagents->Arylated_Peptide Final_Product α-Aryl UAA Derivative Arylated_Peptide->Final_Product Cleavage TFA Cleavage Cleavage->Final_Product

Caption: Pathway for Cα-arylation of N-aryl glycine peptides.

Conclusion

This compound is a highly valuable reagent for the synthesis of a diverse array of unnatural amino acids. Its utility in asymmetric alkylation, multicomponent reactions, and as a precursor for arylation strategies underscores its importance in modern synthetic organic chemistry and drug discovery. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile building block.

References

Application Notes and Protocols: N-(4-methoxyphenyl)Glycine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the N-(4-methoxyphenyl)glycine scaffold and its derivatives in the development of potent and selective enzyme inhibitors. This document details the application of this chemical moiety in targeting specific enzymes, supported by quantitative inhibitory data and detailed experimental protocols. The information herein is intended to guide researchers in the design, execution, and interpretation of experiments for the discovery and characterization of novel enzyme inhibitors based on this versatile scaffold.

Inhibition of Diacylglycerol Lipase (DAGL)

Derivatives of N-substituted glycines have been identified as effective reversible inhibitors of diacylglycerol lipase (DAGL). DAGL is a critical enzyme in the endocannabinoid signaling pathway, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). As 2-AG is a key modulator of neurotransmission, inhibitors of DAGL are of significant interest for therapeutic applications.

A series of N-benzylic substituted glycine sulfonamides, which are structurally related to this compound, have been evaluated for their inhibitory activity against human diacylglycerol lipase α (hDAGLα). The half-maximal inhibitory concentration (IC50) for these compounds is summarized in the table below.[1]

Compound IDR Group (N-benzylic substitution)hDAGLα IC50 (nM)[1]
14-chlorobenzyl80
23-chlorobenzyl510
32-chlorobenzyl600
4 4-methoxybenzyl 150
54-(trifluoromethyl)benzyl60
62,4-dichlorobenzyl30
73,4-dichlorobenzyl20
8naphthalen-2-ylmethyl10
9biphenyl-4-ylmethyl5

Table 1: SAR data for N-benzylic substituted glycine sulfonamide inhibitors of hDAGLα.

This protocol outlines a fluorescence-based assay to determine the inhibitory potency of compounds against DAGL.[1]

Materials:

  • Human DAGLα enzyme preparation

  • Fluorescent substrate (e.g., 6,8-Difluoro-4-methylumbelliferyl octanoate - DiFMUO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well black microplate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.[1]

  • Add 48 µL of the DAGLα enzyme solution to each well and incubate for 15 minutes at room temperature to facilitate compound binding.[1]

  • Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.[1]

  • Immediately commence monitoring the increase in fluorescence intensity using a plate reader (Excitation: 355 nm, Emission: 460 nm) at regular intervals for 30 minutes.[1]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

DAGL_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compounds in DMSO Add_Compound Add 2 µL of compound or DMSO to 96-well plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare DAGLα enzyme solution in assay buffer Add_Enzyme Add 48 µL of DAGLα and incubate for 15 min Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorescent substrate solution (DiFMUO) Start_Reaction Add 50 µL of substrate to initiate reaction Substrate_Prep->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Measure_Fluorescence Monitor fluorescence increase (Ex: 355 nm, Em: 460 nm) for 30 min Start_Reaction->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Plot_Data Plot % inhibition vs. log[inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value via sigmoidal dose-response fit Plot_Data->Determine_IC50

A schematic representation of the experimental workflow for the Diacylglycerol Lipase (DAGL) inhibition assay.

Signaling Pathway Context: Endocannabinoid System

The enzyme DAGL plays a pivotal role in the endocannabinoid signaling pathway. Understanding this context is crucial for appreciating the therapeutic potential of its inhibitors.

Endocannabinoid_Signaling CB1R CB1 Receptor Ca_Channel Voltage-gated Ca2+ Channel CB1R->Ca_Channel inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle CB1R->Neurotransmitter_Vesicle reduces neurotransmitter release Ca_Channel->Neurotransmitter_Vesicle triggers release of mGluR mGluR/GPCR PLC PLC mGluR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGL DAG Lipase (DAGL) DAG->DAGL substrate Two_AG 2-AG DAGL->Two_AG produces Two_AG->CB1R binds to (retrograde signal) Inhibitor This compound Derivative Inhibitor->DAGL inhibits

The role of DAGL in the endocannabinoid signaling pathway and the mechanism of its inhibition.

References

Application Notes and Protocols for Bioconjugation Using N-(4-methoxyphenyl)glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and fundamental research, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins. A significant challenge lies in achieving high selectivity for a single site on a protein to ensure product homogeneity and preserve protein function. This document details a robust strategy for the site-specific acylation of proteins at their N-terminus.

The described method utilizes 4-methoxyphenyl esters as highly selective acylating agents for proteins engineered to contain an N-terminal glycine-histidine tag (Gly-His tag). The presence of adjacent histidine residues in the tag provides intramolecular base catalysis, significantly enhancing the nucleophilicity of the N-terminal glycine's α-amine. This enhanced reactivity allows for selective acylation at this position under mild, biocompatible conditions, leaving other nucleophilic residues, such as lysine, unmodified. This approach offers a dual-purpose tag that can be used for both affinity purification (His-tag) and subsequent, highly specific bioconjugation.

These application notes provide detailed protocols for the synthesis of a key acylating agent, the site-specific modification of Gly-His tagged proteins, and quantitative data to support the methodology.

Mechanism of Selective N-Terminal Acylation

The high selectivity of this bioconjugation strategy is achieved through intramolecular catalysis mediated by the histidine residues of the Gly-His tag. The imidazole side chains of the histidine residues act as a general base, deprotonating the α-amino group of the N-terminal glycine. This increases the nucleophilicity of the glycine's nitrogen, facilitating its attack on the electrophilic carbonyl carbon of the 4-methoxyphenyl ester. The result is a stable amide bond formed specifically at the N-terminus.

Mechanism_of_Selective_N-Terminal_Acylation Protein Protein with N-terminal Gly-His Tag Intermediate Transition State (Intramolecular Catalysis) Protein->Intermediate His-tag assists de-protonation of Gly AcylatingAgent 4-Methoxyphenyl Ester (e.g., with Azide tag) AcylatingAgent->Intermediate Nucleophilic attack by Gly α-amine Conjugate N-Terminally Acylated Protein Conjugate Intermediate->Conjugate Amide bond formation Byproduct 4-Methoxyphenol Intermediate->Byproduct Release of leaving group

Mechanism of selective N-terminal acylation.

Data Presentation

The following tables summarize the quantitative data for the N-terminal acylation of various proteins using 4-methoxyphenyl 2-azidoacetate. The conversion rates were determined by Electrospray Ionization Mass Spectrometry (ESI-MS).

Table 1: N-Terminal Acylation of Various Gly-His Tagged Proteins

Protein (with GH6-tag)Protein Conc. (µM)Equivalents of Acylating AgentReaction Time (days)Temperature (°C)Mono-functionalized Product (%)Total Conversion (%)
EGFP3560 (3x20 equiv.)344551
MBP35201459>60
SUMO3520146875
BIR250201470>75

Table 2: Optimization of N-Terminal Acylation of GH6-SUMO

Equivalents of Acylating AgentReaction Time (days)Temperature (°C)Mono-functionalized Product (%)Di-functionalized Product (%)Total Conversion (%)
201468775
40 (2x20 equiv.)24701181
20122651378

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyphenyl 2-Azidoacetate

This protocol describes the synthesis of the acylating agent used for introducing an azide functional group onto the N-terminus of a protein.

Materials:

  • 4-Methoxyphenol

  • 2-Bromoacetyl bromide

  • Sodium azide (NaN3)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of 4-methoxyphenyl 2-bromoacetate: a. Dissolve 4-methoxyphenol (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath. b. Add 2-bromoacetyl bromide (1.1 equiv.) dropwise to the stirred solution. c. Allow the reaction mixture to warm to room temperature and stir for 4 hours. d. Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-methoxyphenyl 2-bromoacetate.

  • Synthesis of 4-methoxyphenyl 2-azidoacetate: a. Dissolve 4-methoxyphenyl 2-bromoacetate (1.0 equiv.) in dimethylformamide (DMF). b. Add sodium azide (1.5 equiv.) to the solution. c. Stir the reaction mixture at room temperature overnight. d. Dilute the mixture with water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. The resulting 4-methoxyphenyl 2-azidoacetate is typically used without further purification. Purity can be assessed by 1H NMR.

Protocol 2: Site-Specific N-Terminal Acylation of a Gly-His Tagged Protein

This protocol provides a general procedure for the selective acylation of a protein containing an N-terminal Gly-Hisn tag (e.g., GHHHHHH).

Materials:

  • Gly-His tagged protein of interest, purified and buffer-exchanged into reaction buffer.

  • 4-Methoxyphenyl ester functionalized with the desired moiety (e.g., 4-methoxyphenyl 2-azidoacetate from Protocol 1).

  • Reaction Buffer: 200 mM HEPES, pH 7.5.

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) for dissolving the acylating agent.

  • Size-exclusion chromatography (SEC) column or other suitable protein purification system.

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of the Gly-His tagged protein at a concentration of 35-50 µM in pre-chilled (4 °C) reaction buffer. b. Prepare a fresh stock solution of the 4-methoxyphenyl ester (e.g., 25 mM of 4-methoxyphenyl 2-azidoacetate) in ACN or DMSO.

  • Acylation Reaction: a. To the chilled protein solution, add the desired molar equivalents of the 4-methoxyphenyl ester stock solution (e.g., 20 equivalents). For example, for a 1 mL reaction of 35 µM protein, add 28 µL of a 25 mM stock solution of the acylating agent. b. Gently mix the reaction and incubate at 4 °C for 24 hours. c. For higher conversion, additional aliquots of the acylating agent can be added. For example, add another 20 equivalents after 24 and 48 hours.

  • Purification of the Conjugated Protein: a. After the incubation period, remove excess unreacted acylating agent and the 4-methoxyphenol byproduct by size-exclusion chromatography (SEC). b. Equilibrate the SEC column with a suitable buffer for downstream applications (e.g., PBS, pH 7.4). c. Load the reaction mixture onto the column and collect fractions corresponding to the protein peak. d. Pool the protein-containing fractions and concentrate if necessary using an appropriate centrifugal filter device.

  • Analysis of Conjugation: a. Determine the final protein concentration using a standard method (e.g., BCA assay). b. Confirm the covalent modification and determine the conversion efficiency by Electrospray Ionization Mass Spectrometry (ESI-MS). The mass of the modified protein should increase by the mass of the acyl group minus the mass of the methoxyphenol leaving group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the selective N-terminal labeling of a Gly-His tagged protein.

Experimental_Workflow Start Start: Purified Protein with N-terminal Gly-His Tag Reaction Incubate Protein with Acylating Agent (4°C, 24h) Start->Reaction ReagentPrep Prepare 4-Methoxyphenyl Ester Stock Solution ReagentPrep->Reaction Purification Purify Conjugate via Size-Exclusion Chromatography Reaction->Purification Analysis Analyze by ESI-MS (Confirm Conjugation & Yield) Purification->Analysis Downstream Proceed to Downstream Application (e.g., Click Chemistry, Imaging) Analysis->Downstream

Workflow for N-terminal protein labeling.

Analytical Methods for the Quantification of N-(4-methoxyphenyl)Glycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, validated analytical methods specifically for the quantification of N-(4-methoxyphenyl)Glycine are limited. The following application notes and protocols are based on established analytical techniques for similar compounds, such as glycine and other N-substituted amino acids, and would require optimization and validation for this specific analyte.

Introduction

This compound is a derivative of the amino acid glycine.[1][2] Accurate and reliable quantification of this compound is essential for various applications, including pharmaceutical development, where it may serve as an intermediate in the synthesis of more complex molecules.[1] This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a colorimetric spectrophotometric method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations. The presence of the methoxyphenyl chromophore allows for sensitive detection by UV spectrophotometry. The method described below utilizes a reversed-phase C18 column for separation.

Experimental Protocol

1.1. Principle: The sample is dissolved and separated on a reversed-phase HPLC column. The analyte is detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

1.2. Apparatus and Reagents:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

1.3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.4. Sample Preparation:

  • Solid Samples: Accurately weigh a known amount of the powdered sample, dissolve it in the mobile phase to achieve a target concentration within the calibration range, vortex for 5 minutes, and centrifuge at 10,000 x g for 10 minutes.[3] Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range and filter through a 0.22 µm syringe filter.

1.5. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution (example):

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 226 nm (based on similar compounds, may require optimization)[4]

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Std Dissolve & Dilute Standards Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve & Dilute Sample Sample->Dissolve_Sample Filter_Std Filter Standards Dissolve_Std->Filter_Std Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample HPLC HPLC System Filter_Std->HPLC Inject Filter_Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (226 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

This method offers high sensitivity and selectivity for the quantification of this compound in complex matrices such as biological fluids (plasma, urine).[4][5][6] The protocol involves minimal sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. No derivatization is required.[5][6]

Experimental Protocol

2.1. Principle: The analyte is separated from the sample matrix by HPLC and then ionized, fragmented, and detected by a mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) of specific parent and product ion transitions. An internal standard is typically used to ensure accuracy.

2.2. Apparatus and Reagents:

  • LC-MS/MS system (Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • HILIC or C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Protein precipitation solvent (e.g., cold acetonitrile)

2.3. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard and Internal Standard Solutions: Prepare stock and working solutions as described in the HPLC-UV method, using the appropriate mobile phase for dilution.

2.4. Sample Preparation (from plasma):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2.5. LC-MS/MS Conditions:

  • Column: HILIC, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Isocratic or gradient elution (e.g., 80% B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (Parent Ion) -> Q3 (Product Ion) - To be determined by infusion of a standard solution.

    • Internal Standard: Q1 (Parent Ion) -> Q3 (Product Ion) - To be determined.

  • Collision Energy and other MS parameters: Optimize by infusing a standard solution.

Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard & Acetonitrile Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation Supernatant->LC Inject ESI ESI Source LC->ESI MS Mass Spectrometer (MRM Mode) ESI->MS Peak_Areas Determine Peak Areas (Analyte/IS) MS->Peak_Areas Calibration Apply Calibration Curve Peak_Areas->Calibration Concentration Calculate Concentration Calibration->Concentration Sample_Prep cluster_cleanup Optional Cleanup Steps Start Start: Raw Sample Weighing Weighing / Aliquoting Start->Weighing Dissolution Dissolution / Dilution (with appropriate solvent) Weighing->Dissolution Protein_Precipitation Protein Precipitation (for biological samples) Dissolution->Protein_Precipitation if needed Filtration Filtration (e.g., 0.22 µm) Dissolution->Filtration SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE if needed SPE->Filtration Final_Sample Final Sample for Injection Filtration->Final_Sample

References

Application Notes and Protocols: N-(4-methoxyphenyl)Glycine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(4-methoxyphenyl)glycine as a versatile reagent in multicomponent reactions (MCRs), particularly in the synthesis of peptidomimetics and biologically active heterocyclic scaffolds such as diketopiperazines. Detailed experimental protocols and quantitative data are presented to facilitate the application of this reagent in research and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, serving as a protected glycine derivative. The 4-methoxybenzyl (PMB) group on the nitrogen atom offers moderate stability and can be cleaved under specific conditions, making it a useful protecting group in peptide synthesis. In the context of multicomponent reactions, this compound can act as the carboxylic acid component, enabling the rapid and efficient construction of complex molecular architectures. Its use in Ugi and Passerini reactions allows for the generation of diverse libraries of compounds with potential therapeutic applications, including antimicrobial and anticancer activities.

Application in Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides. When this compound is employed as the acid component, the resulting Ugi product can undergo a subsequent deprotection and cyclization sequence to yield N-substituted diketopiperazines (DKPs). These cyclic dipeptides are prevalent scaffolds in many biologically active natural products and pharmaceuticals.

General Reaction Scheme:

The overall process involves an initial Ugi reaction between an aldehyde, an amine, an isocyanide, and this compound to form a linear peptide precursor. This intermediate can then be treated with an acid to remove the p-methoxyphenyl group, followed by base-mediated cyclization to afford the corresponding diketopiperazine.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of diketopiperazines via a Ugi-4CR/cyclization sequence using N-substituted glycines, providing an expectation of yields when employing this compound with various aldehydes and isocyanides.

EntryAldehydeIsocyanideProductOverall Yield (%)Reference
1Benzaldehydetert-Butyl isocyanide1-tert-butyl-3-phenyl-piperazine-2,5-dione75-85Adapted from similar syntheses
2IsobutyraldehydeCyclohexyl isocyanide1-cyclohexyl-3-isopropyl-piperazine-2,5-dione70-80Adapted from similar syntheses
34-ChlorobenzaldehydeBenzyl isocyanide1-benzyl-3-(4-chlorophenyl)-piperazine-2,5-dione72-82Adapted from similar syntheses
42-Naphthaldehydetert-Butyl isocyanide1-tert-butyl-3-(naphthalen-2-yl)-piperazine-2,5-dione78-88Adapted from similar syntheses
5FurfuralCyclohexyl isocyanide1-cyclohexyl-3-(furan-2-yl)-piperazine-2,5-dione65-75Adapted from similar syntheses

Experimental Protocols

Protocol 1: Synthesis of this compound Ugi Adduct

This protocol describes the general procedure for the Ugi four-component reaction using this compound.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (0.5 M).

  • To this solution, add the aldehyde (1.0 eq.) and the amine (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the desired Ugi adduct.

Protocol 2: Synthesis of N-Substituted Diketopiperazines

This protocol outlines the deprotection of the p-methoxyphenyl group and subsequent cyclization of the Ugi adduct to form the diketopiperazine.

Materials:

  • Ugi adduct from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

  • Dissolve the purified Ugi adduct (1.0 eq.) in a mixture of TFA and DCM (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-3 hours to effect cleavage of the p-methoxyphenyl group. Monitor the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, remove the TFA and DCM under reduced pressure.

  • Dissolve the crude residue in a suitable solvent such as methanol or dichloromethane.

  • Add a base, such as triethylamine or DIPEA (2.0-3.0 eq.), to the solution to neutralize the acid and promote intramolecular cyclization.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After completion of the cyclization, concentrate the mixture in vacuo.

  • Purify the resulting diketopiperazine by flash column chromatography or recrystallization.

Visualizations

Experimental Workflow for Diketopiperazine Synthesis

G cluster_0 Ugi Four-Component Reaction cluster_1 Deprotection & Cyclization This compound This compound Ugi_Reaction Ugi-4CR (Methanol, RT, 24-48h) This compound->Ugi_Reaction Aldehyde Aldehyde Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Ugi_Adduct Linear Ugi Adduct Deprotection PMB Deprotection (TFA/DCM, RT, 1-3h) Ugi_Adduct->Deprotection Ugi_Reaction->Ugi_Adduct Cyclization Intramolecular Cyclization (Base, RT, 12-24h) Deprotection->Cyclization Diketopiperazine N-Substituted Diketopiperazine Cyclization->Diketopiperazine

Caption: Workflow for the synthesis of N-substituted diketopiperazines.

Potential Anticancer Mechanism of Action of Derived Diketopiperazines

Many diketopiperazine derivatives have been reported to exhibit anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The diagram below illustrates a simplified, hypothetical signaling pathway.

G cluster_0 Cellular Effects cluster_1 Molecular Mechanisms (Hypothetical) DKP Diketopiperazine Derivative CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) DKP->CellCycleArrest ApoptosisInduction Induction of Apoptosis DKP->ApoptosisInduction Cyclin Modulation of Cyclin levels CellCycleArrest->Cyclin Caspase Caspase Activation ApoptosisInduction->Caspase Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) ApoptosisInduction->Bcl2 Bax Upregulation of Bax (Pro-apoptotic) ApoptosisInduction->Bax

Caption: Hypothetical anticancer signaling pathway of diketopiperazines.

Conclusion

This compound is a highly effective and versatile reagent for multicomponent reactions, providing a straightforward entry into complex molecular scaffolds of significant interest in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the chemical space of peptidomimetics and heterocyclic compounds. The potential for the products of these reactions to exhibit potent biological activities warrants further investigation and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-methoxyphenyl)Glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-(4-methoxyphenyl)glycine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common methods for synthesizing this compound are nucleophilic substitution and reductive amination. Nucleophilic substitution typically involves the reaction of a glycine derivative with a 4-methoxybenzyl halide. Reductive amination can be performed in two main ways: reacting 4-methoxybenzaldehyde with glycine or reacting glyoxylic acid with 4-methoxyaniline (p-anisidine), followed by reduction of the intermediate imine.

Q2: What is the most common side reaction in the nucleophilic substitution method?

A2: The most prevalent side reaction is over-alkylation, which leads to the formation of the tertiary amine, N,N-bis(4-methoxybenzyl)glycine. This occurs because the product, this compound, is often more nucleophilic than the starting glycine, making it competitive for the 4-methoxybenzyl halide reactant.[1][2]

Q3: What are the typical side reactions when using reductive amination with 4-methoxybenzaldehyde and glycine?

A3: A common side reaction is the reduction of the starting material, 4-methoxybenzaldehyde, to 4-methoxybenzyl alcohol.[3] This occurs when the reducing agent is not selective enough to exclusively reduce the imine intermediate.

Q4: I am using glyoxylic acid and p-anisidine for reductive amination. What side products should I be aware of?

A4: When using glyoxylic acid, several side reactions can occur, including:

  • Cannizzaro Reaction: Disproportionation of glyoxylic acid to form glycolic acid and oxalic acid, especially under basic conditions.[4][5]

  • Dimerization and Trimerization: Glyoxylic acid can self-condense to form dimers and trimers.[5]

  • Aza-Cannizzaro Reaction: A variation where the imine intermediate acts as a hydride acceptor, leading to the formation of oxamic acid alongside the desired product.[4][5][6][7]

Troubleshooting Guides

Issue 1: Low yield of this compound due to over-alkylation in nucleophilic substitution.

Problem: The primary side product observed is N,N-bis(4-methoxybenzyl)glycine.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Control Stoichiometry Use a significant excess of the glycine starting material (e.g., 3-5 equivalents) relative to the 4-methoxybenzyl halide.Increases the probability of the halide reacting with glycine rather than the mono-alkylated product, thus minimizing dialkylation.[1]
Slow Addition of Alkylating Agent Add the 4-methoxybenzyl halide dropwise to the reaction mixture containing glycine and the base over an extended period.Maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant glycine.[1]
Lower Reaction Temperature Conduct the reaction at a lower temperature (e.g., room temperature or slightly above) and monitor the progress over a longer period.Reduces the rate of the second alkylation, which often has a higher activation energy.
Choice of Base Utilize a weaker base or a hindered base to modulate the reactivity of the glycine nucleophile.Can help to control the rate of the reaction and improve selectivity for mono-alkylation.

Experimental Protocol: Minimizing Over-alkylation

  • Dissolve glycine (3-5 equivalents) and a suitable base (e.g., sodium carbonate or potassium carbonate) in a polar aprotic solvent like DMF or DMSO.

  • Slowly add a solution of 4-methoxybenzyl chloride (1 equivalent) in the same solvent to the glycine mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate this compound from the dialkylated byproduct.

Troubleshooting_Overalkylation start Low Yield of Mono-alkylated Product check_byproducts Major byproduct is N,N-bis(4-methoxybenzyl)glycine? start->check_byproducts solution1 Increase excess of Glycine (3-5 eq.) check_byproducts->solution1 Yes other_issues Investigate other reaction issues check_byproducts->other_issues No solution2 Slowly add 4-methoxybenzyl halide solution1->solution2 solution3 Lower Reaction Temperature solution2->solution3 end_success Improved Yield of This compound solution3->end_success

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Significant formation of 4-methoxybenzyl alcohol during reductive amination.

Problem: The reducing agent is reducing the starting aldehyde in addition to the imine intermediate.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use a Selective Reducing Agent Employ a milder or more selective reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.These reagents are known to preferentially reduce imines over aldehydes, thus minimizing alcohol byproduct formation.[8]
Two-Step Procedure First, form the imine by reacting 4-methoxybenzaldehyde and glycine, often with removal of water. Then, in a separate step, add the reducing agent.This ensures that the aldehyde is consumed before the reducing agent is introduced.
pH Control Maintain a slightly acidic pH (around 5-6) during the reaction.This pH range favors imine formation without significantly deactivating the amine nucleophile.

Experimental Protocol: Selective Reductive Amination

  • Suspend glycine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Add 4-methoxybenzaldehyde (1 equivalent) to the suspension.

  • Adjust the pH to 5-6 with a mild acid like acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Reductive_Amination_Workflow

Caption: Experimental workflow for reductive amination.

Issue 3: Complex mixture of byproducts when using glyoxylic acid.

Problem: Side reactions of glyoxylic acid are competing with the desired product formation.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Control pH Maintain the reaction pH in the neutral to slightly acidic range.Minimizes the base-catalyzed Cannizzaro reaction.[4][5]
Temperature Control Keep the reaction temperature moderate (e.g., room temperature to 50°C).Reduces the rate of side reactions like dimerization and the Cannizzaro reaction.[4]
Order of Addition Consider forming the imine first under controlled conditions before introducing the reducing agent.Can help to drive the reaction towards the desired product pathway.

Experimental Protocol: Reductive Amination with Glyoxylic Acid

  • Dissolve 4-methoxyaniline (p-anisidine) (1 equivalent) in a suitable solvent like methanol.

  • Slowly add an aqueous solution of glyoxylic acid (1 equivalent) while maintaining the temperature at or below room temperature.

  • After stirring for a period to allow for imine formation, introduce a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

  • Monitor the reaction for the disappearance of the starting materials and the formation of the product.

  • After completion, adjust the pH to the isoelectric point of this compound to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Analyze the crude product and mother liquor by HPLC to identify and quantify any byproducts such as glycolic acid and oxalic acid.

Glyoxylic_Acid_Side_Reactions

Caption: Side reactions of glyoxylic acid.

References

Optimization of reaction conditions for N-(4-methoxyphenyl)Glycine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-methoxyphenyl)Glycine Coupling Reactions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and optimized protocols for the successful coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate coupling reagent for my this compound coupling reaction?

A1: The choice of coupling reagent is critical and depends on factors like steric hindrance, desired reaction speed, and the need to suppress side reactions.

  • Onium Salts (HATU, HBTU, HCTU): These are highly reactive reagents recommended for rapid and efficient couplings, especially for challenging or sterically hindered substrates.[1][2] HATU is often preferred as it reacts faster and causes less epimerization compared to HBTU.[2][3] The mechanism involves the formation of a highly reactive OAt-active ester.[2]

  • Carbodiimides (EDC, DCC): These are common and cost-effective reagents.[4] They function by forming a reactive O-acylisourea intermediate.[4] To minimize side reactions like racemization and the formation of unreactive N-acylurea, they are almost always used with additives.[5]

  • Additives (HOBt, HOAt, OxymaPure): Additives are crucial for suppressing racemization, particularly when using carbodiimides.[1] HOAt and OxymaPure are generally more effective at preventing racemization than HOBt.[1]

Q2: What is the optimal base and solvent for this coupling reaction?

A2: The choice of base and solvent significantly impacts reaction efficiency and the prevalence of side reactions.

  • Base Selection: A tertiary amine base is required to deprotonate the carboxylic acid.[2]

    • DIPEA (N,N-diisopropylethylamine): This is a sterically hindered, non-nucleophilic base commonly used with onium salt reagents like HATU.[2]

    • NMM (N-methylmorpholine) or Collidine: For reactions sensitive to racemization, weaker bases like NMM or collidine are often recommended over stronger, more hindered bases like DIPEA.[1]

  • Solvent Selection: Polar aprotic solvents are typically used to dissolve the reactants.

    • DMF (Dimethylformamide): This is the most common solvent for amide coupling reactions.[4]

    • NMP (N-methylpyrrolidone) or DMF/DCM mixtures: If you encounter issues with peptide aggregation during the reaction, switching to a more disruptive solvent like NMP or a mixture of DMF and Dichloromethane (DCM) can improve coupling efficiency.[1][6]

Q3: My reaction is sluggish or appears incomplete. What are the common causes?

A3: Incomplete reactions can stem from several issues.

  • Insufficient Reagent Reactivity: The chosen coupling reagent may not be powerful enough for the specific substrates. Consider switching to a more potent onium salt like HATU.[1]

  • Aggregation: The peptide chain can aggregate, especially in solid-phase synthesis, which blocks reactive sites and leads to incomplete coupling.[6][7] This can sometimes be observed by the failure of the resin to swell properly.[6]

  • Steric Hindrance: N-substituted amino acids like this compound can be sterically demanding, slowing down the reaction. Increasing the reaction time (from 2 to 24 hours) or temperature may be necessary to overcome the activation energy barrier.[1]

  • Incomplete Deprotection: In solid-phase synthesis, ensure the N-terminal protecting group (e.g., Fmoc) is completely removed before the coupling step. A positive ninhydrin test can confirm incomplete deprotection.[1][7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the coupling reaction.

Problem 1: Low or No Product Yield

Possible CauseSuggested SolutionCitation
Inefficient Acid Activation Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[1]
Steric Hindrance Increase the reaction time (e.g., 2-24 hours) and/or reaction temperature. Microwave synthesis can also be effective at overcoming activation energy barriers.[1]
Reagent Stoichiometry Ensure appropriate equivalents of reagents are used. For HATU coupling, typical ratios are Acid:HATU:Base (e.g., 1:0.95:2) relative to the amine.[1][2]
Peptide-Resin Aggregation Change the solvent to NMP or a DMF/DCM mixture. Sonication can also help disrupt aggregation.[1][6]
Poor Starting Material Quality Verify the purity of this compound, the amine coupling partner, and all reagents. Ensure solvents are anhydrous.

Problem 2: Presence of Significant Side Products

Possible CauseSuggested SolutionCitation
Racemization Use an additive like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. Lowering the reaction temperature can also help.[1]
Guanidinylation of N-terminus This occurs when using excess uronium/aminium reagents (HATU, HBTU). Avoid this by pre-activating the carboxylic acid with the coupling reagent for several minutes before adding the mixture to the free amine.[6]
Formation of N-acylurea This is a common side reaction with carbodiimide reagents (DCC, EDC). The use of an additive like HOBt or HOAt is essential to prevent the reactive O-acylisourea from rearranging.[5]
C-terminal N-alkylation (Solid Phase) During TFA cleavage from Rink Amide resin, linker decomposition can cause alkylation. Using a scavenger like 1,3-dimethoxybenzene in the cleavage cocktail can prevent this.[8]

Problem 3: Difficulty in Product Purification

Possible CauseSuggested SolutionCitation
Unreacted Starting Materials If the reaction is incomplete, consider a second coupling step. Alternatively, cap any unreacted amines with acetic anhydride to prevent the formation of deletion products, which are difficult to separate.[7]
Byproducts from Coupling Reagents The byproducts of carbodiimide reagents (e.g., dicyclohexylurea - DCU) can be challenging to remove. If DCU precipitation is an issue, switch to the water-soluble EDC, whose urea byproduct can be removed with an aqueous wash.[9]
Product Solubility Issues For hydrophobic products, purification may be improved by recrystallization from a suitable solvent system. For peptides, acidic conditions during purification can increase solubility.[10][11]
Colored Impurities If the crude product is colored, treatment with activated carbon followed by hot filtration during recrystallization can remove these impurities.[10]

Data & Experimental Protocols

Data Summary: Influence of Reaction Parameters

The following tables summarize how different components can affect the outcome of amide coupling reactions.

Table 1: Comparison of Common Coupling Reagents

Coupling SystemClassAdvantagesDisadvantages
HATU / HOAt + Base Onium (Aminium) SaltHigh efficiency, fast reaction kinetics, low racemization.[2][3]Higher cost, can cause guanidinylation if not pre-activated.[6]
HBTU / HOBt + Base Onium (Aminium) SaltVery efficient, well-established.[3]Slightly slower and higher racemization potential than HATU.[3]
EDC / HOBt + Base CarbodiimideCost-effective, water-soluble byproduct (with EDC).[4][9]Slower than onium salts, requires an additive to suppress side reactions.[5]
DCC / HOBt + Base CarbodiimideInexpensive and effective.[4]Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.

Table 2: Effect of Base and Solvent on N-Aryl Amide Coupling

FactorConditionTypical OutcomeRationale
Base DIPEA High reaction rate.Strong, non-nucleophilic base suitable for most couplings.[2]
NMM / Collidine Reduced racemization.Weaker bases are less likely to promote epimerization at the alpha-carbon.[1]
Solvent DMF Good solubility for most reactants.Standard polar aprotic solvent for amide coupling.[4]
THF Can provide high yields under optimized conditions.Anhydrous THF was found to be optimal in a study on N-amidation.[9]
NMP / DCM Can overcome aggregation issues.Solvents that disrupt hydrogen bonding can improve accessibility to reactive sites.[1][6]
Protocol: General Procedure for HATU-mediated Coupling

This protocol provides a general guideline for the solution-phase coupling of this compound to a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.0 - 1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound in anhydrous DMF.

  • Activation: To the stirred solution, add HATU followed by DIPEA.[2] Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid, forming the reactive OAt-ester.[2][6]

  • Coupling: Add the amine coupling partner to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours, but may be longer for hindered substrates).[1]

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as flash column chromatography or recrystallization, to obtain the desired amide.[10]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental process and a troubleshooting framework.

G prep 1. Prepare Reactants (this compound, Amine) activate 2. Activate Acid (Add HATU + DIPEA in DMF) prep->activate couple 3. Add Amine (Initiate Coupling) activate->couple react 4. Stir & Monitor (TLC / LC-MS) couple->react workup 5. Aqueous Work-up (Quench & Extract) react->workup purify 6. Purify Product (Chromatography / Recrystallization) workup->purify analyze 7. Characterize (NMR, MS) purify->analyze

Caption: General experimental workflow for this compound coupling.

G start Problem: Low Product Yield q1 Is starting material consumed (TLC/LCMS)? start->q1 incomplete Reaction Incomplete q1->incomplete  No complete Starting Material Consumed q1->complete  Yes sol_incomplete1 Switch to stronger coupling reagent (HATU) incomplete->sol_incomplete1 sol_incomplete2 Increase reaction time or temperature incomplete->sol_incomplete2 sol_incomplete3 Change solvent to NMP to disrupt aggregation incomplete->sol_incomplete3 q2 Are significant side products observed? complete->q2 side_products Major Side Products q2->side_products  Yes no_side_products No Major Side Products q2->no_side_products  No sol_side1 Optimize base (NMM) and additives (HOAt) to reduce racemization side_products->sol_side1 sol_side2 Pre-activate acid before adding amine to prevent guanidinylation side_products->sol_side2 sol_final Investigate work-up/ purification procedure for product loss. no_side_products->sol_final

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of N-(4-methoxyphenyl)Glycine and its Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of N-(4-methoxyphenyl)glycine and its derived peptides. The inclusion of the N-(4-methoxyphenyl) group significantly increases the hydrophobicity of the glycine residue, often leading to challenges in solubility and purification. This guide offers practical solutions and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound difficult to purify?

A1: The this compound residue introduces a significant hydrophobic and aromatic character to the peptide. This increased hydrophobicity can lead to several challenges during purification, primarily:

  • Poor Solubility: The peptide may be difficult to dissolve in aqueous buffers commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Aggregation: The hydrophobic nature of the peptide can cause it to self-associate and form aggregates, which can lead to broad or distorted peaks during chromatography and reduced recovery.

  • Strong Retention on RP-HPLC columns: The high hydrophobicity can cause the peptide to bind very strongly to the stationary phase of C18 or other reversed-phase columns, requiring high concentrations of organic solvent for elution. This can sometimes lead to co-elution with other hydrophobic impurities.

Q2: What is the best initial solvent to dissolve my this compound-containing peptide?

A2: Due to the hydrophobic nature of these peptides, it is often best to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN). Once the peptide is dissolved, you can slowly add your aqueous buffer (e.g., water with 0.1% trifluoroacetic acid - TFA) to the desired final concentration. Be cautious, as adding the aqueous phase too quickly can cause the peptide to precipitate.

Q3: My peptide precipitates when I dilute the organic stock solution with the aqueous mobile phase. What should I do?

A3: This indicates that the peptide's solubility limit in the final solvent mixture has been exceeded. You can try the following:

  • Decrease the final concentration: A lower final peptide concentration may remain soluble.

  • Increase the proportion of organic solvent: If your subsequent analysis allows, a higher percentage of the organic solvent in the final mixture can help maintain solubility.

  • Use a different organic solvent: Sometimes, a different organic solvent or a mixture of solvents can improve solubility. For instance, isopropanol can be a good alternative to acetonitrile.

  • Acidic Conditions: Using acidic conditions, such as a higher concentration of TFA or formic acid in the aqueous phase, can help to protonate the peptide and increase its solubility.[3]

Q4: I am observing broad or tailing peaks during RP-HPLC analysis. What could be the cause?

A4: Broad or tailing peaks can be caused by several factors:

  • Peptide Aggregation: The peptide may be aggregating on the column. Try reducing the sample load or adding a small amount of organic solvent to your sample before injection.

  • Secondary Interactions: The peptide may be interacting with the silica backbone of the stationary phase. Using a mobile phase with a low pH (e.g., 0.1% TFA) can help to minimize these interactions.[4]

  • Column Overload: Injecting too much peptide can lead to poor peak shape. Try reducing the injection volume or the concentration of your sample.

  • Slow kinetics of interconversion between conformers: Some peptides can exist in multiple conformations that interconvert slowly on the chromatographic timescale, leading to broadened peaks.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound and its peptides.

Problem Possible Cause Suggested Solution
Low Peptide Recovery Precipitation: Peptide is precipitating during dissolution or on the HPLC column.- Dissolve the peptide in a minimal amount of a strong organic solvent (DMSO, DMF) before diluting with the mobile phase.- Increase the initial percentage of organic solvent in your HPLC gradient.
Irreversible Adsorption: The highly hydrophobic peptide is irreversibly binding to the column.- Use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).- Increase the column temperature to reduce hydrophobic interactions.
Aggregation: Peptide aggregates are not being properly eluted.- Add chaotropic agents like guanidinium chloride to the sample, but check for compatibility with your HPLC system.- Use a mobile phase with a higher organic content or a stronger organic solvent like isopropanol.
Poor Peak Shape (Broadening, Tailing, Splitting) Aggregation on Column: Peptide is aggregating during the separation process.- Decrease the amount of peptide loaded onto the column.- Increase the flow rate to reduce the time the peptide spends on the column.- Increase the column temperature.
Secondary Interactions with Stationary Phase: The peptide is interacting with residual silanol groups on the silica-based column.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to protonate silanols.[4]- Use a column with end-capping to block residual silanol groups.
Co-elution of Impurities: Impurities with similar hydrophobicity are eluting with the main peak.- Optimize the gradient slope. A shallower gradient around the elution time of your peptide can improve resolution.- Try a different organic modifier (e.g., methanol or isopropanol instead of acetonitrile) to alter selectivity.
High Backpressure Column Clogging: Particulate matter in the sample or precipitation of the peptide on the column frit.- Filter your sample through a 0.22 µm filter before injection.- Ensure your peptide is fully dissolved in the injection solvent.- Flush the column with a strong solvent series to remove any precipitates.
System Blockage: Blockage in the HPLC tubing or injector.- Systematically flush each component of the HPLC system to identify and remove the blockage.

Quantitative Data

Due to the specific nature of this compound peptides, publicly available quantitative data is limited. However, the following table provides representative data for the purification of other hydrophobic peptides, which can serve as a benchmark for what to expect and aim for in your experiments.

Peptide Type Purification Method Column Mobile Phase Crude Purity (%) Final Purity (%) Yield (%) Reference
Synthetic Hydrophobic PeptideRP-HPLCC18A: 0.1% TFA in WaterB: 0.1% TFA in ACN~60>966-70[6]
Amyloid β-Protein Fragment (hydrophobic)RP-HPLCC4A: 2% ACN, 0.1% AcOH, 0.02% TFAB: 98% ACN, 0.1% AcOH, 0.02% TFANot specifiedHigh (assessed by MS)<1 to 23[1]
Synthetic GLP-1 AnalogRP-HPLCPLRP-SA: 0.1% TFA in WaterB: 0.1% TFA in ACN~50-60>95Not specified[7]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is a starting point for analyzing the purity of your crude this compound-containing peptide.

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide (e.g., 1 mg) in 100 µL of DMSO or DMF.

    • Vortex gently to ensure complete dissolution.

    • Dilute this stock solution with Mobile Phase A (see below) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes. This can be optimized based on the retention time of your peptide. For highly hydrophobic peptides, a shallower gradient may be necessary.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm (the methoxyphenyl group will absorb at 280 nm).

    • Column Temperature: 30-40 °C to improve peak shape and reduce aggregation.

Protocol 2: Preparative RP-HPLC for Purification

This protocol outlines a general procedure for purifying your peptide.

  • Method Development:

    • First, optimize the separation at an analytical scale using Protocol 1 to determine the optimal gradient conditions for separating your target peptide from impurities.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO).

    • Slowly add Mobile Phase A while vortexing until the peptide is fully dissolved and the desired concentration is reached. Be careful to avoid precipitation.

    • Filter the entire sample through a 0.45 µm filter.

  • Preparative HPLC Conditions:

    • Column: A preparative C18 or C8 column with a suitable diameter (e.g., 21.2 mm or 50 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Use the optimized gradient from your analytical run, adjusting the flow rate according to the column diameter.

    • Flow Rate: Scale up the flow rate from the analytical method based on the column's cross-sectional area.

    • Loading: Inject a suitable amount of the crude peptide. The optimal loading amount will depend on the column size and the complexity of the crude mixture.

    • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to your target peptide.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical RP-HPLC (Protocol 1).

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Crude Crude Peptide Dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF) Crude->Dissolve Dilute Dilute with Aqueous Buffer Dissolve->Dilute Filter Filter Sample (0.22-0.45 µm) Dilute->Filter Inject Inject onto Preparative Column Filter->Inject Separate Gradient Elution Inject->Separate Collect Collect Fractions Separate->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Purified Purified Peptide Lyophilize->Purified

Caption: General workflow for the purification of this compound peptides.

Troubleshooting_Tree cluster_solubility Solubility Issues cluster_peakshape Peak Shape Problems cluster_recovery Low Recovery Start Problem Encountered During Purification Solubility Poor Solubility / Precipitation Start->Solubility PeakShape Broad / Tailing Peaks Start->PeakShape Recovery Low Peptide Recovery Start->Recovery Sol_S1 Dissolve in stronger organic solvent (DMSO/DMF) Solubility->Sol_S1 Try Sol_S2 Increase organic content in initial mobile phase Solubility->Sol_S2 Or Sol_S3 Use acidic conditions (e.g., higher % TFA) Solubility->Sol_S3 Or PS_S1 Reduce sample load PeakShape->PS_S1 Try PS_S2 Increase column temperature PeakShape->PS_S2 And/Or PS_S3 Use shallower gradient PeakShape->PS_S3 And/Or PS_S4 Ensure 0.1% TFA in mobile phase PeakShape->PS_S4 Check Rec_S1 Use less hydrophobic column (C8 or C4) Recovery->Rec_S1 Try Rec_S2 Check for precipitation in sample loop/tubing Recovery->Rec_S2 Inspect Rec_S3 Use stronger organic modifier (e.g., isopropanol) Recovery->Rec_S3 Consider

References

Preventing racemization during the synthesis of N-(4-methoxyphenyl)Glycine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of N-(4-methoxyphenyl)glycine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound derivatives?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant challenge. The primary mechanism, especially during peptide coupling or activation of the carboxyl group, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of chirality.[1] A second mechanism involves the direct deprotonation of the α-carbon by a base.[2] Factors that promote these pathways include the choice of coupling reagents, the strength and concentration of the base used, elevated reaction temperatures, and prolonged activation times.[2][3][4]

Q2: Which coupling reagents are recommended to minimize racemization?

The choice of coupling reagent is critical for preserving stereochemical integrity. While many reagents can be effective, their propensity to cause racemization varies.

  • Recommended: Phosphonium salts like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and third-generation uronium salts like COMU have shown excellent performance in suppressing racemization, particularly when combined with a sterically hindered base.[1][5]

  • Use with Additives: Carbodiimides such as DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective but require the use of racemization-suppressing additives.[2][3] Commonly used additives include 1-hydroxybenzotriazole (HOBt ), 1-hydroxy-7-azabenzotriazole (HOAt ), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma ).[1][2][6] These additives react with the activated amino acid to form an active ester intermediate that is less prone to oxazolone formation.[2]

  • Use with Caution: Uronium/aminium reagents like HBTU and HATU are highly efficient but can still lead to racemization if not used under optimal conditions (e.g., with the correct base and temperature control).[5][7]

Q3: How does the choice of base impact racemization, and which bases are preferred?

Bases can catalyze racemization by abstracting the α-proton directly or from the oxazolone intermediate.[2][4] Therefore, the base's strength and steric hindrance are crucial factors.

  • Preferred Bases: Weaker or sterically hindered bases are recommended. N-methylmorpholine (NMM ), 2,6-dimethylpyridine (DMP ), and 2,4,6-collidine (TMP ) have been shown to minimize racemization compared to stronger, less hindered bases.[4][5]

  • Bases to Avoid or Use Minimally: N,N-diisopropylethylamine (DIPEA ) is a strong base that has been shown to increase the extent of racemization in sensitive couplings.[5] If a base is required (e.g., when using amino acid salts), use the minimum necessary amount, typically one equivalent.[4]

Q4: Are there alternative synthetic strategies to circumvent racemization issues?

Yes, enantioselective synthesis methods can build the chiral center with high stereochemical control, avoiding the racemization-prone steps of coupling pre-existing chiral building blocks.

  • Asymmetric C-H Arylation: A modern approach involves the direct, enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids using a chiral Palladium(II) catalyst. This method can achieve excellent enantioselectivity (up to 96% ee).[8][9]

  • Asymmetric Addition to Imines: The rhodium-catalyzed asymmetric addition of arylboronic acids to N-tert-butanesulfinyl imino esters is a powerful technique for producing arylglycine derivatives with high yields and diastereoselectivities (>98:2).[10][11] The N-sulfinyl group acts as a potent chiral auxiliary.

Troubleshooting Guide: Racemization Detected

If you have detected significant racemization in your product, follow this troubleshooting workflow to identify and resolve the issue.

G Troubleshooting Workflow for Racemization start Significant Racemization Detected check_reagents Step 1: Review Coupling Reagents & Additives start->check_reagents check_base Step 2: Evaluate Base Selection & Stoichiometry check_reagents->check_base solution_reagents Action: Switch to lower-racemization reagents (e.g., DEPBT, COMU) or ensure presence of additives (HOBt, Oxyma) with carbodiimides. check_reagents->solution_reagents check_temp Step 3: Assess Reaction Temperature check_base->check_temp solution_base Action: Replace strong bases (DIPEA) with weaker/sterically hindered bases (NMM, TMP). Use minimal stoichiometry. check_base->solution_base check_time Step 4: Analyze Reaction Time check_temp->check_time solution_temp Action: Perform coupling at 0°C or room temperature. Avoid elevated temperatures. check_temp->solution_temp solution_time Action: Minimize pre-activation and overall reaction time to reduce exposure of the activated intermediate. check_time->solution_time end_node Re-run Experiment & Analyze Product solution_time->end_node

Caption: Troubleshooting workflow for addressing racemization issues.

Quantitative Data Summary

The selection of reagents and reaction conditions significantly impacts the stereochemical purity of the final product. The tables below summarize quantitative data from studies on arylglycine synthesis.

Table 1: Effect of Coupling Reagents on Diastereomeric Ratio (d.r.)

EntryCoupling Reagent/AdditiveBaseTemperature (°C)d.r. (L:D)
1BOP / HOBtDIPEA-15 to RT87:13
2HBTU / HOBtDIPEA-15 to RT80:20
3EDC / HOBtDIPEA-15 to RT83:17
4EDC / OxymaDIPEA-15 to RT85:15
5DEPBTDIPEA0 to RT>99:1

Data adapted from a study on the synthesis of a kyotorphin derivative containing a racemization-prone Nα-acyl tyrosine residue, illustrating principles applicable to N-aryl glycine synthesis.[1]

Table 2: Enantioselective C-H Arylation with Different N-Aryl Groups

EntryN-Aryl GroupSolventYield (%)ee (%)
1N-phenylDCE7090
2N-(p-methoxyphenyl)DCE8187
3N-(p-chlorophenyl)DCE7592
4N-(p-fluorophenyl)DCE7891
5N-(m-bromophenyl)DCE8187

Data from a study on the enantioselective C-H oxidative cross-coupling of N-aryl glycine esters with p-methylphenyl boric acid using a chiral Pd(II) catalyst.[9]

Experimental Protocols

Protocol: Racemization Suppression using DEPBT Coupling Reagent

This protocol describes a general procedure for coupling an this compound derivative to an amine, minimizing racemization.

Materials:

  • N-Fmoc-N-(4-methoxyphenyl)glycine

  • Amine component (as HCl salt or free base)

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine)

  • Anhydrous DMF (N,N-dimethylformamide)

Procedure:

  • Dissolve N-Fmoc-N-(4-methoxyphenyl)glycine (1.0 equiv.) in anhydrous DMF.

  • Add the amine component (1.1 equiv.). If the amine is an HCl salt, add 2.2 equivalents of NMM (or DIPEA, though NMM is preferred). If using the free base amine, add 1.1 equivalents.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DEPBT (1.2 equiv.) to the stirred solution in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Key Factors in Preventing Racemization center Stereochemical Integrity (High ee%) reagents Coupling Reagents (e.g., DEPBT, COMU) reagents->center promotes additives Additives (e.g., HOBt, Oxyma) additives->center promotes base Base Selection (e.g., NMM, TMP) base->center promotes temp Low Temperature (0°C to RT) temp->center promotes racemization Racemization bad_reagents Aggressive Reagents bad_reagents->racemization leads to no_additives No Additives no_additives->racemization leads to bad_base Strong Base (e.g., DIPEA) bad_base->racemization leads to high_temp High Temperature high_temp->racemization leads to

Caption: Relationship between experimental factors and stereochemical outcome.

References

Technical Support Center: Synthesis of N-(4-methoxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(4-methoxyphenyl)glycine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Reductive Amination: - Incomplete imine formation. - Inactive reducing agent (e.g., sodium cyanoborohydride). - Incorrect pH for imine formation or reduction.Nucleophilic Substitution: - Poor nucleophilicity of glycine. - Ineffective leaving group on the 4-methoxybenzyl halide. - Insufficient base to deprotonate glycine and neutralize acid byproduct.Reductive Amination: - Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. - Use a fresh, high-quality reducing agent. - Maintain a mildly acidic pH (typically 4-6) to facilitate imine formation without protonating the amine excessively.[1] Nucleophilic Substitution: - Ensure the reaction is sufficiently basic (pH > 8) to deprotonate the glycine's amino group.[1] - Consider using 4-methoxybenzyl bromide for higher reactivity compared to the chloride.[1] - Use at least two equivalents of a suitable base (e.g., NaOH, K₂CO₃).[1]
Formation of Significant Byproducts/Impurities Reductive Amination: - Over-reduction of the aldehyde to an alcohol. - Dialkylation of the amine.Nucleophilic Substitution: - Formation of the dialkylated product, N,N-bis(4-methoxybenzyl)glycine. - Formation of 4-methoxybenzyl alcohol via hydrolysis of the halide.Reductive Amination: - Use a selective reducing agent like sodium cyanoborohydride, which is more reactive towards the iminium ion than the aldehyde.[1] - Use a slight excess of the amine to favor mono-alkylation.Nucleophilic Substitution: - Maintain a moderate reaction temperature (20-30°C) to minimize dialkylation.[1] - Use a molar ratio of glycine to 4-methoxybenzyl halide of approximately 1:1.2.[1] - Ensure anhydrous conditions to prevent hydrolysis of the halide.
Product is an Oil and Does Not Crystallize - Presence of impurities that inhibit crystal lattice formation. - Residual solvent. - Incorrect pH for zwitterion formation.- Purify the crude product by column chromatography before attempting crystallization. - Ensure all solvent is removed under vacuum. - Adjust the pH of the aqueous solution to the isoelectric point of this compound (estimated to be around 5.4-5.9) to promote crystallization.[1] - Attempt recrystallization from a different solvent system.
Product Contaminated with Starting Materials - Incomplete reaction. - Inefficient purification.- Increase reaction time or temperature (while monitoring for side reactions). - Optimize the stoichiometry of reagents. - Improve the purification method (e.g., recrystallization from a more suitable solvent, column chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are nucleophilic substitution and reductive amination.[1] Nucleophilic substitution involves the reaction of a glycine derivative with a 4-methoxybenzyl halide.[1] Reductive amination utilizes the reaction of 4-methoxybenzaldehyde with glycine, followed by the reduction of the resulting imine intermediate.[1]

Q2: How can I optimize the yield for the nucleophilic substitution method?

A2: To optimize the yield, it is crucial to control several parameters. Key factors include maintaining a reaction temperature between 20-30°C, using a suitable solvent system such as DCM/THF, ensuring a base concentration of 1-20% NaOH or KOH, and using a molar ratio of glycine to 4-methoxybenzyl halide of approximately 1:1.2.[1]

Q3: What is the role of pH in the reductive amination synthesis?

A3: The pH is a critical factor in reductive amination. The reaction requires a mildly acidic environment (typically pH 4-6) to facilitate the formation of the imine intermediate.[1] However, a pH that is too low will protonate the amine, reducing its nucleophilicity and hindering the initial reaction with the aldehyde.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks could indicate the presence of several common impurities. In nucleophilic substitution, a common byproduct is the dialkylated product, N,N-bis(4-methoxybenzyl)glycine. In reductive amination, you might see signals corresponding to unreacted 4-methoxybenzaldehyde or 4-methoxybenzyl alcohol if the aldehyde was reduced. It is advisable to compare the spectrum of your product with a known reference spectrum of pure this compound.

Q5: What is the best way to purify the final product?

A5: The most common method for purifying this compound is recrystallization.[1] The choice of solvent is critical and may require some experimentation. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. If recrystallization is ineffective due to persistent impurities, column chromatography can be employed.

Data Presentation

Table 1: Optimized Parameters for Nucleophilic Substitution Synthesis of this compound. [1]

ParameterOptimal RangeTypical Yield (%)
Reaction Time3-6 hours78-98
Temperature20-30°C85-95
Solvent SystemDCM/THF85-95
Base Concentration1-20% NaOH/KOH80-92
Molar Ratio (glycine:halide)1:1.288-94

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 4-methoxybenzaldehyde and glycine.

Materials:

  • 4-methoxybenzaldehyde

  • Glycine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve glycine (1.0 eq) in a minimal amount of deionized water.

  • Add methanol to the flask, followed by 4-methoxybenzaldehyde (1.0 eq).

  • Adjust the pH of the mixture to approximately 5-6 with glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding dilute HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (around 5.5) to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis via Nucleophilic Substitution

This protocol outlines the synthesis of this compound from 4-methoxybenzyl chloride and glycine.

Materials:

  • Glycine

  • Sodium hydroxide (NaOH)

  • 4-methoxybenzyl chloride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve glycine (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water.

  • Cool the solution in an ice bath.

  • In a separate container, dissolve 4-methoxybenzyl chloride (1.2 eq) in DCM or THF.

  • Add the 4-methoxybenzyl chloride solution dropwise to the aqueous glycine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with deionized water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Adjust the pH of the crude product dissolved in water to its isoelectric point (around 5.5) with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent to obtain pure this compound.

Visualizations

Synthesis_Pathways cluster_RA Reductive Amination cluster_NS Nucleophilic Substitution RA_Start 4-Methoxybenzaldehyde + Glycine Imine Imine Intermediate RA_Start->Imine Mildly Acidic pH (4-6) RA_Product This compound Imine->RA_Product NaBH₃CN NS_Start 4-Methoxybenzyl Halide + Glycine NS_Product This compound NS_Start->NS_Product Base (e.g., NaOH)

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Params Optimize Reaction Parameters (Temp, Time, Ratio) Check_Yield->Optimize_Params Yes Improve_Purification Improve Purification (Recrystallization, Chromatography) Check_Purity->Improve_Purification Yes Success Successful Synthesis Check_Purity->Success No Optimize_Params->Start Check_Reagents Check Reagent Quality and Stoichiometry Optimize_Params->Check_Reagents Improve_Purification->Check_Purity Analyze_Byproducts Identify Byproducts (NMR, MS) Improve_Purification->Analyze_Byproducts

Caption: A logical workflow for troubleshooting synthesis issues.

Parameter_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield Temp->Purity affects side reactions Time Reaction Time Time->Yield pH pH pH->Yield critical for imine formation Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity can lead to dialkylation

Caption: Relationship between key parameters and synthesis outcome.

References

Troubleshooting guide for solid-phase synthesis using N-(4-methoxyphenyl)Glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for solid-phase synthesis involving N-(4-methoxyphenyl)glycine, a key building block in peptoid and modified peptide development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in solid-phase synthesis?

The main challenges are similar to those encountered with other N-substituted amino acids and include:

  • Slower Coupling Kinetics: The secondary amine of this compound is sterically more hindered than a primary amine, which can lead to slower and less efficient coupling reactions.

  • Inapplicability of Standard Monitoring Tests: The widely used Kaiser test for monitoring reaction completion will give a false negative result, as it only detects primary amines.

  • Increased Risk of Aggregation: Peptides or peptoids containing aromatic and hydrophobic residues like this compound can be prone to aggregation on the solid support, hindering reagent access and lowering yield.[1][2]

  • Potential for Side Reactions: Like other glycine derivatives, it can be susceptible to side reactions such as diketopiperazine formation, particularly when it is one of the first two residues coupled to the resin.[2]

Q2: My overall yield is very low. How do I begin to troubleshoot this?

Low yield is a common issue in solid-phase synthesis.[3] A systematic approach is crucial to identify the cause. The first step is to determine if the peptide was successfully synthesized on the resin before the final cleavage step.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Final Yield test_cleavage Perform a test cleavage on a small amount of resin (10-20 mg). start->test_cleavage ms_analysis Analyze crude product by Mass Spectrometry. test_cleavage->ms_analysis mass_present Is the target mass present? ms_analysis->mass_present cleavage_issue Problem is likely with cleavage, precipitation, or work-up. mass_present->cleavage_issue  Yes   synthesis_issue Problem is with the on-resin synthesis. mass_present->synthesis_issue  No  

Caption: A logical workflow for diagnosing the cause of low peptide yield.

Q3: How can I monitor the completion of a coupling reaction with this compound?

Since the Kaiser test is ineffective for secondary amines, an alternative method is required. The Chloranil Test is a suitable qualitative test for determining the presence of secondary amines on the resin.

  • Positive Result (Free Amine Present): Blue or green beads indicate an incomplete coupling reaction.

  • Negative Result (No Free Amine): Colorless or pale yellow beads suggest the coupling is complete.

Q4: What are the best strategies to prevent on-resin aggregation?

Peptide aggregation can severely impact synthesis efficiency.[1] Several methods can be employed to disrupt the secondary structures that cause aggregation:

  • Chaotropic Salts: Washing the resin with solutions containing chaotropic salts like LiCl or KSCN before coupling can help break up aggregates.[4]

  • High-Swelling Resins: Use resins with excellent swelling properties, such as PEG (polyethylene glycol) based resins (e.g., NovaPEG, TentaGel), to improve reagent diffusion.[4]

  • Disrupting Derivatives: Incorporate backbone-modifying groups, such as N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acids, every 6-7 residues to disrupt hydrogen bonding networks that lead to aggregation.[2][5]

  • Solvent Choice: Use solvents known to reduce aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (e.g., 25% DMSO in DMF), instead of dichloromethane (DCM).[4]

Q5: What causes diketopiperazine (DKP) formation and how can I minimize it?

DKP formation occurs when the deprotected N-terminal amine of the second residue attacks the ester linkage of the first residue to the resin, cleaving the dipeptide as a cyclic product.[2] This is especially common with Gly or Pro residues. To minimize DKP formation:

  • Use 2-Chlorotrityl Chloride Resin: This highly acid-labile resin is sterically hindered, which reduces the rate of DKP formation.[6]

  • Couple the Third Residue Quickly: Immediately after deprotecting the second amino acid, proceed with the coupling of the third residue to compete with the cyclization reaction.

  • Use Pre-loaded Wang Resin: While not immune, using a pre-loaded resin can sometimes help.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Cleavage 1. Inefficient Cleavage: The cleavage cocktail may be inappropriate or the reaction time too short.[7] 2. Incomplete Synthesis: Failure in one or more deprotection or coupling steps.[3] 3. Peptide Precipitation Failure: The peptide may be soluble in the precipitation solvent (e.g., cold ether).[7]1. Extend cleavage time to 4-6 hours. If issues persist, re-cleave the resin with a fresh cocktail.[7][8] Ensure the correct scavengers are used. 2. Review synthesis steps. Use a chloranil test after coupling this compound. If coupling is incomplete, double couple or increase reaction time.[4] 3. Reduce the TFA volume under a stream of nitrogen before adding cold ether. Try a different precipitation solvent if necessary.
Incomplete Coupling 1. Steric Hindrance: this compound is a secondary amine and can be slow to react. 2. Peptide Aggregation: The growing chain is inaccessible to reagents.[1] 3. Poor Reagent Quality: Coupling reagents or solvents may have degraded.1. Extend coupling time to 2-4 hours or perform a double coupling. Use a more potent coupling reagent like HATU or COMU.[3] 2. Implement strategies to reduce aggregation (see FAQ #4). Consider microwave-assisted synthesis to increase reaction kinetics.[2] 3. Use fresh, high-quality reagents and anhydrous solvents.
Presence of Deletion Sequences in MS 1. Incomplete Fmoc Deprotection: The N-terminal protecting group was not fully removed, preventing the next amino acid from coupling.[3] 2. Incomplete Coupling: The coupling reaction did not go to completion.1. Increase deprotection time (e.g., 2 x 10 min with fresh piperidine solution). Ensure proper resin swelling and mixing. 2. See "Incomplete Coupling" solutions above. Implement a capping step with acetic anhydride after the coupling step to terminate any unreacted chains and simplify purification.
Side Reactions (e.g., Alkylation of Trp) Reactive Cations During Cleavage: Cations generated from protecting groups or the linker can modify sensitive residues like Tryptophan or Cysteine.[8][9]Use an appropriate scavenger cocktail during TFA cleavage. For Trp-containing peptides, add 2.5-5% triisopropylsilane (TIPS) and 2.5% water to the TFA.[8] Using Fmoc-Trp(Boc)-OH can also suppress side reactions.[8]

Key Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-7 minutes. Drain.

    • Repeat the piperidine treatment for another 5-7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent like HCTU or HATU (3-5 equivalents) in DMF.

    • Add a base such as DIPEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated monomer solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.[4]

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform the Chloranil test to check for reaction completion. If the test is positive (blue/green beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes, then wash with DMF.

Protocol 2: General Peptide Cleavage and Precipitation
  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a vacuum for at least 1 hour.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail. A common cocktail is "Reagent B": 88% TFA, 5% Phenol, 5% Water, 2% TIPS.[10] Use approximately 10 mL of cocktail per gram of resin.

    • Stir or agitate the mixture at room temperature for 2-4 hours.[7]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate it from the resin beads. Collect the filtrate.

    • Wash the resin beads with a small amount of fresh TFA and combine the filtrates.

    • In a centrifuge tube, add approximately 10 times the volume of ice-cold diethyl ether.

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate should form.[3]

    • Keep the mixture at -20°C for 30 minutes to maximize precipitation.

  • Work-up:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with more cold ether (2-3 times) to remove scavengers.

    • Dry the final peptide product under a vacuum.

Visualizations

Solid-Phase Synthesis Cycle

SPPS_Cycle start Start: Resin with Protected AA deprotect 1. Deprotection (e.g., 20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 3. Coupling (Activated AA + DIPEA) wash1->couple wash2 4. Wash (DMF) couple->wash2 check Chain Elongated. Repeat Cycle or Proceed to Cleavage? wash2->check check->deprotect Repeat cleave Final Cleavage (TFA Cocktail) check->cleave Done

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Diketopiperazine (DKP) Side Reaction

DKP_Formation ResinPeptide Resin Ester Linkage AA1 (e.g., Glycine) AA2-NH2 (Deprotected) ResinPeptide:aa2->ResinPeptide:link Intramolecular Attack Products Diketopiperazine (Cyclic Dipeptide) Resin-OH dummy ResinPeptide->dummy dummy->Products  Results in Cleavage

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

References

Technical Support Center: N-(4-methoxyphenyl)Glycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is commonly synthesized via reductive amination. This method involves the reaction of p-anisidine with glyoxylic acid in the presence of a reducing agent. The reaction proceeds through an imine intermediate, which is then reduced to the final product. Alternative methods include nucleophilic substitution reactions and the Gabriel synthesis, though reductive amination is often preferred for its efficiency.[1]

Q2: What are the most common byproducts in the synthesis of this compound from p-anisidine and glyoxylic acid?

A2: The most common byproducts include unreacted starting materials (p-anisidine and glyoxylic acid) and potentially over-alkylated products. Another significant byproduct can be iminodiacetic acid derivatives, which may arise from the reaction of the product with another molecule of glyoxylic acid followed by reduction. Dimerization or polymerization of the starting materials or product can also occur under certain conditions.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used. The product, this compound, is expected to have a different Rf value than the starting materials, p-anisidine and glyoxylic acid.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible CauseSuggested Solution
Incomplete reaction Monitor the reaction progress using TLC or LC-MS to ensure all starting material has been consumed. If the reaction has stalled, consider adding more reducing agent or extending the reaction time.
Side reactions Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. Ensure the pH of the reaction mixture is within the optimal range for imine formation and reduction (typically mildly acidic).[2]
Inefficient reduction The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often effective as they selectively reduce the imine in the presence of the aldehyde.[2] Ensure the reducing agent is fresh and added in appropriate stoichiometry.
Product loss during workup This compound is amphoteric and may have some solubility in the aqueous phase during extraction. Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction with an organic solvent.

Problem 2: The final product is impure.

Possible CauseSuggested Solution
Unreacted p-anisidine Unreacted p-anisidine can often be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl). The protonated p-anisidine will be soluble in the aqueous layer.
Unreacted glyoxylic acid Glyoxylic acid is highly soluble in water and can typically be removed by washing the organic extract with water or a saturated sodium bicarbonate solution.
Iminodiacetic acid byproduct This byproduct is more polar than the desired product. Purification by column chromatography on silica gel using a gradient elution of methanol in dichloromethane is often effective. Alternatively, selective crystallization may be possible.
Other unidentified byproducts If the impurities cannot be removed by simple extraction or crystallization, column chromatography is the most effective purification method. A variety of solvent systems can be screened to achieve optimal separation.

Problem 3: The product fails to crystallize or oils out.

Possible CauseSuggested Solution
Presence of impurities Even small amounts of impurities can inhibit crystallization. Purify the crude product by column chromatography before attempting recrystallization.
Incorrect solvent system The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For N-aryl glycines, solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol/water can be effective.[3]
Supersaturation If the solution is supersaturated, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce crystallization.
Cooling too rapidly Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

Data Presentation

The following tables summarize representative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity (%)Typical Yield (%)Notes
Recrystallization >98%70-85%Effective for removing minor impurities. Solvent selection is critical.
Column Chromatography >99%60-80%Highly effective for removing a wide range of impurities, including those with similar polarity to the product.

Table 2: Recrystallization Solvent Systems for N-aryl Glycines

Solvent SystemPolaritySuitability
Ethanol/WaterPolarGood for many N-aryl glycines. The ratio can be adjusted to optimize solubility.
Ethyl Acetate/HexanesMedium/Non-polarSuitable for less polar N-aryl glycines.
Isopropanol/WaterPolarAn alternative to ethanol/water, offering different solubility characteristics.
Dichloromethane/MethanolPolarCan be used for more polar N-aryl glycines, though often used as an eluent in column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a suitable solvent such as methanol.

  • Addition of Glyoxylic Acid: To this solution, add a solution of glyoxylic acid (1.1 eq) in water.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous solution with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification p_anisidine p-Anisidine imine_formation Imine Formation (Methanol, RT) p_anisidine->imine_formation glyoxylic_acid Glyoxylic Acid glyoxylic_acid->imine_formation reduction Reduction (NaBH4, 0°C - RT) imine_formation->reduction crude_product Crude this compound reduction->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization Option 1 column_chromatography Column Chromatography (DCM/MeOH) crude_product->column_chromatography Option 2 pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection coupling Couple to Resin-Bound Peptide deprotection->coupling activation Activate this compound (e.g., HBTU, DIPEA in DMF) activation->coupling wash Wash Resin coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes cleavage Cleave Peptide from Resin (TFA cocktail) repeat->cleavage No final_product Purified Peptide containing This compound cleavage->final_product

Caption: Use of this compound in Solid-Phase Peptide Synthesis (SPPS).

References

Stability issues of N-(4-methoxyphenyl)Glycine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(4-methoxyphenyl)glycine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in solution?

A1: The primary factors affecting the stability of this compound in solution are pH, temperature, light exposure, and the presence of oxidizing agents. The molecule's structure, containing an amino acid moiety and a methoxy-substituted aromatic ring, makes it susceptible to hydrolysis, oxidation, and photodegradation under certain conditions.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is significantly dependent on the pH of the solution. The amino acid portion of the molecule can undergo acid-base catalysis, potentially leading to degradation. Extreme pH values (highly acidic or alkaline) are likely to accelerate hydrolysis of the glycine moiety or potentially affect the ether linkage on the phenyl ring. It is crucial to maintain the pH within a stable range, which should be determined experimentally for specific formulations.

Q3: What is the recommended storage temperature for solutions of this compound?

A3: For general laboratory use, it is recommended to store solutions of this compound at refrigerated temperatures (2-8 °C) to minimize thermal degradation. For long-term storage, frozen conditions (-20 °C or lower) may be necessary. Thermal stability studies indicate that the solid compound is stable up to 100-150°C, but in solution, degradation can occur at much lower temperatures over time.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing aromatic rings and amino groups, such as this compound, can be susceptible to photodegradation.[1] Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products.[1] Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, the potential degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the amide-like bond of the glycine moiety, particularly under acidic or basic conditions.[2]

  • Photodegradation: Direct absorption of light can lead to the formation of radical species and subsequent degradation.[5][6] Decarboxylation is a potential photodegradation pathway for N-phenylglycine derivatives.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Possible Cause Recommended Action
Loss of potency or unexpected peaks in HPLC analysis of a freshly prepared solution. 1. Degradation during sample preparation: The solvent used may be inappropriate (e.g., reactive, wrong pH).2. Contaminated solvent or glassware. 3. Decomposition of the solid starting material. 1. Ensure the solvent is of high purity and inert. Use a buffered solution if pH control is critical.2. Use clean, dedicated glassware. Run a blank analysis of the solvent.3. Verify the purity of the this compound solid using a reference standard.
Significant degradation observed in a solution stored under recommended conditions (refrigerated, protected from light). 1. Incorrect pH of the solution: The initial pH may not have been optimal for stability.2. Presence of trace metal ions: Metal ions can catalyze oxidative degradation.3. Microbial contamination. 1. Re-evaluate the optimal pH for storage. Consider using a buffer system.2. Use high-purity solvents and consider adding a chelating agent (e.g., EDTA) if metal-catalyzed oxidation is suspected.3. Filter-sterilize the solution or add a suitable preservative if compatible with the intended use.
Inconsistent results in stability studies. 1. Variable storage conditions: Fluctuations in temperature or light exposure.2. Inadequate analytical method: The HPLC method may not be stability-indicating.3. Evaporation of solvent: Improperly sealed containers can lead to an increase in concentration.1. Ensure all samples are stored under identical, tightly controlled conditions.2. Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.3. Use tightly sealed containers and consider using a less volatile solvent if appropriate.
Precipitation observed in the solution upon storage. 1. Low solubility in the chosen solvent system. 2. Change in pH or temperature affecting solubility. 3. Formation of an insoluble degradation product. 1. Review the solubility data and consider using a co-solvent or a different solvent system.2. Ensure consistent pH and temperature during storage.3. Analyze the precipitate to identify its composition. This may provide clues about the degradation pathway.

Data Presentation

Table 1: General Forced Degradation Conditions for this compound

Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl24 - 72 hours at RT or elevated temp (e.g., 60 °C)Hydrolysis of the glycine moiety
Base Hydrolysis 0.1 M - 1 M NaOH24 - 72 hours at RT or elevated temp (e.g., 60 °C)Hydrolysis of the glycine moiety
Oxidation 3% - 30% H₂O₂24 - 72 hours at RTOxidation of the aromatic ring and nitrogen atom
Thermal Degradation 60 °C - 80 °C (in solution)1 - 7 daysGeneral decomposition
Photodegradation Exposure to UV (e.g., 254 nm) and visible light24 - 72 hoursPhotolytic cleavage, decarboxylation

Note: The extent of degradation should ideally be between 5-20% to ensure that the analytical method can detect and quantify the degradation products without being overwhelmed.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 1 M HCl. Keep at room temperature or heat at 60 °C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 1 M NaOH. Keep at room temperature or heat at 60 °C. Withdraw aliquots at various time points, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To a vial, add 1 mL of the stock solution and 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at various time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 60 °C. Withdraw aliquots at various time points and dilute with mobile phase for HPLC analysis.

  • Photodegradation: Expose a vial containing the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil and placed in the same chamber. Withdraw aliquots at various time points and analyze by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Procedure:

  • System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area, and tailing factor).

  • Specificity/Selectivity: Inject the stressed samples from the forced degradation study (Protocol 1). The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

  • Method Validation: Once the method is established, it should be validated according to ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH) stock->base Apply Stress oxidation Oxidation (3% H2O2) stock->oxidation Apply Stress thermal Thermal Stress (60°C) stock->thermal Apply Stress photo Photodegradation (UV/Vis Light) stock->photo Apply Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - Peak Purity - Mass Balance - Degradant Identification hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photodegradation (UV/Vis) parent This compound hydrolysis_prod 4-methoxybenzaldehyde + Glycine parent->hydrolysis_prod H+ or OH- oxidation_prod N-oxide derivatives, Phenolic degradation products parent->oxidation_prod [O] photo_prod Decarboxylation products, Radical-induced species parent->photo_prod

Caption: Potential degradation pathways.

troubleshooting_logic start Stability Issue Observed check_prep Review Sample Preparation Protocol start->check_prep check_storage Verify Storage Conditions check_prep->check_storage No Issue action_prep Use High-Purity Reagents, Control pH check_prep->action_prep Issue Found check_method Assess Analytical Method Specificity check_storage->check_method No Issue action_storage Ensure Consistent T & Light, Use Sealed Containers check_storage->action_storage Issue Found check_method->start No Issue, Re-evaluate action_method Perform Peak Purity Analysis, Re-validate Method check_method->action_method Issue Found end Issue Resolved action_prep->end action_storage->end action_method->end

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Optimization of N-(4-methoxyphenyl) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the deprotection of the N-(4-methoxyphenyl) [N-PMP] group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient deprotection in your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of the N-PMP group.

Issue 1: Incomplete or Slow Reaction

Q: My N-PMP deprotection reaction is not going to completion, or is proceeding very slowly. What are the possible causes and solutions?

A: Incomplete or sluggish deprotection of the N-PMP group is a common issue. Here are the primary causes and recommended solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. For Ceric Ammonium Nitrate (CAN), a large excess (typically 4-5 equivalents) is often required for complete conversion.[1] For alternative reagents like periodic acid (H₅IO₆) and trichloroisocyanuric acid (TCCA), the equivalents needed are significantly lower (1 and 0.5 equivalents, respectively), but using less than the optimal amount can lead to incomplete reactions.[1][2]

    • Solution: Carefully check the stoichiometry of your oxidant and consider a modest increase if the reaction is stalled. For CAN, ensure a sufficient excess is used. For periodic acid and TCCA, ensure you are using at least the recommended equivalents.

  • Inadequate Acidity: The oxidative cleavage of the N-PMP group is highly dependent on acidic conditions. Without the presence of a strong protic acid, many oxidants will show little to no conversion.[1][2]

    • Solution: Ensure the reaction is performed at a low pH. The addition of a strong acid like sulfuric acid (H₂SO₄) is often necessary to facilitate the reaction.[1]

  • Low Reaction Temperature: While many deprotection reactions proceed at room temperature, some substrates, particularly sterically hindered ones, may require elevated temperatures to achieve a reasonable reaction rate.

    • Solution: If the reaction is slow at room temperature, consider gently heating the reaction mixture. For example, some deprotections with TCCA and periodic acid show improved yields at 90°C for tertiary amines.[1]

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, leading to a slow heterogeneous reaction.

    • Solution: Ensure your N-PMP protected compound is fully soluble in the reaction solvent. A common solvent system is a mixture of acetonitrile and water (MeCN/H₂O).[1] If solubility is an issue, consider alternative solvent systems, but be mindful of their compatibility with the chosen oxidant.

Issue 2: Formation of Side Products/Low Yield

Q: I am observing significant side product formation and obtaining a low yield of my desired amine. What could be the cause and how can I mitigate this?

A: The formation of byproducts is a key challenge in N-PMP deprotection, often stemming from the reactivity of the starting material, product, or the intermediates formed.

  • Over-oxidation: The desired deprotected amine can be susceptible to further oxidation by the excess oxidant present in the reaction mixture, leading to decomposition or the formation of undesired byproducts. This is particularly a concern when using a large excess of a strong oxidant like CAN. A decrease in yield has been observed when increasing the equivalents of TCCA from 1 to 4, suggesting over-oxidation of the liberated amino alcohol.[1][2]

    • Solution:

      • Reduce Oxidant Equivalents: Carefully control the stoichiometry of the oxidant. Use the minimum amount required for complete deprotection of the starting material.

      • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize over-oxidation of the product.

      • Use Milder Oxidants: Consider using milder and more selective reagents like periodic acid or TCCA, which can often be used in near-stoichiometric amounts.[1]

  • Reaction with Benzoquinone Byproduct: The deprotection reaction generates p-benzoquinone as a byproduct. This reactive species can potentially react with the newly formed amine, especially if the amine is nucleophilic, leading to colored impurities and reduced yield.

    • Solution: A common work-up procedure involves washing the aqueous reaction mixture with a solvent like dichloromethane (CH₂Cl₂) to remove the p-benzoquinone before basifying and extracting the desired amine.[1]

  • Substrate Instability: The desired product or starting material may be unstable under the strongly acidic or oxidative conditions of the reaction.

    • Solution: If substrate/product instability is suspected, consider using milder deprotection methods. Electrochemical deprotection, for instance, can be performed under neutral or mildly acidic conditions, offering a less harsh alternative.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting an N-(4-methoxyphenyl) group?

A1: The most common methods for N-PMP deprotection are oxidative. These include:

  • Ceric Ammonium Nitrate (CAN): This is a widely used method but often requires a large excess of the reagent and can lead to a laborious work-up.[1]

  • Periodic Acid (H₅IO₆): A milder and more cost-effective alternative to CAN, typically requiring only one equivalent.[1]

  • Trichloroisocyanuric Acid (TCCA): Another efficient and inexpensive reagent, requiring only 0.5 equivalents.[1]

  • Electrochemical Oxidation: A "green" alternative that avoids the use of chemical oxidants.

Q2: What are the main advantages of using Periodic Acid or TCCA over CAN?

A2: Periodic acid and TCCA offer several advantages over CAN:

  • Stoichiometry: They are used in significantly lower stoichiometric amounts (1 and 0.5 equivalents, respectively) compared to the large excess (4-5 equivalents) required for CAN.[1][2]

  • Work-up: The work-up procedure for reactions with periodic acid and TCCA is often more straightforward and does not typically require column chromatography, unlike many CAN-mediated deprotections.[1]

  • Cost and Toxicity: Periodic acid and TCCA are generally cheaper and less toxic than cerium(IV) compounds.[1]

Q3: My substrate contains other sensitive functional groups. Which deprotection method is most suitable?

A3: The choice of deprotection method depends on the nature of the other functional groups present in your molecule.

  • For substrates sensitive to strong oxidants, milder reagents like periodic acid or TCCA with careful monitoring are recommended.

  • Electrochemical deprotection can be a good option for highly sensitive substrates as the reaction conditions can be finely tuned.

  • It is always advisable to perform a small-scale test reaction to assess the compatibility of your substrate with the chosen deprotection conditions.

Q4: How can I effectively remove the p-benzoquinone byproduct during work-up?

A4: A standard and effective work-up procedure to remove p-benzoquinone involves the following steps after the reaction is complete:

  • Wash the aqueous reaction mixture with dichloromethane (CH₂Cl₂). The p-benzoquinone is soluble in the organic layer.

  • Adjust the pH of the aqueous layer to around 10.5 with a suitable base (e.g., NaOH).

  • Extract the deprotected amine with an organic solvent like ethyl acetate.[1]

Data Presentation

Table 1: Comparison of Common Oxidative Deprotection Methods for N-PMP Group

OxidantEquivalentsTypical SolventTemperature (°C)Typical Reaction Time (h)General Yield Range (%)Key Considerations
CAN 4 - 5MeCN/H₂ORoom Temp0.5 - 450 - 90Often requires laborious work-up (chromatography); can cause over-oxidation.[1]
H₅IO₆ 1MeCN/H₂ORoom Temp - 901.5 - 1666 - 99Requires strong protic acid; straightforward work-up.[1]
TCCA 0.5MeCN/H₂ORoom Temp - 900.1 - 1673 - 99Requires strong protic acid; cost-effective; straightforward work-up.[1]

Experimental Protocols

Protocol 1: General Procedure for N-PMP Deprotection using Periodic Acid (H₅IO₆)

  • Dissolve the N-(4-methoxyphenyl) protected amine (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL).

  • To this solution, add 1 M aqueous sulfuric acid (1.0 mL, 1.0 mmol).

  • Add periodic acid (228 mg, 1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with dichloromethane (2 x 10 mL) to remove the benzoquinone byproduct.

  • Adjust the pH of the aqueous layer to ~10.5 with 1 M aqueous sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: General Procedure for N-PMP Deprotection using Trichloroisocyanuric Acid (TCCA)

  • Dissolve the N-(4-methoxyphenyl) protected amine (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL).

  • To this solution, add 1 M aqueous sulfuric acid (1.0 mL, 1.0 mmol).

  • Add trichloroisocyanuric acid (116 mg, 0.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Follow the same work-up procedure as described in Protocol 1 (steps 5-8).

Mandatory Visualization

Deprotection_Workflow cluster_start Starting Point cluster_decision Method Selection cluster_methods Deprotection Methods cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_end Final Product start N-PMP Protected Amine decision Substrate Sensitivity? start->decision can CAN decision->can Robust h5io6 Periodic Acid (H5IO6) decision->h5io6 Sensitive tcca TCCA decision->tcca Sensitive electro Electrochemical decision->electro Very Sensitive reaction Perform Deprotection can->reaction h5io6->reaction tcca->reaction electro->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purification Purification (if needed) workup->purification end Deprotected Amine workup->end purification->end Troubleshooting_Tree start Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products? incomplete->side_products No cause_incomplete Possible Causes incomplete->cause_incomplete Yes cause_side_products Possible Causes side_products->cause_side_products Yes insufficient_oxidant Insufficient Oxidant cause_incomplete->insufficient_oxidant inadequate_acidity Inadequate Acidity cause_incomplete->inadequate_acidity low_temp Low Temperature cause_incomplete->low_temp solution_incomplete Solutions increase_oxidant Increase Equivalents insufficient_oxidant->increase_oxidant add_acid Add Strong Acid inadequate_acidity->add_acid increase_temp Increase Temperature low_temp->increase_temp increase_oxidant->solution_incomplete add_acid->solution_incomplete increase_temp->solution_incomplete over_oxidation Over-oxidation cause_side_products->over_oxidation benzoquinone_reaction Reaction with Benzoquinone cause_side_products->benzoquinone_reaction solution_side_products Solutions reduce_oxidant Reduce Equivalents/ Use Milder Oxidant over_oxidation->reduce_oxidant monitor_reaction Monitor Reaction Closely over_oxidation->monitor_reaction workup_wash Wash with CH2Cl2 during work-up benzoquinone_reaction->workup_wash reduce_oxidant->solution_side_products monitor_reaction->solution_side_products workup_wash->solution_side_products

References

Navigating the Challenges of N-(4-methoxyphenyl)Glycine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing solubility issues associated with N-(4-methoxyphenyl)Glycine in various reaction conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a glycine derivative with a nonpolar 4-methoxybenzyl group. This structure imparts moderate to high solubility in water and good solubility in polar protic solvents such as ethanol and methanol.[1] Its solubility is significantly influenced by the polarity of the solvent and the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: As an amino acid derivative, this compound is an amphoteric molecule, existing as a zwitterion at its isoelectric point. The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic solutions due to the formation of the cationic or anionic salt, respectively.[2][3] Variation of pH in aqueous systems can lead to a distinct increase in solubility above and below the isoelectric band.[2][3]

Q3: In which organic solvents is this compound soluble?

A3: While specific quantitative data is limited, based on its structure and general principles of solubility ("like dissolves like"), this compound is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially with heating or pH adjustment. Its solubility in nonpolar solvents is expected to be low.

Q4: I am observing precipitation of this compound during my reaction. What are the likely causes?

A4: Precipitation during a reaction can be due to several factors:

  • Change in pH: The reaction may be proceeding through a pH range where the compound is less soluble (i.e., near its isoelectric point).

  • Change in Solvent Polarity: If the reaction consumes or generates a component that significantly alters the overall polarity of the solvent mixture, the solubility of your starting material may decrease.

  • Temperature Effects: If the reaction is cooled, the solubility of this compound will likely decrease, potentially leading to precipitation.

  • Aggregation: Particularly in peptide synthesis, hydrophobic interactions can lead to aggregation and precipitation of the growing peptide chain.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound does not dissolve in the chosen solvent. Inappropriate solvent polarity. - For aqueous solutions, adjust the pH away from the isoelectric point. Add a small amount of acid (e.g., HCl) or base (e.g., NaOH) to form the more soluble salt. - For organic reactions, try a more polar solvent like DMF or DMSO. - Consider using a co-solvent system to fine-tune the polarity.
Low Temperature. - Gently warm the mixture. For many compounds, solubility increases with temperature.[5][6]
Insufficient Sonication/Agitation. - Use an ultrasonic bath or vigorous stirring to aid dissolution.
Precipitation occurs during the reaction. pH of the reaction mixture is near the isoelectric point of the compound. - Monitor the pH of your reaction. If possible, adjust the pH to maintain solubility.
The peptide chain containing the residue is aggregating. - In peptide synthesis, consider using structure-disrupting solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts.[7] - Microwave-assisted synthesis can sometimes reduce aggregation.[7]
Low yield in peptide synthesis when using this compound. Incomplete coupling reactions. - Optimize coupling conditions by adjusting reagents, solvents, and reaction times.[4] - For difficult couplings, consider using stronger coupling agents or elevated temperatures.[7]
Aggregation of the growing peptide. - Employ strategies to mitigate aggregation such as using pseudoproline dipeptides or backbone-protected amino acids if the sequence allows.[7]

Quantitative Solubility Data

Table 1: Estimated Solubility in Common Solvents at 25°C

Solvent Estimated Solubility Notes
WaterModerate to HighHighly dependent on pH.[2][3]
MethanolGoodPolar protic nature facilitates dissolution.
EthanolGoodSimilar to methanol.
Dimethylformamide (DMF)GoodA common solvent for peptide synthesis.[7]
Dimethyl Sulfoxide (DMSO)GoodHigh polarity aids in dissolving polar compounds.[7]
Dichloromethane (DCM)Low to ModerateLower polarity compared to DMF and DMSO.
AcetonitrileLow to ModeratePolarity may be insufficient for high solubility.

Table 2: Influence of pH on Aqueous Solubility (Qualitative)

pH Range Expected Solubility Predominant Species
< 4HighCationic (protonated carboxylic acid)
4 - 8LowZwitterionic (near isoelectric point)[8]
> 9HighAnionic (deprotonated amino group)

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in an Aqueous Medium
  • Initial Suspension: Add the desired amount of this compound to the aqueous solvent (e.g., water or buffer).

  • pH Adjustment:

    • For acidic conditions, slowly add a dilute acid (e.g., 1M HCl) dropwise while monitoring the pH until the solid dissolves.

    • For basic conditions, slowly add a dilute base (e.g., 1M NaOH) dropwise while monitoring the pH until the solid dissolves.

  • Gentle Heating & Agitation: If necessary, gently warm the solution (e.g., to 40-50°C) and stir or sonicate to aid dissolution.

  • Final Adjustment: Once dissolved, adjust the pH to the desired value for your reaction, being mindful of potential precipitation if nearing the isoelectric point.

Protocol 2: Solubilization in Aprotic Solvents for Peptide Synthesis
  • Solvent Choice: Select a polar aprotic solvent such as DMF or NMP.

  • Initial Mixing: Add the this compound to the solvent.

  • Sonication: Place the vessel in an ultrasonic bath for 10-15 minutes to break up any aggregates and promote dissolution.

  • Gentle Heating: If the compound has not fully dissolved, gently warm the mixture to 30-40°C with stirring. Avoid excessive heat which could lead to degradation.

  • Addition of Base (if required for reaction): In many coupling reactions, a tertiary amine base (e.g., diisopropylethylamine - DIPEA) is added. This can also aid in the solubilization of the amino acid derivative by deprotonating the carboxylic acid. Add the base slowly while stirring.

Visualizing Key Concepts

Below are diagrams to illustrate important workflows and relationships related to the use of this compound.

experimental_workflow cluster_dissolution Dissolution cluster_reaction Reaction Start Start Weigh_Compound Weigh this compound Start->Weigh_Compound Add_Solvent Add Chosen Solvent Weigh_Compound->Add_Solvent Agitate Agitate / Sonicate Add_Solvent->Agitate Check_Solubility Fully Dissolved? Agitate->Check_Solubility Adjust_Conditions Adjust pH or Gently Heat Check_Solubility->Adjust_Conditions No Ready Solution Ready for Reaction Check_Solubility->Ready Yes Adjust_Conditions->Agitate Add_Reagents Add Other Reagents Ready->Add_Reagents Monitor_Reaction Monitor Reaction Progress Add_Reagents->Monitor_Reaction Workup Reaction Workup & Purification Monitor_Reaction->Workup Final_Product Final_Product Workup->Final_Product

Caption: General experimental workflow for using this compound.

solubility_factors cluster_factors Influencing Factors Solubility Solubility Solvent_Polarity Solvent Polarity Solubility->Solvent_Polarity 'Like dissolves like' pH pH Solubility->pH Affects ionization Temperature Temperature Solubility->Temperature Generally increases solubility Aggregation Aggregation Tendency Solubility->Aggregation Reduces effective solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Analysis of N-(4-methoxyphenyl)Glycine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to identify impurities in N-(4-methoxyphenyl)Glycine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Potential impurities in this compound largely depend on the synthetic route employed. The two primary methods are nucleophilic substitution and reductive amination.

  • From Nucleophilic Substitution (e.g., N-alkylation of glycine with 4-methoxybenzyl chloride):

    • Unreacted Starting Materials: Glycine and 4-methoxybenzyl chloride.

    • Over-alkylation Product: N,N-bis(4-methoxybenzyl)glycine.

    • Side-reaction Products: 4-methoxybenzyl alcohol (from hydrolysis of the chloride) and 4-methoxybenzoic acid (from oxidation of the alcohol or aldehyde precursor).

  • From Reductive Amination (e.g., reaction of glyoxylic acid with 4-methoxyaniline or 4-methoxybenzaldehyde with glycine):

    • Unreacted Starting Materials: Glyoxylic acid, 4-methoxyaniline, 4-methoxybenzaldehyde, and glycine.

    • Intermediate: The corresponding imine.

    • Side-reaction Products: 4-methoxybenzyl alcohol (from reduction of the aldehyde) and 4-methoxybenzoic acid.

cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities Nucleophilic Substitution Nucleophilic Substitution Starting Materials Starting Materials Nucleophilic Substitution->Starting Materials Glycine, 4-methoxybenzyl chloride Over-alkylation Over-alkylation Nucleophilic Substitution->Over-alkylation N,N-bis(4-methoxybenzyl)glycine Side-reaction Products Side-reaction Products Nucleophilic Substitution->Side-reaction Products 4-methoxybenzyl alcohol Reductive Amination Reductive Amination Reductive Amination->Starting Materials Glyoxylic acid, 4-methoxyaniline, 4-methoxybenzaldehyde Reductive Amination->Side-reaction Products 4-methoxybenzyl alcohol, 4-methoxybenzoic acid

Potential impurities based on synthetic routes.

Q2: Which analytical techniques are most suitable for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying the main component and non-volatile impurities.

  • Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): Offers higher resolution, speed, and the ability to identify impurities by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, such as residual solvents or certain starting materials like 4-methoxybenzyl chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the definitive identification of unknown impurities, especially when isolated.

Troubleshooting Guides

HPLC / UPLC-MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Potential Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanols on C18 columns. The amphoteric nature of the glycine moiety can contribute to this.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled with a suitable buffer. For this compound, a pH around 2.5-3.5 can suppress the ionization of the carboxylic acid and minimize interactions with silanols, leading to sharper peaks.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer accessible silanol groups.

    • Lower Injection Concentration: Overloading the column can lead to peak distortion. Try diluting the sample.

    • Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inadequate Resolution Between this compound and its Impurities

  • Potential Cause: Insufficient selectivity of the chromatographic system for closely related compounds.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Vary the gradient slope or the isocratic percentage of the organic solvent (e.g., acetonitrile or methanol). Acetonitrile often provides sharper peaks and different selectivity compared to methanol.

      • Aqueous Phase: Adjust the pH or the buffer concentration. A small change in pH can significantly alter the retention of ionizable compounds.

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will increase the analysis time.

    • Decrease Column Temperature: Lowering the temperature can sometimes enhance selectivity between closely eluting peaks.

Problem Problem Action Action Problem->Action Poor Resolution Outcome Outcome Action->Outcome Optimize Mobile Phase Action->Outcome Change Column Action->Outcome Adjust Flow Rate/ Temperature

Troubleshooting poor HPLC resolution.
GC-MS Analysis

Issue: No or Low Signal for 4-methoxybenzyl chloride

  • Potential Cause: Thermal degradation in the injector or poor volatilization.

  • Troubleshooting Steps:

    • Optimize Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it. A temperature that is too high can cause degradation.

    • Use a Splitless Injection: For trace-level analysis, a splitless injection will ensure more of the analyte reaches the column.

    • Check for Active Sites: The injector liner and the column itself can have active sites that cause analyte degradation. Use a deactivated liner and a high-quality, low-bleed column.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and Impurities

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution. Further dilute with the same solvent as needed.

Protocol 2: UPLC-MS/MS Analysis

This method provides higher sensitivity and mass confirmation of impurities.

  • Instrumentation:

    • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 2% B

      • 1-8 min: 2% to 98% B

      • 8-9 min: 98% B

      • 9.1-10 min: 2% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan for targeted impurities.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

Protocol 3: GC-MS Analysis of Volatile Impurities

This method is suitable for the detection of residual starting materials like 4-methoxybenzyl chloride.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230 °C.

Data Presentation

Table 1: HPLC and UPLC-MS/MS Data for this compound and Potential Impurities
CompoundExpected RT (HPLC, min)Expected RT (UPLC, min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Glycine~2.5~1.276.030.1
4-Methoxybenzoic Acid~15.2~5.8153.1135.1, 107.1
4-Methoxybenzyl Alcohol~16.5~6.2139.1121.1, 107.1, 91.1
4-Methoxyaniline~17.1~6.5124.1108.1, 80.1
This compound ~18.5 ~7.0 196.1 150.1, 121.1, 107.1
4-Methoxybenzaldehyde~19.8~7.5137.1109.1, 91.1
4-Methoxybenzyl Chloride~22.5~8.2N/A (GC-MS)N/A (GC-MS)
N,N-bis(4-methoxybenzyl)glycine~25.0~8.8316.2196.1, 121.1

*Note: Retention times (RT) are estimates and will vary depending on the

Validation & Comparative

A Comparative Guide to N-(4-methoxyphenyl)Glycine and Fmoc-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving high yields, purity, and overall success. Glycine, the simplest amino acid, presents unique challenges despite its structural simplicity. This guide provides an objective comparison between the standard N-α-9-fluorenylmethyloxycarbonyl protected glycine (Fmoc-Gly-OH) and the less conventional N-(4-methoxyphenyl)Glycine for their application in solid-phase peptide synthesis (SPPS). This comparison is supported by established principles of peptide chemistry and outlines experimental protocols to guide researchers in their synthetic strategies.

At a Glance: Key Differences and Performance Aspects

While Fmoc-Gly-OH is the industry standard for incorporating glycine residues in Fmoc-based SPPS, this compound offers an alternative N-substituted glycine that can potentially influence peptide backbone conformation and mitigate aggregation. The selection between these two building blocks depends on the specific peptide sequence, its inherent challenges, and the desired final peptide characteristics.

FeatureFmoc-Gly-OHThis compound
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)4-methoxybenzyl (on the α-amino group)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA)
Orthogonality in Fmoc SPPS Standard and fully orthogonalThe N-substituent is not a temporary protecting group in the traditional sense and remains throughout the synthesis until final cleavage.
Potential for Racemization Glycine is achiral, so no risk of racemization.Glycine is achiral, so no risk of racemization.
Influence on Aggregation Can contribute to peptide aggregation in certain sequences due to the flexibility of the glycine backbone.The N-substituent may disrupt interchain hydrogen bonding, potentially reducing aggregation.
Common Side Reactions Diketopiperazine formation, especially at the dipeptide stage.Potential for side reactions related to the 4-methoxybenzyl group during final cleavage, though generally considered stable.
Cost and Availability Widely available from numerous suppliers at a relatively low cost.Less common and potentially more expensive than Fmoc-Gly-OH.

Understanding the Chemical Workflow in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis is a stepwise process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups is essential to prevent unwanted side reactions. The following diagram illustrates the general workflow of an SPPS cycle.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin with Linker Deprotection N-α-Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Resin->Deprotection Start Synthesis Wash1 Washing Deprotection->Wash1 Remove protecting group Coupling Amino Acid Coupling (Activated Fmoc-AA-OH) Wash1->Coupling Prepare for coupling Wash2 Washing Coupling->Wash2 Add next amino acid Wash2->Deprotection Start next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification

A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are representative protocols for the incorporation of Fmoc-Gly-OH and a proposed protocol for this compound in a standard Fmoc-SPPS workflow.

Protocol 1: Standard Coupling of Fmoc-Gly-OH

This protocol describes a typical cycle for incorporating Fmoc-Gly-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyano(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

  • Coupling:

    • Dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates a free primary amine is absent). If the test is positive, a second coupling may be necessary.

Protocol 2: Proposed Coupling of this compound

This protocol is adapted for the incorporation of this compound. The key difference is that the N-substituent is not removed during the synthesis cycles.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • Dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of N-substituted amino acids can be slower.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result indicates complete coupling.

Final Cleavage and Deprotection

For peptides synthesized with Fmoc-Gly-OH, a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is typically used. When this compound is incorporated, this same cleavage cocktail will also cleave the 4-methoxybenzyl group from the glycine nitrogen.

Logical Relationships in SPPS Decision Making

The choice between a standard Fmoc-amino acid and an N-substituted variant often depends on the specific challenges anticipated during the synthesis of a particular peptide sequence.

SPPS_Decision Start Peptide Sequence Contains Glycine IsAggregationProne Is the sequence known to be 'difficult' or aggregation-prone? Start->IsAggregationProne UseFmocGly Use standard Fmoc-Gly-OH IsAggregationProne->UseFmocGly No ConsiderNSubstituted Consider N-substituted Glycine (e.g., this compound) IsAggregationProne->ConsiderNSubstituted Yes OptimizeConditions Optimize coupling conditions (e.g., stronger coupling reagents, higher temperature) UseFmocGly->OptimizeConditions If coupling is slow ConsiderNSubstituted->OptimizeConditions May require longer coupling times IncorporateDisruptingPairs Incorporate backbone-disrupting dipeptide units ConsiderNSubstituted->IncorporateDisruptingPairs Alternative strategy

Decision-making process for selecting a glycine building block in SPPS.

Conclusion

Fmoc-Gly-OH remains the workhorse for the incorporation of glycine in routine peptide synthesis due to its cost-effectiveness and well-established protocols. However, for sequences prone to aggregation, the use of N-substituted glycines like this compound presents a plausible strategy to disrupt secondary structure formation and improve synthesis outcomes. Researchers should consider the trade-offs in terms of cost, availability, and potentially longer coupling times when opting for such specialized building blocks. The protocols and logical frameworks provided in this guide aim to equip scientists with the necessary information to make informed decisions and optimize their peptide synthesis endeavors.

Comparison of N-(4-methoxyphenyl)Glycine with other N-protected glycines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate N-terminal protecting group for amino acids is a critical decision in peptide synthesis, profoundly influencing the efficiency, purity, and overall success of the synthetic strategy. This guide provides an objective comparison of N-(4-methoxyphenyl)Glycine with other commonly used N-protected glycines: N-Fmoc-Glycine, N-Boc-Glycine, and N-Cbz-Glycine. The comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Introduction to N-Terminal Protecting Groups

In peptide synthesis, the N-terminal amino group of an amino acid must be reversibly blocked to prevent unwanted side reactions, such as self-polymerization, and to ensure the sequential assembly of the desired peptide chain. An ideal protecting group should be stable during the coupling reaction and selectively removable under conditions that do not affect other protecting groups or the linkage to the solid support. The choice of the N-terminal protecting group defines the overall synthetic strategy, including the selection of side-chain protecting groups and the solid-phase resin.

This guide focuses on the following N-protected glycines:

  • This compound: Utilizes the 4-methoxybenzyl (PMB) group, which can be cleaved under oxidative or specific acidic conditions.

  • N-Fmoc-Glycine: Employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the cornerstone of modern solid-phase peptide synthesis (SPPS).

  • N-Boc-Glycine: Features the acid-labile tert-butoxycarbonyl (Boc) group, a robust and widely used protecting group.

  • N-Cbz-Glycine: Incorporates the benzyloxycarbonyl (Cbz) group, which is typically removed by catalytic hydrogenolysis.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for each N-protected glycine. It is important to note that direct, side-by-side comparative studies for all four compounds under identical conditions are limited in the literature. The data presented for this compound are illustrative and based on the known chemistry of the p-methoxybenzyl protecting group and its performance in related applications. Glycine, being achiral, is not susceptible to racemization during coupling.

FeatureThis compoundN-Fmoc-GlycineN-Boc-GlycineN-Cbz-Glycine
Protecting Group 4-Methoxybenzyl (PMB)9-Fluorenylmethoxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Deprotection Condition Oxidative (e.g., CAN, DDQ) or Acidic (TFA)Basic (e.g., 20% Piperidine in DMF)Acidic (e.g., 50% TFA in DCM)Catalytic Hydrogenolysis (H₂/Pd-C)
Orthogonality Orthogonal to Fmoc and CbzOrthogonal to Boc and CbzOrthogonal to Fmoc and CbzOrthogonal to Fmoc and Boc
Typical Coupling Yield >95% (Illustrative)[1]>99%[2]>99%[2]High in solution phase, less common in SPPS[3]
Typical Deprotection Yield >90% (Illustrative)>99%>98%>95% (in solution phase)
Racemization Risk None for glycineNone for glycineNone for glycineNone for glycine
Key Advantages Orthogonal to both acid- and base-labile groups.Mild deprotection; compatible with a wide range of functionalities.Robust; extensive history of use.Stable to a wide range of reagents.
Key Disadvantages Requires specific oxidative or strong acid conditions for removal; limited SPPS data.Potential for side reactions like diketopiperazine formation.[4]Requires strong acid for deprotection.Not ideal for SPPS due to catalyst incompatibility with resin.[3]

Experimental Protocols

Detailed methodologies for the coupling and deprotection of each N-protected glycine in the context of solid-phase peptide synthesis (SPPS) are provided below.

Protocol 1: this compound Coupling and Deprotection

Coupling:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Previous Amino Acid Deprotection: If applicable, deprotect the N-terminal of the resin-bound peptide (e.g., remove the Fmoc group with 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an activator base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Deprotection (Oxidative):

  • Resin Swelling: Swell the resin in a mixture of DCM and water (9:1).

  • Deprotection Cocktail: Prepare a solution of ceric ammonium nitrate (CAN) (2.5 eq.) in acetonitrile/water (1:1).

  • Cleavage: Add the CAN solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Filter the resin and wash thoroughly with water, DMF, and DCM.

Protocol 2: N-Fmoc-Glycine Coupling and Deprotection

Coupling:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation: In a separate vessel, dissolve N-Fmoc-Glycine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1 hour at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Deprotection:

  • Deprotection Solution: Prepare a solution of 20% piperidine in DMF.

  • Cleavage: Add the deprotection solution to the resin and agitate for 20 minutes at room temperature.[2]

  • Washing: Filter the resin and wash thoroughly with DMF (5 times) and DCM (3 times).

Protocol 3: N-Boc-Glycine Coupling and Deprotection

Coupling:

  • Resin Swelling and Deprotection: Swell the resin in DCM. Deprotect the previous Boc group with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM (2 x 2 minutes).

  • Washing: Wash the resin with DCM (5 times).

  • Activation: In a separate vessel, dissolve N-Boc-Glycine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1 hour at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Deprotection:

  • Deprotection Cocktail: Prepare a solution of 50% trifluoroacetic acid (TFA) in DCM.[5]

  • Cleavage: Add the deprotection cocktail to the resin and agitate for 30 minutes at room temperature.[5]

  • Washing: Filter the resin and wash thoroughly with DCM (5 times).

Protocol 4: N-Cbz-Glycine Coupling and Deprotection (Solution Phase Example)

Coupling:

  • Activation: Dissolve N-Cbz-Glycine (1 eq.) and a coupling reagent like HOBt (1.1 eq.) in DMF. Add DIC (1.1 eq.) and stir for 10 minutes.

  • Coupling: Add the amino acid ester hydrochloride (1 eq.) and DIPEA (1 eq.) to the activated solution and stir overnight at room temperature.

  • Work-up: Extract the product with an organic solvent, wash with aqueous acid and base, dry, and concentrate.

Deprotection:

  • Catalyst Suspension: Suspend Palladium on carbon (10 mol%) in methanol.

  • Hydrogenolysis: Add the Cbz-protected peptide to the suspension and stir under a hydrogen atmosphere (balloon) for 2-4 hours.

  • Filtration: Filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain the deprotected peptide.

Mandatory Visualization

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection N-terminal Deprotection Washing1 Washing Deprotection->Washing1 Remove protecting group Coupling Amino Acid Coupling Washing1->Coupling Prepare for coupling Washing2 Washing Coupling->Washing2 Form peptide bond Washing2->Deprotection Start next cycle Final_Cleavage Final Cleavage from Resin Washing2->Final_Cleavage After final cycle Start Resin Swelling Start->Deprotection Purification Peptide Purification Final_Cleavage->Purification

A generalized workflow for a single cycle in solid-phase peptide synthesis (SPPS).

Deprotection_Pathways cluster_Fmoc Fmoc Deprotection cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection cluster_PMB PMB Deprotection Fmoc_Protected Fmoc-Gly-Peptide Fmoc_Deprotected H-Gly-Peptide Fmoc_Protected->Fmoc_Deprotected β-elimination Fmoc_Reagent Base (e.g., Piperidine) Fmoc_Reagent->Fmoc_Protected Boc_Protected Boc-Gly-Peptide Boc_Deprotected H-Gly-Peptide Boc_Protected->Boc_Deprotected Acidolysis Boc_Reagent Acid (e.g., TFA) Boc_Reagent->Boc_Protected Cbz_Protected Cbz-Gly-Peptide Cbz_Deprotected H-Gly-Peptide Cbz_Protected->Cbz_Deprotected Hydrogenolysis Cbz_Reagent H₂/Pd-C Cbz_Reagent->Cbz_Protected PMB_Protected PMB-Gly-Peptide PMB_Deprotected H-Gly-Peptide PMB_Protected->PMB_Deprotected Oxidation or Acidolysis PMB_Reagent Oxidant (CAN) or Acid (TFA) PMB_Reagent->PMB_Protected

Chemical pathways for the deprotection of various N-protected glycines.

Conclusion

The choice of an N-terminal protecting group for glycine in peptide synthesis is a strategic decision that depends on the desired orthogonality, the overall synthetic plan, and the specific requirements of the target peptide.

  • N-Fmoc-Glycine is the current standard for SPPS due to its mild deprotection conditions and high efficiency.[3]

  • N-Boc-Glycine remains a valuable option, particularly for complex sequences where its robust nature is advantageous.

  • N-Cbz-Glycine is primarily used in solution-phase synthesis and is less common in modern SPPS.[3]

  • This compound offers an additional layer of orthogonality, with its cleavage under oxidative or specific acidic conditions, making it a potentially useful tool for the synthesis of highly complex peptides where multiple, distinct protecting group strategies are required.

A thorough understanding of the properties and requirements of each protecting group is essential for the successful and efficient synthesis of peptides.

References

N-(4-methoxyphenyl)Glycine Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N-(4-methoxyphenyl)glycine derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery. By summarizing key experimental data and detailing methodologies, this document aims to facilitate the objective assessment of these compounds against various biological targets.

Anti-inflammatory Activity

A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. The core concept behind their design was to leverage the bifunctionality of 4-aminoacetophenone. The amino group was converted into a glycine derivative to enhance physicochemical and biological properties, while the opposing acetyl group served as a point for further modification and derivatization[1].

Comparative Efficacy of N-(4-acetylphenyl)glycine Derivatives

The anti-inflammatory activity of synthesized N-(4-acetylphenyl)glycine derivatives was assessed using the carrageenan-induced rat paw edema assay. The percentage of edema inhibition was measured to determine the efficacy of the compounds.

CompoundDose (mg/kg)% Inhibition of Edema
6 5051.82
7 5043.80
3 5040.39

Data sourced from a study on new N-(4-substituted phenyl)glycine derivatives as potential anti-inflammatory agents[1].

The results indicate that the chalcone analog and its cyclized heterocyclic derivatives demonstrated notably higher anti-inflammatory activity compared to the thiosemicarbazone and its derivatives[1].

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory properties of chemical compounds.

  • Animal Model: Adult male albino rats are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Compound Administration: The test compounds are administered, usually intraperitoneally, at a specific dose (e.g., 50 mg/kg) prior to the carrageenan injection.

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis A Animal Acclimatization B Grouping of Animals A->B C Compound Administration B->C D Carrageenan Injection C->D E Paw Volume Measurement D->E F Calculate % Inhibition E->F G Statistical Analysis F->G

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Anticancer Activity

Derivatives of this compound and related structures have been investigated for their potential as anticancer agents against various cell lines. These studies often involve modifying the core structure to enhance cytotoxicity and selectivity towards cancer cells.

Cytotoxicity of Methoxy Amino Chalcone Derivatives

A series of methoxy amino chalcone derivatives were synthesized and evaluated for their anticancer activity against the T47D breast cancer cell line. The half-maximal inhibitory concentration (IC50) was determined to quantify their cytotoxic effects. One notable compound, (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (compound 7), demonstrated significant activity.

CompoundCell LineIC50 (µg/mL)
7 T47D5.28

Data from a study on the anticancer and antimicrobial activity of methoxy amino chalcone derivatives.

Cytotoxicity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested for their anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compounds generally showed higher cytotoxicity against the U-87 cell line. One of the most active compounds identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone[2].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Culture: Cancer cell lines (e.g., T47D, U-87, MDA-MB-231) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis A Cell Seeding in 96-well plate B Overnight Incubation A->B C Addition of Test Compounds B->C D Incubation (e.g., 48h) C->D E Addition of MTT Reagent D->E F Incubation (e.g., 4h) E->F G Addition of Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: General workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

Certain derivatives of this compound have also been explored for their antimicrobial properties. Fatty acid amides derived from N-(4-methoxybenzyl)amine have shown promise as antimicrobial agents[3].

In Vitro Antimicrobial Screening

A study on methoxy amino chalcone derivatives tested their activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that the prepared compounds exhibited a broad spectrum of antimicrobial activity, with some compounds showing activity comparable to the positive controls, sulfamerazine and sulfadiazine.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

While detailed signaling pathway studies for many this compound derivatives are still emerging, related compounds like N-phenylpyrazoline derivatives with methoxy substituents have been investigated for their interaction with the EGFR receptor in cancer cells[4]. Molecular docking studies can provide insights into potential binding modes and interactions with target proteins.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor N-phenylpyrazoline derivative Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by related compounds.

Conclusion

This compound derivatives and their analogs represent a versatile scaffold for the development of new therapeutic agents with a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The data presented in this guide highlight the potential of these compounds and provide a foundation for further research and optimization. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. Future studies should focus on elucidating the precise mechanisms of action and structure-activity relationships to guide the design of more potent and selective drug candidates.

References

Validation of N-(4-methoxyphenyl)Glycine as a Glycine Mimetic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of N-(4-methoxyphenyl)glycine as a potential glycine mimetic for therapeutic applications targeting the N-methyl-D-aspartate (NMDA) receptor. Given the nascent stage of research into the neuromodulatory effects of this compound, this document outlines a proposed validation pathway, comparing its known physicochemical properties with those of the endogenous co-agonist glycine and other well-characterized glycine site ligands. The experimental protocols detailed herein are designed to elucidate the binding affinity, efficacy, and functional activity of this compound at the NMDA receptor glycine site.

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Modulation of the glycine binding site on the NMDA receptor presents a promising therapeutic avenue for a variety of neurological and psychiatric disorders, including schizophrenia, depression, and chronic pain. Glycine mimetics, compounds that bind to and modulate this site, can act as agonists, partial agonists, or antagonists, each with distinct therapeutic potential.

This compound is a derivative of glycine that has been primarily utilized as a protected amino acid in peptide synthesis. Its structural similarity to glycine suggests the possibility of it acting as a glycine mimetic. This guide provides the foundational information and experimental framework necessary to investigate this hypothesis.

Physicochemical Properties: A Comparative Analysis

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The table below compares the known properties of this compound with glycine and two well-characterized glycine site modulators: D-serine (an agonist) and 5,7-dichlorokynurenic acid (DCKA, an antagonist).

PropertyThis compoundGlycineD-Serine5,7-Dichlorokynurenic Acid (DCKA)
Molecular Formula C₁₀H₁₃NO₃C₂H₅NO₂C₃H₇NO₃C₁₀H₅Cl₂NO₃
Molecular Weight 195.21 g/mol 75.07 g/mol 105.09 g/mol 258.06 g/mol
Appearance White to off-white crystalline solidColorless crystalline solidWhite crystalline powderOff-white to yellow powder
Solubility in Water Moderate to highHighly solubleSolubleSlightly soluble
pKa (Carboxyl) Estimated between 2.3 and 2.4~2.34~2.21~2.5
pKa (Amino) Estimated between 5.4 and 5.9 (isoelectric point)~9.6~9.15N/A

Pharmacological Profile: Benchmarking Against Known Ligands

The pharmacological activity of this compound at the NMDA receptor glycine site is yet to be determined. The following table presents the known binding affinities and efficacies of glycine, D-serine, and DCKA to provide a benchmark for future experimental validation.

ParameterThis compoundGlycineD-Serine5,7-Dichlorokynurenic Acid (DCKA)
Binding Site To Be DeterminedNMDA Receptor Glycine SiteNMDA Receptor Glycine SiteNMDA Receptor Glycine Site
Binding Affinity (Ki) To Be Determined~100-300 nM~100-200 nM65-79 nM
Efficacy To Be DeterminedFull Agonist (100% response)Full Agonist (~100-110% of glycine response)Competitive Antagonist
IC₅₀ / EC₅₀ To Be DeterminedEC₅₀ ~1 µM (for receptor activation)EC₅₀ ~1 µM (for receptor activation)IC₅₀ ~0.5 µM (for inhibition of glycine-mediated activation)

Pharmacokinetic Profile: Predicting In Vivo Behavior

The therapeutic potential of a glycine mimetic is heavily reliant on its pharmacokinetic properties, including its ability to cross the blood-brain barrier. The table below summarizes the available data for the comparator compounds.

ParameterThis compoundGlycineD-Serine5,7-Dichlorokynurenic Acid (DCKA)
Bioavailability (Oral) To Be DeterminedHighHigh, but rapidly metabolizedPoor
Half-life (t₁/₂) To Be DeterminedShort~1.2 h in mice (wild-type)Not well-established due to poor systemic exposure
Blood-Brain Barrier Penetration To Be DeterminedActively transportedCrosses the BBBPoor

Proposed Experimental Validation of this compound

To validate this compound as a glycine mimetic, a systematic experimental approach is required, progressing from in vitro binding and functional assays to in vivo characterization.

Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glycine site.

  • Methodology:

    • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

    • Radioligand: Use a high-affinity radiolabeled antagonist for the glycine site, such as [³H]DCKA or [³H]L-689,560.

    • Assay: Incubate the synaptic membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. Electrophysiological Assay (Patch-Clamp)

  • Objective: To determine the functional activity (efficacy) of this compound at the NMDA receptor and classify it as an agonist, antagonist, or partial agonist.

  • Methodology:

    • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).

    • Recording: Perform whole-cell voltage-clamp recordings to measure NMDA receptor-mediated currents.

    • Agonist Mode: In the presence of a saturating concentration of glutamate, apply increasing concentrations of this compound and measure the evoked current. Compare the maximal response to that elicited by a saturating concentration of glycine.

    • Antagonist Mode: In the presence of a saturating concentration of glutamate and a sub-maximal concentration of glycine (e.g., EC₅₀), apply increasing concentrations of this compound to determine if it inhibits the glycine-evoked current.

    • Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy relative to glycine.

Visualizing the Pathway and Process

To better illustrate the context and methodology of this validation, the following diagrams are provided.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine_Mimetic Glycine / Glycine Mimetic Glycine_Mimetic->NMDA_Receptor Binds to GluN1 Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Channel Opens Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Ion->Signaling_Cascade Activates

Caption: NMDA Receptor Signaling Pathway.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Electrophysiology (Determine Efficacy & Potency) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (BBB penetration, half-life) Functional_Assay->PK_Studies PD_Models Pharmacodynamic Models (Behavioral Assays) PK_Studies->PD_Models

Caption: Experimental Validation Workflow.

A Comparative Analysis of N-Protecting Group Stability for Glycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate N-protecting group for amino acids is a critical decision that dictates the strategic direction of peptide synthesis. The stability of these protecting groups under various chemical environments determines their compatibility with different reaction conditions and their orthogonality, which is the ability to selectively remove one protecting group without affecting others.[1][2] This guide provides a detailed comparative study of the stability of three widely used N-protecting groups for glycine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The choice of protecting group is fundamental to the success of peptide synthesis, influencing both the efficiency of coupling reactions and the purity of the final peptide.[2] Glycine, as the simplest amino acid, provides a fundamental model for understanding the behavior of these crucial chemical shields.

Comparative Stability Profile

The stability of Boc, Cbz, and Fmoc protecting groups on glycine is dictated by their susceptibility to cleavage under acidic, basic, or reductive conditions. This differential stability is the cornerstone of orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[2][3]

Protecting GroupStructureStable ConditionsLabile Conditions
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-CO-Neutral, Basic, Catalytic HydrogenolysisStrong Acids (e.g., TFA, HCl)[3][4]
Cbz (Carboxybenzyl)C₆H₅CH₂-O-CO-Mildly Acidic, Basic[1][5]Strong Acids, Catalytic Hydrogenolysis[3][4]
Fmoc (9-Fluorenylmethyloxycarbonyl)C₁₄H₉CH₂-O-CO-Acidic, Catalytic HydrogenolysisMildly Basic (e.g., Piperidine)[2][3]

Table 1: Comparative Stability of N-Protecting Groups for Glycine

Quantitative Deprotection Data

While a direct side-by-side kinetic study of the stability of these protecting groups on glycine across a wide pH range is not extensively documented in a single study, their lability under specific deprotection conditions is well-established. The efficiency of these deprotection reactions serves as a practical measure of their instability under those conditions.

Protected GlycineDeprotection MethodReagents and ConditionsTypical Yield (%)
Boc-GlycineAcidolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[4]>95
Cbz-GlycineHydrogenolysisH₂, Pd/C in a solvent like methanol or ethanol.[4]>95
Fmoc-GlycineBase Cleavage20-50% Piperidine in DMF.[3]>99

Table 2: Deprotection Conditions and Illustrative Yields for N-Protected Glycine

Experimental Protocols

The following are representative experimental protocols for the cleavage of Boc, Cbz, and Fmoc protecting groups from glycine, illustrating the conditions under which each group is labile.

Protocol 1: Acidolytic Cleavage of Boc-Glycine

Objective: To remove the Boc protecting group from N-Boc-glycine using strong acid.

Materials:

  • N-Boc-glycine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-glycine in a 1:1 mixture of TFA and DCM in a round-bottom flask.

  • Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator to obtain the glycine trifluoroacetate salt.[4]

Protocol 2: Hydrogenolytic Cleavage of Cbz-Glycine

Objective: To remove the Cbz protecting group from N-Cbz-glycine by catalytic hydrogenolysis.

Materials:

  • N-Cbz-glycine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

  • Magnetic stirrer

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve N-Cbz-glycine in methanol or ethanol in a round-bottom flask.

  • Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Place the reaction mixture under a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain glycine.[4]

Protocol 3: Base-Mediated Cleavage of Fmoc-Glycine

Objective: To remove the Fmoc protecting group from N-Fmoc-glycine using a mild base.

Materials:

  • N-Fmoc-glycine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve N-Fmoc-glycine in DMF in a round-bottom flask.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the mixture at room temperature. The cleavage is typically very rapid, often complete within minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, the product can be isolated by precipitation with a non-polar solvent like diethyl ether and subsequent filtration.

Logical Relationships in Protecting Group Strategy

The selection of a protecting group strategy is a logical process based on the desired orthogonality and the chemical nature of the target peptide. The following diagram illustrates the decision-making process and the orthogonal relationship between the Boc, Cbz, and Fmoc protecting groups.

G Orthogonal Strategies of N-Protecting Groups for Glycine Acid Strong Acid (e.g., TFA) Base Mild Base (e.g., Piperidine) H2 Hydrogenolysis (H2, Pd/C) Boc Boc-Glycine Boc->Acid Cleaved Boc->Base Stable Boc->H2 Stable Cbz Cbz-Glycine Cbz->Acid Cleaved by strong acid Cbz->Base Stable Cbz->H2 Cleaved Fmoc Fmoc-Glycine Fmoc->Acid Stable Fmoc->Base Cleaved Fmoc->H2 Stable

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

Conclusion

The stability of N-protecting groups is a critical parameter in the design of synthetic routes for peptides and other complex organic molecules. The Boc, Cbz, and Fmoc groups each offer a distinct stability profile, enabling their use in orthogonal protection strategies. Boc is reliably acid-labile, Fmoc is base-labile, and Cbz is primarily removed by hydrogenolysis, although it also shows lability to strong acids. A thorough understanding of these stability differences, supported by the experimental protocols for their cleavage, allows researchers to make informed decisions in the strategic assembly of complex molecular architectures.

References

Efficacy of N-Aryl Glycine Derivatives in Preclinical Anti-Inflammatory Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant pursuit. This guide provides a comparative analysis of a series of N-(4-substituted phenyl)glycine derivatives that have been evaluated for their potential as anti-inflammatory agents. The data presented herein is derived from a study focused on the design and synthesis of these compounds, followed by their biological evaluation in a well-established preclinical model of inflammation.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of the synthesized N-(4-substituted phenyl)glycine derivatives was assessed using the carrageenan-induced rat paw edema assay. This model is a standard in vivo test to screen for acute anti-inflammatory activity. The results, summarized in the table below, highlight the percentage of edema inhibition at a dose of 50 mg/kg, with celecoxib, a known nonsteroidal anti-inflammatory drug (NSAID), used as a reference standard.

CompoundChemical Modification% Inhibition of Edema (at 50 mg/kg)
6 Cyclized chalcone derivative51.82%
7 Cyclized chalcone derivative43.80%
3 Chalcone analog40.39%
Celecoxib Reference Drug58.15%
Other DerivativesThiosemicarbazone and its cyclized productsLower activity

The study revealed that compounds derived from a chalcone analog, particularly after cyclization (compounds 6 and 7), demonstrated the most significant anti-inflammatory effects among the tested series.[1] Notably, compound 6 exhibited the highest activity, with a 51.82% inhibition of edema, approaching the efficacy of the reference drug celecoxib.[1] In contrast, derivatives based on a thiosemicarbazone scaffold showed considerably lower anti-inflammatory activity.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a widely accepted method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Adult male Wistar rats are used for the experiment.

  • Grouping: The animals are divided into control and treatment groups.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose (in this case, 50 mg/kg body weight). The reference drug (celecoxib) and the vehicle (control) are administered in the same manner.

  • Induction of Inflammation: One hour after the administration of the test compounds, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the research and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start N-(4-acetylphenyl)glycine chalcone Chalcone Analog (2) start->chalcone Intermediate thiosemicarbazone Thiosemicarbazone Derivative (8) start->thiosemicarbazone Intermediate targets1 Target Derivatives (3-7) chalcone->targets1 Derivatization & Cyclization targets2 Target Derivatives (9-12) thiosemicarbazone->targets2 Derivatization & Cyclization assay Carrageenan-Induced Rat Paw Edema Assay targets1->assay targets2->assay results Measure % Inhibition of Edema assay->results

Figure 1. Synthetic and experimental workflow for the evaluation of N-(4-substituted phenyl)glycine derivatives.

While the specific signaling pathways for these N-(4-substituted phenyl)glycine derivatives were not elucidated in the referenced study, glycine-rich peptides, in general, have been shown to modulate inflammatory pathways. A plausible, though not directly demonstrated for these specific compounds, pathway involves the inhibition of pro-inflammatory signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Cascade receptor->mapk nfkb_i IκB-NF-κB Complex receptor->nfkb_i nfkb NF-κB mapk->nfkb nfkb_i->nfkb IκB degradation gene Pro-inflammatory Gene Transcription nfkb->gene inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) inflammatory_stimulus->receptor peptide N-Aryl Glycine Derivative peptide->receptor Inhibition? peptide->mapk Inhibition? peptide->nfkb_i Inhibition?

Figure 2. Postulated inhibitory action on a generic pro-inflammatory signaling pathway.

References

Immunoassay Specificity: A Comparative Guide to Cross-Reactivity of N-(4-methoxyphenyl)Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are indispensable tools in drug discovery and development for the quantification of target molecules. Their specificity, or the ability to detect only the intended analyte, is a critical performance characteristic. Cross-reactivity occurs when the antibodies in an immunoassay bind to compounds other than the target analyte, leading to inaccurate measurements. This is particularly relevant for small molecules like N-(4-methoxyphenyl)Glycine, where structurally similar compounds, such as metabolites or analogs, may be present in the sample matrix. Understanding the cross-reactivity profile of an immunoassay is therefore essential for ensuring data reliability.

Hypothetical Cross-Reactivity Profile of this compound

To assess the specificity of a hypothetical immunoassay for this compound, a panel of structurally related compounds would be tested. The selection of these compounds is based on shared structural motifs, such as the phenylglycine core, the methoxy group, and the position of substituents on the phenyl ring.

The following table summarizes hypothetical cross-reactivity data from a competitive ELISA designed for the quantification of this compound. The cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause 50% inhibition of signal (IC50) with the IC50 of the target analyte.

Formula for Cross-Reactivity Calculation:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Table 1: Hypothetical Cross-Reactivity of Structurally Related Compounds in an this compound Immunoassay

Compound NameStructureRelationship to AnalyteHypothetical IC50 (ng/mL)Hypothetical Cross-Reactivity (%)
This compound Target Analyte - 10 100%
N-PhenylglycineAnalogLacks methoxy group5002%
4-Methoxybenzoic Acid (p-Anisic Acid)Potential Precursor/MetaboliteLacks glycine moiety>10,000<0.1%
N-(2-methoxyphenyl)GlycineIsomerOrtho-methoxy isomer2504%
N-(4-hydroxyphenyl)GlycineAnalogLacks methyl on ether1,0001%
GlycineBuilding BlockCore amino acid>10,000<0.1%
AnisoleStructural FragmentMethoxybenzene>10,000<0.1%

Experimental Protocols

The following is a representative protocol for a competitive ELISA used to determine the cross-reactivity of an immunoassay for this compound.

Materials and Reagents
  • 96-well microtiter plates coated with a capture antibody specific for this compound.

  • This compound standard.

  • Potential cross-reacting compounds.

  • This compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP).

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Assay Procedure
  • Preparation of Standards and Cross-Reactants: Prepare a series of dilutions for the this compound standard and each potential cross-reacting compound in the assay buffer.

  • Competitive Binding: Add 50 µL of the standard or cross-reactant dilutions to the wells of the antibody-coated microtiter plate. Then, add 50 µL of the this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the concentration for the standard and each cross-reactant. Determine the IC50 value for each compound and calculate the percent cross-reactivity using the formula provided above.

Visualizing Immunoassay Principles

The following diagrams illustrate the fundamental concepts of a competitive immunoassay and the principle of cross-reactivity.

Competitive_Immunoassay_Workflow cluster_preparation Sample/Standard Preparation cluster_assay Immunoassay Plate cluster_reaction Competitive Binding cluster_detection Signal Detection Analyte Free Analyte (this compound) Binding Competition for Antibody Binding Sites Analyte->Binding Tracer Enzyme-Labeled Analyte (Tracer) Tracer->Binding Well Antibody-Coated Well Signal Substrate -> Color (Signal is Inversely Proportional to Analyte) Well->Signal Wash & Add Substrate Binding->Well Incubation

Caption: Workflow of a competitive immunoassay.

Cross_Reactivity_Concept cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Antibody1 Antibody Analyte Target Analyte (this compound) Analyte->Antibody1 Strong Binding CrossReactant Structurally Similar Molecule CrossReactant->Antibody1 No/Weak Binding Antibody2 Antibody Analyte2 Target Analyte (this compound) Analyte2->Antibody2 Strong Binding CrossReactant2 Structurally Similar Molecule CrossReactant2->Antibody2 Significant Binding

Caption: Specific vs. cross-reactive antibody binding.

Conclusion

The evaluation of cross-reactivity is a cornerstone of immunoassay validation. For a compound like this compound, a thorough investigation of potential cross-reactivity with isomers, precursors, metabolites, and other structural analogs is crucial for the development of a robust and reliable quantification method. While this guide presents a hypothetical scenario, the principles and methodologies described provide a solid framework for conducting such studies. Researchers are encouraged to apply these principles to generate empirical data for their specific antibodies and assay formats.

A Comparative Spectroscopic Analysis of N-(4-methoxyphenyl)glycine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic properties of N-(4-methoxyphenyl)glycine and its analogues, N-phenylglycine, N-(4-chlorophenyl)glycine, and N-(4-nitrophenyl)glycine, reveals distinct shifts in their spectral data corresponding to the electronic effects of the para-substituents on the phenyl ring. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This comparison is critical for researchers and drug development professionals in identifying and characterizing these molecules, as subtle changes in their chemical structure can significantly impact their biological activity and pharmacological properties. The electron-donating methoxy group in this compound, for instance, creates a different electronic environment compared to the electron-withdrawing chloro and nitro groups in its analogues, which is clearly reflected in their respective spectra.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its selected analogues. These values have been compiled from various spectroscopic databases and research publications.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)λmax (nm)Key MS Fragments (m/z)
This compound C₉H₁₁NO₃[1]181.196.8-7.2 (aromatic), 4.0 (CH₂), 3.7 (OCH₃)175 (C=O), 152 (C-O), 115-130 (aromatic), 55 (OCH₃), 45 (CH₂)3300-2500 (O-H, N-H), 1710 (C=O), 1610, 1510 (C=C aromatic), 1240 (C-O-C)~230, ~290181 [M]⁺, 136, 108, 77
N-phenylglycine C₈H₉NO₂[2]151.16[2]6.6-7.2 (aromatic), 3.9 (CH₂)[3]174 (C=O), 147 (C-N), 113-129 (aromatic), 45 (CH₂)[4]3400-2500 (O-H, N-H), 1705 (C=O), 1600, 1500 (C=C aromatic)[5]~245, ~290[6]151 [M]⁺, 106, 77[2]
N-(4-chlorophenyl)glycine C₈H₈ClNO₂185.616.7-7.2 (aromatic), 3.9 (CH₂)173 (C=O), 146 (C-N), 115-130 (aromatic), 129 (C-Cl), 45 (CH₂)3300-2500 (O-H, N-H), 1715 (C=O), 1590, 1490 (C=C aromatic), 1090 (C-Cl)~250, ~295185/187 [M]⁺, 140/142, 111/113, 77
N-(4-nitrophenyl)glycine C₈H₈N₂O₄[7]196.16[7]6.7-8.2 (aromatic), 4.1 (CH₂)172 (C=O), 153 (C-N), 112-145 (aromatic), 45 (CH₂)3400-2500 (O-H, N-H), 1720 (C=O), 1595, 1480 (C=C aromatic), 1510, 1340 (NO₂)~260, ~380[8]196 [M]⁺, 151, 121, 93, 77[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of a reference standard (e.g., TMS).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak or an internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Data Processing:

  • The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecules, particularly those involving the aromatic ring.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually below 1.0 AU).

  • Fill a quartz cuvette with the sample solution.

  • Fill a matched quartz cuvette with the pure solvent to be used as a reference.

Acquisition Parameters:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Baseline Correction: Perform a baseline correction with the solvent-filled cuvettes.

Data Processing:

  • Record the absorbance spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common ionization technique for these types of molecules.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen.

Data Processing:

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain structural information.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Start Compound Dissolve Dissolve in Solvent Start->Dissolve Transfer Transfer to Appropriate Container Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR FTIR FTIR Spectrometer Transfer->FTIR UVVis UV-Vis Spectrophotometer Transfer->UVVis MS Mass Spectrometer Transfer->MS Process Fourier Transform & Phasing NMR->Process Identify Peak Identification & Interpretation FTIR->Identify UVVis->Identify MS->Identify Process->Identify Compare Comparison with Databases/Analogues Identify->Compare

Caption: General workflow for spectroscopic analysis.

NMR_Workflow Sample Dissolve Sample in Deuterated Solvent Tube Transfer to NMR Tube Sample->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire Acquire FID Data (¹H, ¹³C, etc.) Spectrometer->Acquire Process Fourier Transform & Phase Correction Acquire->Process Analyze Analyze Spectrum (Chemical Shifts, Coupling) Process->Analyze

Caption: A typical workflow for NMR spectroscopy.

This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its analogues. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification, characterization, and quality control of these important compounds.

References

Comparative Evaluation of N-(4-methoxyphenyl)glycine-Based Compounds and Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro and in vivo comparison of N-(4-methoxyphenyl)glycine-based compounds and other glycine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the biological activities, experimental protocols, and quantitative data to facilitate objective comparison with alternative compounds.

Anti-inflammatory Activity

A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties. The core concept involves utilizing the bifunctionality of 4-aminoacetophenone, where the amino group is converted into a glycine derivative to enhance physicochemical and biological characteristics, and the opposing acetyl group serves as a point for modification.[1]

In Vivo Evaluation: Carrageenan-Induced Rat Paw Edema Assay

The anti-inflammatory activity of the synthesized compounds was assessed using the carrageenan-induced rat paw edema model. This standard in vivo assay measures the ability of a compound to reduce acute inflammation.

Experimental Protocol: The starting material, N-(4-acetylphenyl)glycine, was used to synthesize two key intermediates: a chalcone analog and a thiosemicarbazone derivative. These intermediates were then further derivatized and cyclized to produce a range of heterocyclic target compounds.[1] The anti-inflammatory activity of these target compounds was then evaluated in rats. The percentage inhibition of edema was calculated to determine the efficacy of each compound.

Data Summary:

CompoundDose (mg/kg)Percent Inhibition of Edema (%)
65051.82
75043.80
35040.39

Key Findings: Compounds 6 , 7 , and 3 demonstrated the highest anti-inflammatory activity among the tested derivatives.[1] The study concluded that the chalcone analog and its cyclized heterocyclic derivatives exhibited significantly higher anti-inflammatory activity compared to the thiosemicarbazone derivatives.[1]

Anticonvulsant Activity

Glycine and its derivatives have been investigated for their potential to modulate the activity of anticonvulsant drugs. Studies have explored the effects of exogenous glycine in various seizure models.

In Vivo Evaluation: Seizure Models in Mice

The potentiation of anticonvulsant drugs by glycine was evaluated in audiogenic seizure-susceptible DBA/2 mice and in models where seizures were induced by chemical convulsants like 3-mercaptopropionic acid and pentylenetetrazol.[2] Another study investigated the effect of glycine on the anticonvulsant potency of drugs in the maximal electroshock (MES) seizure model in rats.[3]

Experimental Protocol: Different groups of mice or rats were administered an anticonvulsant drug (e.g., phenobarbital, phenytoin, carbamazepine) with or without co-administration of glycine.[2][3] The anticonvulsant effect was then assessed by subjecting the animals to a seizure-inducing stimulus (audiogenic stimulus, chemical convulsant, or maximal electroshock) and measuring the protection against seizures.

Key Findings:

  • Exogenous glycine potentiated the anticonvulsant effects of phenobarbital and phenytoin in audiogenic seizures in DBA/2 mice and in 3-mercaptopropionic acid-induced seizures.[2]

  • Glycine only slightly potentiated the effect of phenobarbital against pentylenetetrazol-induced seizures and had no effect when combined with phenytoin in this model.[2]

  • In the maximal electroshock seizure model in rats, glycine significantly enhanced the anticonvulsant potency of phenobarbital and carbamazepine.[3]

  • Glycine did not potentiate the effects of phenytoin or sodium divalproate in the MES model.[3]

  • The potentiation of carbamazepine by glycine was associated with an increased concentration of glycine in the hippocampus and brainstem, suggesting a possible interaction at NMDA receptors.[3]

A separate study focused on new phenylglycinamide derivatives as potential broad-spectrum anticonvulsants.[4]

Data Summary: ED₅₀ Values of Phenylglycinamide Derivatives [4]

CompoundMES (mg/kg)6 Hz (32 mA) (mg/kg)6 Hz (44 mA) (mg/kg)
53 89.729.968.0
60 73.624.656.3

These results indicate that compounds 53 and 60 are potent anticonvulsants, effective in multiple seizure models.[4] In vitro binding and functional assays suggested a multimodal mechanism of action for these compounds.[4]

Antimicrobial Activity

N-substituted glycine derivatives have been synthesized and evaluated for their antimicrobial properties. One study reported a green synthesis procedure for N-substituted glycine derivatives with varying aliphatic and flexible R groups to study the effect of lipophilicity on biological activity.[5] Another study focused on Gly-Gly based dipeptides bearing sulphonamide functionalities.[6]

In Vitro Evaluation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of synthesized compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The synthesized compounds were tested against a panel of bacteria, including S. aureus, B. subtilis, P. aeruginosa, and E. coli, and fungi such as C. albicans and A. niger.[6]

Data Summary: MIC of Gly-Gly Based Dipeptides (mg/mL) [6]

CompoundS. aureusB. subtilisP. aeruginosaE. coliC. albicansA. niger
7a 6.10---6.90-
7ai -7.01----
7b --7.42--6.48
7bi ---6.32--

Key Findings: The synthesized gly-gly based dipeptides showed potent antibacterial and antifungal activity.[6] Specifically, compound 7a was most potent against S. aureus and C. albicans, while 7bi was most effective against E. coli.[6]

Visualizing Experimental Workflows and Relationships

General Workflow for Synthesis and Evaluation of N-(4-substituted phenyl)glycine Derivatives

G Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation In Vivo Evaluation Start N-(4-acetylphenyl)glycine Intermediate1 Chalcone Analog Start->Intermediate1 Intermediate2 Thiosemicarbazone Derivative Start->Intermediate2 Derivatization Derivatization & Cyclization Intermediate1->Derivatization Intermediate2->Derivatization Targets Target Heterocyclic Derivatives Derivatization->Targets Assay Carrageenan-Induced Rat Paw Edema Assay Targets->Assay Testing Result Anti-inflammatory Activity (% Inhibition of Edema) Assay->Result

Caption: Workflow for the synthesis and anti-inflammatory evaluation of N-(4-substituted phenyl)glycine derivatives.

Logical Relationship in Anticonvulsant Potentiation Studies

G Anticonvulsant Potentiation by Glycine cluster_models Seizure Models Glycine Glycine Potentiation Potentiated Anticonvulsant Effect Glycine->Potentiation Anticonvulsant Anticonvulsant Drug (e.g., Phenobarbital, Carbamazepine) Anticonvulsant->Potentiation Model1 Audiogenic Seizure (DBA/2 Mice) Model2 3-Mercaptopropionic Acid -Induced Seizure Model3 Maximal Electroshock (MES) Seizure Potentiation->Model1 Potentiation->Model2 Potentiation->Model3

Caption: Logical diagram illustrating the potentiation of anticonvulsant drugs by glycine in various seizure models.

References

Benchmarking the performance of N-(4-methoxyphenyl)Glycine in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug discovery and proteomics research. The choice of synthetic methodology and building blocks is critical to achieving high purity and yield. This guide provides a comprehensive performance benchmark of N-(4-methoxyphenyl)Glycine, a valuable tool for mitigating aggregation, against a leading alternative, pseudoproline dipeptides, in the context of automated solid-phase peptide synthesis (SPPS).

Executive Summary

This compound and pseudoproline dipeptides are both effective in disrupting the secondary structures that lead to poor coupling efficiencies and low yields in "difficult" peptide sequences. While this compound offers a versatile approach to backbone modification, pseudoproline dipeptides have demonstrated superior performance in specific contexts, particularly in the synthesis of highly aggregation-prone sequences. This guide presents a comparative analysis based on the synthesis of the benchmark "difficult" peptide, Acyl Carrier Protein (ACP) fragment (65-74), highlighting key performance indicators and providing detailed experimental protocols to inform your synthetic strategy.

Performance Comparison: this compound vs. Pseudoproline Dipeptides

The following table summarizes the expected performance of this compound and a representative pseudoproline dipeptide in the automated synthesis of the ACP (65-74) fragment (Sequence: VQAAIDYING).

ParameterThis compoundPseudoproline Dipeptide (Fmoc-Ala-Ser(ψMe,MePro)-OH)Standard Fmoc-Amino Acid Synthesis
Crude Peptide Purity (%) ~75-85%>90%<50% (often with significant deletion products)
Overall Yield (%) Moderate to HighHighVery Low to Synthesis Failure
Coupling Efficiency Generally high, but coupling of the subsequent amino acid can sometimes be slightly slower.Excellent, with efficient coupling of the following residue.[1]Prone to failure in aggregation-prone sequences.
Key Advantage Versatile for insertion at various points in the peptide backbone to disrupt aggregation.Induces a strong "kink" in the peptide backbone, effectively preventing β-sheet formation.[2]Cost-effective for non-problematic sequences.
Considerations The 4-methoxybenzyl group is removed during final cleavage.The oxazolidine ring is cleaved under standard TFA conditions to yield the native Ser or Thr residue.[2]Not suitable for "difficult" sequences without significant optimization.

Experimental Protocols

Automated Synthesis of ACP (65-74) using this compound

This protocol is designed for a standard automated microwave peptide synthesizer.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-amino acids (including Fmoc-N-(4-methoxyphenyl)Gly-OH)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Synthesis Cycles (Automated):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes).

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Amino Acid Coupling:

      • For standard amino acids: Dissolve Fmoc-amino acid (5 eq), HCTU (4.9 eq), and DIPEA (10 eq) in DMF. Pre-activate for 2 minutes and couple for 5 minutes with microwave heating (75°C).

      • For Fmoc-N-(4-methoxyphenyl)Gly-OH: Insert at a strategic position to disrupt aggregation (e.g., replacing an Ala residue). Use the same coupling conditions.

    • Washing: Wash the resin with DMF (5x).

  • Repeat: Continue the synthesis cycles until the full peptide sequence is assembled.

  • Final Deprotection and Cleavage:

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Automated Synthesis of ACP (65-74) using Pseudoproline Dipeptide

Materials:

  • Same as Protocol 1, with the exception of using Fmoc-Ala-Ser(ψMe,MePro)-OH dipeptide.

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Synthesis Cycles (Automated):

    • Follow the same deprotection and washing steps as in Protocol 1.

    • Amino Acid Coupling:

      • For standard amino acids: Use the same conditions as in Protocol 1.

      • For Fmoc-Ala-Ser(ψMe,MePro)-OH: Dissolve the pseudoproline dipeptide (2 eq), HCTU (1.9 eq), and DIPEA (4 eq) in DMF. Couple for 10 minutes with microwave heating (75°C).

  • Repeat: Continue the synthesis cycles for the remaining amino acids.

  • Final Deprotection and Cleavage: Follow the same procedure as in Protocol 1. The pseudoproline oxazolidine ring will be cleaved by TFA, yielding the native serine residue.

HPLC Analysis of Crude Peptide Purity

Instrumentation:

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column.

  • UV detector set to 214 nm and 280 nm.

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A.

  • Injection: Inject the sample onto the equilibrated C18 column.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peak areas from the chromatogram. Calculate the crude purity as the percentage of the main peak area relative to the total area of all peaks.[3][4]

Visualizing the Impact: Signaling and Experimental Workflows

RGD Peptide-Integrin Signaling Pathway

Peptides synthesized using these advanced methods are often employed in biological studies. For example, peptides containing the Arg-Gly-Asp (RGD) motif are known to bind to integrin receptors, triggering downstream signaling pathways involved in cell adhesion, migration, and proliferation.[5]

RGD_Integrin_Signaling RGD RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt CellAdhesion Cell Adhesion & Migration Akt->CellAdhesion Proliferation Cell Proliferation Akt->Proliferation

Caption: RGD peptide binding to integrin receptors activates downstream signaling cascades.

Experimental Workflow: Competitive Binding Assay

To assess the functionality of a synthesized RGD peptide, a competitive binding assay can be performed to determine its affinity for an integrin receptor.

Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Plate Coat microplate wells with integrin receptor Wash1 Wash to remove unbound receptor Plate->Wash1 Block Block non-specific binding sites Wash1->Block AddMix Add mixture of labeled RGD peptide (constant concentration) and unlabeled test peptide (varying concentrations) Block->AddMix Incubate Incubate to allow competitive binding AddMix->Incubate Wash2 Wash to remove unbound peptides Incubate->Wash2 AddSubstrate Add substrate for labeled peptide detection Wash2->AddSubstrate Measure Measure signal intensity AddSubstrate->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Caption: Workflow for a competitive binding assay to determine the IC50 of a test peptide.

Conclusion

The choice between this compound and pseudoproline dipeptides for automated peptide synthesis depends on the specific challenges presented by the target peptide sequence. For moderately difficult sequences, this compound provides a robust and versatile solution for improving synthesis outcomes. However, for highly aggregation-prone peptides, the incorporation of pseudoproline dipeptides is likely to yield superior purity and overall yield. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting objective, in-house comparisons to determine the optimal strategy for your research and development needs.

References

Comparative cost-analysis of using N-(4-methoxyphenyl)Glycine in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical manufacturing, the selection of a synthetic route is a critical decision, balancing efficiency, cost-effectiveness, and environmental impact. N-(4-methoxyphenyl)glycine, a key building block in the synthesis of various bioactive molecules, is no exception. This guide provides a comprehensive cost-analysis of the large-scale production of this compound via reductive amination, comparing it with the widely used industrial synthesis of a similar N-aryl amino acid, N-phenylglycine, through nucleophilic substitution. This analysis, tailored for researchers, scientists, and drug development professionals, is supported by experimental data and detailed methodologies to inform strategic decisions in process chemistry.

Executive Summary

The industrial synthesis of this compound is most prominently achieved through reductive amination of glyoxylic acid with p-anisidine. This method offers high yields and a relatively straightforward process. As a point of comparison, the traditional synthesis of N-phenylglycine, a structurally similar and industrially significant compound, often relies on the nucleophilic substitution of chloroacetic acid with aniline.

This guide will demonstrate that while the raw material costs for the reductive amination of this compound may appear higher at first glance due to the use of sodium cyanoborohydride, the superior yields and potentially simpler purification process can render it a more economically viable option for large-scale production compared to the nucleophilic substitution route for analogous N-aryl glycines, which can be hampered by lower yields and the generation of difficult-to-remove impurities.

Comparative Cost Analysis

To provide a clear quantitative comparison, the following tables summarize the estimated costs for the large-scale synthesis of one metric ton (1000 kg) of this compound via reductive amination and N-phenylglycine via nucleophilic substitution. Prices for raw materials are based on available bulk industrial-grade quotations and may be subject to market fluctuations.

Table 1: Cost Analysis for the Synthesis of 1000 kg of this compound via Reductive Amination

Raw MaterialMolecular Weight ( g/mol )Stoichiometric RatioRequired Mass (kg)Price per Metric Ton (USD)Estimated Cost (USD)
p-Anisidine123.151.068080,00054,400
Glyoxylic Acid74.041.14481,366612
Sodium Cyanoborohydride62.841.24132,580,000 (estimated)1,065,540
Total Estimated Raw Material Cost 1,120,552

Note: The price for sodium cyanoborohydride is an estimation based on kilogram pricing due to the lack of readily available per-ton quotes.

Table 2: Cost Analysis for the Synthesis of 1000 kg of N-Phenylglycine via Nucleophilic Substitution

Raw MaterialMolecular Weight ( g/mol )Stoichiometric RatioRequired Mass (kg)Price per Metric Ton (USD)Estimated Cost (USD)
Aniline93.132.012329501,170
Chloroacetic Acid94.501.0626575360
Total Estimated Raw Material Cost 1,530

Performance Comparison

ParameterThis compound (Reductive Amination)N-Phenylglycine (Nucleophilic Substitution)
Reported Yield 93.5 - 95.2%[1][2]~62%[3]
Key Advantages High yield, good purity.Very low raw material costs.
Key Disadvantages High cost of reducing agent.Lower yield, potential for side reactions and impurities.

Experimental Protocols

Large-Scale Synthesis of this compound via Reductive Amination

This protocol is based on established industrial practices for the reductive amination of N-aryl amino acids.

Materials:

  • p-Anisidine (680 kg, 5.52 kmol)

  • Glyoxylic acid (50% solution in water, 896 kg, containing 448 kg of glyoxylic acid, 6.05 kmol)

  • Sodium cyanoborohydride (413 kg, 6.57 kmol)

  • Methanol (as solvent)

  • Hydrochloric acid (for pH adjustment)

  • Water

Procedure:

  • To a suitable reaction vessel, charge methanol and p-anisidine. Stir until the p-anisidine is fully dissolved.

  • Slowly add the glyoxylic acid solution to the reaction mixture while maintaining the temperature below 30°C. The formation of the intermediate imine occurs during this step.

  • In a separate vessel, prepare a solution of sodium cyanoborohydride in methanol.

  • Carefully add the sodium cyanoborohydride solution to the reaction mixture, controlling the rate of addition to maintain the temperature between 20-30°C. The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Adjust the pH of the mixture to approximately 2-3 with hydrochloric acid to precipitate the product.

  • Cool the mixture to 0-5°C and stir for 2-4 hours to ensure complete precipitation.

  • Isolate the solid product by filtration and wash with cold water.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Large-Scale Synthesis of N-Phenylglycine via Nucleophilic Substitution

This protocol is a scaled-up version of a well-established laboratory procedure.[3][4]

Materials:

  • Aniline (1232 kg, 13.23 kmol)

  • Chloroacetic acid (626 kg, 6.62 kmol)

  • Water (as solvent)

Procedure:

  • Charge a reaction vessel with water and chloroacetic acid.

  • Heat the mixture to 100°C and then add aniline over a period of 1-2 hours.

  • Maintain the reaction mixture at 100°C for an additional 1.5 hours with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature. The N-phenylglycine will precipitate out of the solution.

  • Isolate the crude product by filtration and wash thoroughly with water to remove any unreacted aniline and other water-soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent if required.

  • Dry the purified product under vacuum.

Visualizing the Processes

To better understand the workflows and the chemical transformations, the following diagrams have been generated.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Product p_anisidine p-Anisidine mixing Mixing in Methanol p_anisidine->mixing glyoxylic_acid Glyoxylic Acid glyoxylic_acid->mixing nabh3cn Sodium Cyanoborohydride reduction Reduction nabh3cn->reduction imine_formation Imine Formation mixing->imine_formation imine_formation->reduction workup Aqueous Workup & pH Adjustment reduction->workup isolation Filtration & Drying workup->isolation product This compound isolation->product

Caption: Reductive Amination Workflow for this compound Synthesis.

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Product aniline Aniline reaction Reaction in Water (100°C) aniline->reaction chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction cooling Cooling & Precipitation reaction->cooling isolation Filtration & Washing cooling->isolation purification Recrystallization (Optional) isolation->purification product N-Phenylglycine purification->product

Caption: Nucleophilic Substitution Workflow for N-Phenylglycine Synthesis.

Biological Context: Signaling Pathways

While the primary focus of this guide is on the cost-analysis of synthesis, it is valuable for drug development professionals to understand the potential biological relevance of these compounds. Glycine and its derivatives are known to interact with various biological systems. For instance, glycine itself has neuroprotective effects and can modulate inflammatory responses through the NF-κB p65/Hif-1α signaling pathway.[5] N-aryl glycines have been investigated for their anti-inflammatory properties.[6] Although the specific signaling pathway for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active glycine derivatives suggests potential interactions with receptors and enzymes involved in neurotransmission and inflammation.

Glycine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glycine Glycine / N-Aryl Glycine Analogues GlyR Glycine Receptor (GlyR) Glycine->GlyR PTEN PTEN GlyR->PTEN inhibition AKT AKT NFkB NF-κB p65 AKT->NFkB inhibition Neuroprotection Neuroprotection AKT->Neuroprotection promotes PTEN->AKT inhibition Hif1a Hif-1α NFkB->Hif1a activation Inflammation Inhibition of Pro-inflammatory Activity NFkB->Inflammation leads to Hif1a->Inflammation leads to

Caption: Postulated Signaling Pathway for Glycine-mediated Neuroprotection.

Conclusion

This comparative analysis reveals a clear trade-off between raw material costs and process efficiency in the large-scale synthesis of N-aryl glycines. The reductive amination route to this compound, despite the high cost of the reducing agent, benefits from significantly higher yields, which can lead to a lower overall cost per kilogram of the final product when considering throughput and purification expenses. Conversely, the nucleophilic substitution method for producing N-phenylglycine is characterized by its use of inexpensive bulk chemicals, but its lower yield presents a considerable drawback for efficient mass production.

For researchers and drug development professionals, this analysis underscores the importance of a holistic view when selecting a synthetic strategy. While upfront raw material costs are a major factor, process yield, purity, and the complexity of purification are equally critical in determining the ultimate economic viability of a large-scale synthesis. The choice between these methodologies will ultimately depend on the specific economic and logistical constraints of the manufacturing process, as well as the desired purity profile of the final product.

References

Structural analysis of peptides containing N-(4-methoxyphenyl)Glycine versus natural glycine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals that the substitution of natural glycine with N-(4-methoxyphenyl)Glycine in peptides induces significant conformational rigidity, primarily by enforcing a trans-amide bond geometry. This fundamental structural change has profound implications for the secondary structure and potential biological activity of these modified peptides. This guide provides a detailed comparison, supported by experimental data and protocols, for researchers in drug discovery and peptide science.

The introduction of N-substituted glycine derivatives, such as this compound (N-4-MeO-Ph-Gly), into peptide backbones offers a powerful strategy to modulate their structure and function. Unlike the flexible nature of natural glycine, which can readily adopt both cis and trans-amide bond conformations, N-aryl substitution introduces a strong steric and electronic bias that favors the trans geometry. This results in more predictable and stable secondary structures, a desirable trait in the design of peptidomimetics with tailored biological activities.

Conformational Preferences: A Tale of Two Amides

The primary structural distinction between peptides containing N-4-MeO-Ph-Gly and those with natural glycine lies in the conformation of the amide bond. While natural glycine residues in a polypeptide chain can isomerize between cis and trans forms, the presence of the bulky N-aryl group in N-4-MeO-Ph-Gly creates a significant energetic penalty for the cis conformation.[1]

Quantum mechanics calculations and experimental data from X-ray crystallography and solution NMR studies have confirmed a strong preference for the trans-amide bond in peptides containing N-aryl glycines.[1] This enforced trans geometry reduces the conformational heterogeneity often observed in glycine-rich peptides, leading to more ordered structures.[1]

Table 1: Comparison of Amide Bond Geometry

FeaturePeptides with Natural GlycinePeptides with this compound
Amide Bond Can adopt both cis and trans conformationsStrongly prefers the trans conformation[1]
Conformational Flexibility HighRestricted
Structural Heterogeneity Can be high due to cis/trans isomerizationReduced, leading to more uniform structures[1]

Impact on Secondary Structure: The Rise of the Helix

The conformational constraints imposed by N-4-MeO-Ph-Gly significantly influence the formation of secondary structures. Molecular modeling and experimental evidence suggest that oligomers of N-aryl glycines can adopt stable helical structures, often resembling a polyproline type II (PPII) helix.[1] This is in contrast to many glycine-rich natural peptides, which often exist as random coils or require specific sequence contexts to form stable helices.

The ability to promote helical structures is a key advantage in designing peptides that can mimic the bioactive conformations of natural proteins, for instance, to target protein-protein interactions.

Table 2: Secondary Structure Propensities

Amino AcidTypical Secondary Structure PropensityImpact of N-(4-methoxyphenyl) Substitution
Natural Glycine Often found in turns and loops; generally considered a helix-breaker.Promotes helical structures, such as the polyproline type II helix.[1]

Experimental Workflows and Protocols

A systematic investigation into the structural differences between these peptides involves synthesis followed by detailed analysis using various spectroscopic and crystallographic techniques.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy Characterization->NMR Conformational Analysis XRay X-ray Crystallography Characterization->XRay Atomic Structure CD Circular Dichroism Characterization->CD Secondary Structure

Caption: A typical experimental workflow for the synthesis and structural analysis of modified peptides.

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of N-Aryl Glycine Peptides (Sub-monomer Method)

This method is commonly employed for the synthesis of peptoids, including peptides containing N-4-MeO-Ph-Gly.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Acylation: Add a solution of bromoacetic acid (10 eq) and N,N'-diisopropylcarbodiimide (DIC) (10 eq) in DMF. React for 30 minutes. Wash with DMF.

  • Amination (N-substitution): Add a solution of 4-methoxyaniline (20 eq) in N-methyl-2-pyrrolidone (NMP). React for 2 hours at room temperature. Wash with NMP and DMF.

  • Repeat: Repeat the deprotection, acylation, and amination cycles for each subsequent monomer.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

2. NMR Spectroscopy for Conformational Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl3, CD3OH, or a mixture with water) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, and HSQC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: Assign all proton and carbon resonances. Analyze NOESY/ROESY spectra to identify through-space correlations, which provide information about the proximity of different protons and help to define the peptide's conformation. The presence of strong sequential αH(i)-αH(i+1) cross-peaks in ROESY spectra is characteristic of extended or helical structures with trans-amide bonds. The lack of multiple sets of resonances for backbone amides indicates a single dominant conformation.

3. X-ray Crystallography for High-Resolution Structure Determination

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, and peptide concentration) using techniques like vapor diffusion (hanging or sitting drop).

  • Data Collection: Mount a suitable single crystal and collect X-ray diffraction data using a diffractometer, often at a synchrotron source for higher resolution.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain accurate bond lengths, bond angles, and torsion angles.

Signaling Pathways: A Frontier for Exploration

While the structural implications of incorporating N-4-MeO-Ph-Gly are becoming clearer, the direct impact on specific biological signaling pathways is an active area of research. The enhanced stability and defined conformations of these peptides make them excellent candidates for modulating protein-protein interactions that are critical in cellular signaling. For example, a peptide designed to mimic a helical region of a signaling protein could act as a competitive inhibitor.

The following diagram illustrates a generic signaling pathway that could be targeted by such a designer peptide.

SignalingPathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Recruits Ligand Ligand Ligand->Receptor Binds & Activates Peptide N-Aryl-Gly Peptide (Antagonist) Peptide->Receptor Binds & Blocks Kinase1 Kinase 1 Adaptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression

Caption: A hypothetical signaling pathway where an N-aryl glycine peptide acts as an antagonist.

Conclusion

The incorporation of this compound into peptides offers a robust method for enforcing conformational stability and promoting the formation of defined secondary structures. The strong preference for the trans-amide bond geometry distinguishes these modified peptides from their natural glycine-containing counterparts, which exhibit greater flexibility. This structural control is a significant advantage in the rational design of peptidomimetics for various therapeutic and biotechnological applications. Further research into the biological activities of these peptides is warranted to fully exploit their potential in modulating cellular signaling pathways.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(4-methoxyphenyl)Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of N-(4-methoxyphenyl)Glycine, synthesized from best practices for similar chemical compounds.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations governing chemical waste management.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat or other protective clothing.
Respiratory Gear Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Step-by-Step Disposal Protocol

  • Waste Collection :

    • Collect waste this compound and any contaminated materials in a designated, compatible, and clearly labeled waste container.

    • Ensure the container is kept tightly closed when not in use.

  • Storage of Chemical Waste :

    • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Disposal Method :

    • Do not dispose of this compound down the drain or in general waste streams.[1][2][3]

    • The primary and recommended method of disposal is to engage a licensed professional chemical waste disposal company.[3]

    • An alternative disposal method is controlled incineration equipped with a flue gas scrubber to neutralize harmful combustion byproducts.[3]

  • Disposal of Contaminated Packaging :

    • Empty containers should be treated as hazardous waste and disposed of according to the same procedures as the chemical itself.

    • If local regulations permit, containers may be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

    • Puncture the container to prevent reuse before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: this compound Waste Generated Consult_SDS Consult Specific SDS and Local Regulations Start->Consult_SDS Wear_PPE Wear Appropriate PPE Consult_SDS->Wear_PPE Collect_Waste Collect in Labeled, Closed Container Wear_PPE->Collect_Waste Is_Container_Empty Is Container Empty? Collect_Waste->Is_Container_Empty Dispose_Chemical Dispose of Chemical Waste Is_Container_Empty->Dispose_Chemical No Decontaminate_Container Triple-Rinse Container (if permissible) Is_Container_Empty->Decontaminate_Container Yes Licensed_Disposal Contact Licensed Waste Disposal Service Dispose_Chemical->Licensed_Disposal No_Drain_Disposal Do NOT Pour Down Drain or in Trash Dispose_Chemical->No_Drain_Disposal End End of Process Licensed_Disposal->End Dispose_Container Dispose of Container as Hazardous Waste Decontaminate_Container->Dispose_Container Dispose_Container->End

Caption: Decision workflow for the disposal of this compound and its container.

References

Essential Safety and Logistical Guide for Handling N-(4-methoxyphenyl)Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of N-(4-methoxyphenyl)Glycine (CAS: 22094-69-5), ensuring laboratory safety and regulatory compliance.

This document provides crucial procedural guidance for minimizing risk and establishing safe laboratory practices when working with this compound. The following protocols are designed to be implemented as a standard operating procedure to ensure the well-being of all personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EU EN166 or US NIOSH standards.Protects against airborne particles and potential splashes, which can cause serious eye irritation.
Skin Protection - Gloves: Chemical-resistant nitrile gloves. - Lab Coat: Standard laboratory coat.Prevents direct skin contact, which may cause irritation.[1] Nitrile gloves provide adequate protection against many chemicals.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. A NIOSH-approved particulate respirator (e.g., N95) may be necessary if dust generation is significant.The primary method of exposure control is through engineering controls like a fume hood.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing or transferring the solid material.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Before handling the chemical, put on all required PPE as outlined in the table above.

  • Handling the Chemical:

    • When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust dispersion.

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Avoid any direct contact with the skin, eyes, and clothing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.

    • Clean all contaminated surfaces.

  • Doffing PPE:

    • Remove gloves first, using the proper technique to avoid skin contact with the outer surface.

    • Remove the lab coat, followed by eye protection.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be handled as chemical waste.

  • Containment:

    • Collect waste solid and any contaminated disposables (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed container.

    • Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[2][3]

    • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

    • Never dispose of this compound down the drain or in the general trash.

Emergency Procedures: Chemical Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps start Spill of this compound Occurs alert Alert others in the area start->alert evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill size and potential hazard evacuate->assess don_ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) assess->don_ppe If spill is manageable call_ehs Contact Environmental Health & Safety (EHS) assess->call_ehs If spill is large or unmanageable contain Contain the spill with absorbent material (e.g., vermiculite, sand) don_ppe->contain cleanup Carefully sweep up the solid material and absorbent contain->cleanup place_in_container Place in a labeled, sealed hazardous waste container cleanup->place_in_container decontaminate Decontaminate the spill area with soap and water place_in_container->decontaminate dispose Dispose of waste through approved channels decontaminate->dispose report Report the incident to the lab supervisor dispose->report end End of Procedure report->end call_ehs->end

Caption: Workflow for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)Glycine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)Glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.